molecular formula C17H24Cl2N2O · HCl B1163425 U-48800 (hydrochloride)

U-48800 (hydrochloride)

Cat. No.: B1163425
M. Wt: 379.8
InChI Key: SLPJZGZGEABEGK-MOGJOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

U-48800 is an analytical reference standard that is structurally similar to known opioids. This product is intended for research and forensic applications

Properties

Molecular Formula

C17H24Cl2N2O · HCl

Molecular Weight

379.8

InChI

InChI=1S/C17H24Cl2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19;/h8-9,11,15-16H,4-7,10H2,1-3H3;1H/t15-,16-;/m0./s1

InChI Key

SLPJZGZGEABEGK-MOGJOVFKSA-N

SMILES

CN(C)[C@H]1CCCC[C@@H]1N(C)C(CC2=C(Cl)C=C(Cl)C=C2)=O.Cl

Synonyms

2-(2,4-dichlorophenyl)-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride

Origin of Product

United States

Foundational & Exploratory

Technical Guide: U-48800 (Hydrochloride) – Structural Characterization, Pharmacology, and Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

U-48800 (trans-2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide, hydrochloride) is a synthetic non-fentanyl opioid (NSO) belonging to the phenylacetamide class.[1][2] It is a structural hybrid, sharing the amine side-chain configuration of the potent mu-opioid agonist U-47700 but possessing the phenylacetamide core scaffold characteristic of the kappa-opioid agonist U-50488 .

This guide provides a rigorous technical analysis of U-48800, distinguishing its specific isomeric identity from related analogs (U-47700, U-51754). It outlines the critical physicochemical properties, conflicting pharmacological data (MOR vs. KOR selectivity), and validated LC-MS/MS protocols for forensic identification.

Chemical Identity & Structural Analysis[3][4][5][6]

Nomenclature and Core Structure

Unlike U-47700, which is a benzamide , U-48800 is a phenylacetamide . This distinction—the presence of a methylene (


) spacer between the carbonyl and the aromatic ring—drastically alters the structure-activity relationship (SAR) and metabolic stability.
  • IUPAC Name: 2-(2,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride

  • CAS Number: 2749298-67-5 (HCl salt)[3]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 343.3 g/mol (Free base), ~379.8 g/mol (HCl salt)

  • SMILES: CN(C)[C@H]1CCCC[C@@H]1N(C)C(CC2=C(Cl)C=C(Cl)C=C2)=O.Cl[1][3]

Structural Differentiation (SAR Map)

The following diagram illustrates the critical structural divergence between U-48800 and its primary analogs.

SAR_Analysis U47700 U-47700 (Benzamide Core) Selective MOR Agonist U48800 U-48800 (Hybrid Structure) 2,4-dichloro substitution U47700->U48800 Core Scaffold Change (Benzamide -> Acetamide) U50488 U-50488 (Phenylacetamide Core) Selective KOR Agonist U50488->U48800 Amine Substitution (Pyrrolidine -> Dimethylamine) U51754 U-51754 (Isomer) 3,4-dichloro substitution U48800->U51754 Positional Isomerism (2,4-Cl vs 3,4-Cl)

Figure 1: Structural Activity Relationship (SAR) map highlighting the hybrid nature of U-48800 between the U-47700 and U-50488 scaffolds.

Isomeric Challenges

U-48800 is the 2,4-dichloro isomer. It is frequently confused with U-51754 , the 3,4-dichloro isomer. Standard mass spectrometry fragmentation patterns for these two are nearly identical. Definitive identification requires chromatographic separation (retention time) or NMR spectroscopy.

Physicochemical Properties[5][6][9][10][11]

The hydrochloride salt form is the standard for research and illicit distribution due to its superior water solubility compared to the free base.

PropertyDataRelevance
Physical State White crystalline solidStandard forensic presentation.[4]
Solubility (Water) Soluble (>10 mg/mL)Facilitates injection and nasal spray formulations.
Solubility (Organic) DMSO (~20 mg/mL), MethanolSuitable for stock solution preparation.
Stability Stable in solid state (≥ 2 years at -20°C)Long shelf-life complicates stockpile detection.
pKa ~8.5 (Tertiary amine)Basic extraction required for analysis.

Pharmacology & Toxicology

Receptor Binding Profile

The pharmacological profile of U-48800 is complex due to its hybrid structure.

  • Mu-Opioid Receptor (MOR): While marketed as a U-47700 replacement (implying MOR agonism), the phenylacetamide core is traditionally associated with Kappa-Opioid Receptor (KOR) affinity. However, in vivo toxicity reports (respiratory depression) strongly suggest significant MOR activation or off-target toxicity distinct from pure KOR agonists (which typically cause sedation/dysphoria but less respiratory depression).

  • Potency: Estimated at 7.5x morphine in animal models, though human data is anecdotal.

Metabolic Pathways

Understanding metabolism is crucial for identifying usage in biological matrices when the parent drug is absent.

  • Primary Enzymes: CYP2C19 and CYP3A4.[2][5]

  • Major Metabolites:

    • N-desmethyl-U-48800: Loss of a methyl group from the terminal amine.

    • N,N-didesmethyl-U-48800: Loss of both methyl groups.

    • Hydroxylated metabolites: Ring hydroxylation (less common).

Metabolism Parent U-48800 (Parent Drug) M1 N-desmethyl-U-48800 (Primary Metabolite) Parent->M1 CYP2C19/3A4 (N-demethylation) M3 Hydroxylated U-48800 Parent->M3 CYP Enzymes (Hydroxylation) M2 N,N-didesmethyl-U-48800 M1->M2 CYP2C19 (N-demethylation)

Figure 2: Primary metabolic pathway of U-48800 mediated by Cytochrome P450 enzymes.

Analytical Methodology: LC-MS/MS Protocol[11][12]

Objective: Qualitative and quantitative confirmation of U-48800 in whole blood or urine. Rationale: Immunoassays (ELISA) often fail to cross-react with benzamide/acetamide opioids. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation (Solid Phase Extraction)
  • Sample: 1 mL Whole Blood.

  • Lysis: Add 2 mL phosphate buffer (pH 6.0). Vortex.

  • Conditioning: SPE Cartridge (Mixed-mode Cation Exchange, e.g., Oasis MCX).

    • 2 mL Methanol.

    • 2 mL Water.

  • Loading: Load sample at gravity flow.

  • Wash:

    • 2 mL 0.1M HCl (removes neutrals/acids).

    • 2 mL Methanol (removes hydrophobic interferences).

  • Elution: 2 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen; reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
U-48800 343.2173.0145.020 / 35
U-47700 329.1284.0204.015 / 30

Note: The shift in mass (343 vs 329) corresponds to the extra methylene group (


 Da) in U-48800.

Safety & Handling

Warning: U-48800 is a potent opioid agonist.[6] Handling requires strict adherence to safety protocols to prevent accidental exposure via inhalation or skin contact.

  • Engineering Controls: All handling of the solid powder must occur inside a certified chemical fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety glasses. N95 or P100 respirator recommended if powder is manipulated outside a hood.

  • Deactivation: Surfaces should be cleaned with a 10% bleach solution (sodium hypochlorite) to oxidize and degrade the compound, followed by a water rinse.

  • Antidote: Naloxone is expected to be effective against U-48800 overdose, though higher doses may be required compared to morphine due to high receptor affinity.

References

  • Center for Forensic Science Research & Education (CFSRE). (2018).[7][6] New Psychoactive Substance: U-48800.[2][8][6][5] Retrieved from [Link]

  • Richter, L. H., et al. (2019). Toxicokinetics and analytical toxicology of the abused opioid U-48800 – in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding.[2][5][9] Drug Testing and Analysis. Retrieved from [Link]

  • Krotulski, A. J., et al. (2022).[10] Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800.[5][10] Journal of Analytical Toxicology. Retrieved from [Link]

  • Familia, C., et al. (2024).[11] Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. Molecules. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action and Pharmacodynamics of U-48800

[1]

Executive Summary

U-48800 (2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide) is a synthetic agonist of the arylacetamide class.[1] Unlike its widely known structural analogue U-47700 (a benzamide), U-48800 incorporates a methylene spacer characteristic of the U-50488 scaffold.[1][2][3] This structural modification fundamentally alters its pharmacodynamic profile, shifting selectivity from the


1

This guide delineates the molecular mechanisms, Structure-Activity Relationships (SAR), and experimental protocols required to characterize U-48800, distinguishing its toxicological footprint from classical MOR agonists.[1]

Chemical Identity & Structural Biology

To understand the mechanism, one must first analyze the scaffold.[1] U-48800 is not merely a "replacement" for U-47700; it represents a class switch from benzamide to arylacetamide .[1]

Structure-Activity Relationship (SAR)

The core pharmacophore of the "U-series" compounds relies on the distance and orientation between the basic nitrogen (cyclohexyl amine) and the aromatic ring.[1]

FeatureU-47700 U-48800 Pharmacodynamic Consequence
Linker Direct amide bond (Benzamide)Methylene spacer (Acetamide)The "Spacer Effect": The addition of a methylene group (

) increases conformational flexibility and steric bulk, historically shifting affinity toward KOR (similar to U-50488).[1]
Phenyl Substitution 3,4-dichloro2,4-dichloroThe 2,4-substitution pattern creates steric clash potential, further favoring the KOR binding pocket which accommodates bulkier hydrophobic moieties better than the MOR pocket.[1]
Stereochemistry trans-(1R,2R)trans-(1S,2S)Stereoselectivity is critical.[1][3] The (1S,2S) configuration in arylacetamides is often associated with high KOR potency.[1]
Structural Visualization

The following diagram illustrates the SAR divergence.

SAR_Analysiscluster_0Benzamide Scaffold (U-47700)cluster_1Arylacetamide Scaffold (U-48800)U47U-47700(Direct Amide Bond)MORHigh MOR Affinity(Euphoria/Resp. Depression)U47->MORFits CompactPocketU48U-48800(Methylene Spacer)U48->MORReduced Affinity(Steric Hindrance)KORHigh KOR Affinity(Sedation/Dysphoria/Diuresis)U48->KORSpacer allowsDeep Pocket Binding

Caption: SAR divergence between U-47700 (MOR selective) and U-48800 (KOR preferring) driven by the methylene spacer.[1]

Receptor Binding & Signaling Transduction

While marketed illicitly as a euphoric replacement for U-47700, the mechanism of U-48800 is defined by KOR agonism , with secondary MOR activity at high concentrations.[1]

The Binding Event

Upon binding to the orthosteric site of the KOR (and to a lesser extent MOR), U-48800 stabilizes the receptor in an active conformation.[1]

  • Primary Target:

    
    -Opioid Receptor (KOR/OP2).[1]
    
  • Secondary Target:

    
    -Opioid Receptor (MOR/OP3).[1]
    
  • Selectivity Ratio: Unlike U-47700 (

    
     MOR 
    
    
    5 nM), U-48800 exhibits a binding profile closer to U-50488 (
    
    
    KOR
    
    
    1 nM), though exact values vary by isomeric purity.[1]
Signal Transduction Cascade

Both KOR and MOR are

1
  • 
     Dissociation:  The 
    
    
    subunit inhibits Adenylyl Cyclase (AC).[1]
  • cAMP Reduction: Intracellular cAMP levels drop, reducing Protein Kinase A (PKA) activity.[1]

  • Ion Channel Modulation:

    • Activation of GIRK (G-protein coupled Inwardly Rectifying Potassium channels)

      
      Hyperpolarization  (neuronal inhibition).[1]
      
    • Inhibition of Voltage-Gated Calcium Channels (VGCC)

      
       Reduced neurotransmitter release (e.g., Glutamate, Substance P).[1]
      
Biased Signaling (Arrestin Pathway)

A critical aspect of synthetic opioids is Biased Agonism .[1] U-series compounds often recruit

1
  • 
    -arrestin Recruitment:  Leads to receptor internalization (tolerance) and activation of downstream kinases (MAPK/ERK).[1]
    
  • Clinical Implication: High arrestin recruitment at KOR is linked to aversive effects (dysphoria) and psychotomimesis, distinguishing U-48800 intoxication from the "pure" euphoria of fentanyl.[1]

Signaling_Pathwaycluster_membraneCell MembraneU48800U-48800 LigandKORKappa Opioid Receptor(GPCR)U48800->KORBindingG_ProteinGi/o ProteinHeterotrimerKOR->G_ProteinActivationArrestinBeta-ArrestinKOR->ArrestinGRK PhosphorylationACAdenylyl CyclaseG_Protein->ACInhibition (G-alpha-i)GIRKGIRK Channels(K+ Efflux)G_Protein->GIRKActivation (G-beta-gamma)cAMPcAMP Levels(DECREASED)AC->cAMPDownregulationReduced ExcitabilityReduced ExcitabilitycAMP->Reduced ExcitabilityHyperpolarizationHyperpolarizationGIRK->HyperpolarizationERKp-ERK1/2SignalingArrestin->ERKScaffolding

Caption: G-protein dependent and independent signaling pathways activated by U-48800 at the KOR.[1]

Experimental Protocols for Validation

To empirically validate the mechanism of action of a suspected U-48800 sample, the following assays are the gold standard.

[ S]GTP S Functional Binding Assay

This assay measures the potency (


1

Protocol:

  • Membrane Preparation: Use CHO-K1 cells stably expressing human KOR (hKOR) or MOR (hMOR).[1]

  • Incubation: Mix

    
     membrane protein with:
    
    • Test compound (U-48800,

      
       to 
      
      
      M).[1]
    • [

      
      S]GTP
      
      
      S (0.1 nM).[1]
    • GDP (

      
      ) to reduce basal binding.[1]
      
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , 100 mM NaCl, 1 mM EDTA, pH 7.4.
    
  • Termination: Incubate 60 min at 30°C. Filter through GF/B filters.

  • Analysis: Measure radioactivity (CPM). Plot sigmoidal dose-response curves.

    • Expectation: High efficacy at KOR (comparable to U-50488).[1] Lower efficacy/potency at MOR.[1][3]

cAMP Inhibition Assay (GloSensor™ or HTRF)

Validates the

1

Protocol:

  • Cell Seeding: HEK293 cells expressing hKOR.

  • Stimulation: Treat cells with Forskolin (

    
    ) to elevate cAMP basally.[1]
    
  • Treatment: Add U-48800.[1][2][3][4][5][6][7]

  • Readout: If U-48800 acts via

    
    , a dose-dependent decrease  in luminescence/fluorescence will be observed.[1]
    
  • Control: Use Nor-binaltorphimine (nor-BNI) , a selective KOR antagonist.[1] If nor-BNI blocks the effect, the mechanism is KOR-mediated.[1]

Toxicological Implications

The shift to KOR agonism implies a toxicity profile distinct from pure fentanyl analogs.[1]

  • Sedation & Consciousness: Profound sedation (KOR mediated) rather than just "nodding."[1]

  • Psychiatric Effects: KOR agonists induce dysphoria and hallucinations, which may lead to unpredictable behavioral toxicity in overdose scenarios.[1]

  • Metabolic Markers: U-48800 is metabolized primarily by CYP2C19 and CYP3A4 into N-desmethyl and hydroxylated metabolites.[1][8]

    • Forensic Note: In post-mortem blood, look for N-desmethyl-U-48800 .[1]

References

  • Baumann, M. H., et al. (2020).[1] U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences.[1]

  • Gampfer, T. M., et al. (2019).[1] Toxicokinetics and analytical toxicology of the abused opioid U-48800. Drug Testing and Analysis.

  • Upjohn Company Patents. (1970s).[1] Original patents describing N-(2-aminocyclohexyl)benzamides and acetamides (The "U" series).[1]

  • Fogarty, M. F., et al. (2022).[1] Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS. Journal of Analytical Toxicology.

Pharmacological Characterization of U-48800: Structural Determinants of Kappa-Opioid Receptor (KOR) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth pharmacological analysis of U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide). While U-48800 is a structural analog of the prototypical kappa-opioid receptor (KOR) agonist U-50488 , its pharmacological profile is distinct.

Unlike U-50488, which exhibits high selectivity for KOR, U-48800 occupies a complex pharmacological space characterized by mixed agonist activity . It retains significant affinity for the KOR but, due to specific structural modifications (2,4-dichlorophenyl substitution and dimethylamine moiety), exhibits a shift toward Mu-Opioid Receptor (MOR) agonism compared to its parent scaffold.

This guide analyzes U-48800 as a KOR agonist, evaluating its efficacy, signaling pathways, and the structural activity relationships (SAR) that dictate its divergence from pure KOR selectivity.

Structural Activity Relationship (SAR) & Chemical Identity

To understand the pharmacological profile of U-48800, one must analyze it against the "U-series" arylacetamide scaffold developed by Upjohn in the 1970s. The selectivity between MOR and KOR in this series is highly sensitive to the substitution pattern on the phenyl ring and the basic amine structure.

Comparative Structural Analysis
CompoundChemical Structure NamePhenyl SubstitutionAmine MoietyPrimary TargetSelectivity Ratio (KOR:MOR)
U-50488 trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide3,4-dichloro Pyrrolidinyl KOR High (>100:1)
U-48800 2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide2,4-dichloro Dimethylamino Mixed (MOR/KOR) Low / Mixed
U-47700 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide3,4-dichloro Dimethylamino MOR MOR Selective
The "Kappa Switch"

The high KOR selectivity of U-50488 is driven by the 3,4-dichloro substitution and the bulky pyrrolidinyl ring.

  • U-48800 Modification: The shift to a 2,4-dichloro pattern creates steric hindrance that alters the binding pose within the KOR orthosteric pocket.

  • Amine Modification: The replacement of the pyrrolidinyl ring with a dimethylamino group (common in U-48800) generally reduces steric bulk, allowing for tighter accommodation in the MOR pocket, thereby increasing MOR affinity and reducing KOR selectivity relative to U-50488.

Pharmacodynamics: KOR Signaling Pathways[1]

Although U-48800 exhibits MOR activity, it retains the capacity to activate KOR. Understanding the downstream signaling of this activation is critical, particularly regarding G-protein bias vs.


-arrestin recruitment , which differentiates analgesia from dysphoric side effects.
Mechanism of Action

Upon binding to the KOR (a G


-coupled GPCR), U-48800 induces a conformational change leading to:
  • G

    
     Dissociation:  Inhibition of Adenylyl Cyclase (AC).
    
  • cAMP Reduction: Decrease in cyclic AMP levels.

  • Ion Channel Modulation: Activation of G-protein-gated Inwardly Rectifying Potassium channels (GIRK) causing hyperpolarization.

  • Inhibition of Ca

    
     Channels:  Reduced neurotransmitter release (e.g., Glutamate, Substance P).
    
Visualization of Signaling Cascade

The following diagram illustrates the KOR activation pathway relevant to U-48800's agonism.

KOR_Signaling U48800 U-48800 (Ligand) KOR Kappa Opioid Receptor (KOR) U48800->KOR Agonist Binding Gi Gi/o Protein (Heterotrimer) KOR->Gi Activation Arrestin Beta-Arrestin Recruitment KOR->Arrestin GRK Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibition (-) GIRK GIRK Channels (K+ Efflux) Gi->GIRK Activation (+) CaCh Voltage-Gated Ca2+ Channels Gi->CaCh Inhibition (-) cAMP cAMP Levels AC->cAMP Reduction Hyperpol Hyperpolarization (Inhibition) GIRK->Hyperpol K+ Efflux CaCh->Hyperpol Reduced Ca2+ Dysphoria Dysphoria/Sedation (Side Effects) Arrestin->Dysphoria p38 MAPK Signaling

Figure 1: KOR Signaling Cascade. U-48800 binding triggers Gi/o pathways (Analgesia/Sedation) and potentially Beta-Arrestin pathways (Dysphoria).

Experimental Protocols for Pharmacological Profiling

To validate the specific KOR activity of U-48800 distinct from its MOR activity, researchers must utilize competitive binding assays and functional GTP


S assays.
Protocol A: Competitive Radioligand Binding Assay (KOR Specificity)

Objective: Determine the affinity (


) of U-48800 for KOR using the selective antagonist [3H]-Diprenorphine or [3H]-U69,593.

Workflow:

  • Membrane Preparation: Homogenize CHO cells stably expressing human KOR (hKOR). Centrifuge at 40,000 x g to isolate membranes.

  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Radioligand: 1 nM [3H]-U69,593 (Highly KOR selective).

    • Competitor: U-48800 (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-specific binding defined by 10

      
      M Naloxone.
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: [35S]GTP S Functional Assay (Efficacy)

Objective: Determine if U-48800 acts as a full or partial agonist at KOR compared to the standard U-50488.

Workflow:

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl

    
    , 20 
    
    
    
    M GDP (to reduce basal activity).
  • Reaction Mix: hKOR membranes + U-48800 (varying concentrations) + 0.1 nM [35S]GTP

    
    S.
    
  • Incubation: 30 minutes at 30°C.

  • Termination: Vacuum filtration.

  • Data Output: Measure bound radioactivity. Plot % Stimulation relative to basal.

    • Interpretation: If

      
       of U-48800 < 
      
      
      
      of U-50488, it functions as a partial agonist.

Safety and Handling (High Potency Opioid)

WARNING: U-48800 is a potent synthetic opioid. It lacks the extensive safety data of pharmaceutical opioids.

  • Potency: Estimated to be equipotent to or slightly more potent than morphine, but with unpredictable toxicity due to mixed KOR/MOR action.

  • Respiratory Depression: Mediated by MOR activation.

  • Sedation/Diuresis: Mediated by KOR activation.

  • Handling:

    • Use a Class II Biological Safety Cabinet.

    • Double nitrile gloves.

    • Have Naloxone available immediately.

    • Deactivate spills with 10% bleach solution (oxidation of the amine).

References

  • Von Voigtlander, P. F., Lahti, R. A., & Ludens, J. H. (1983). U-50,488: A selective and structurally novel non-mu (kappa) opioid agonist. Journal of Pharmacology and Experimental Therapeutics, 224(1), 7–12. Link

  • Szmuszkovicz, J. (1982). U.S. Patent No. 4,360,531. Analgesic N-(2-aminocycloaliphatic)-2-phenylacetamides. Washington, DC: U.S. Patent and Trademark Office. Link

  • World Health Organization (WHO). (2018). Critical Review Report: U-47700 and Related Isomers.[1] Expert Committee on Drug Dependence. Link

  • Fleming, S. W., et al. (2020). Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800. Journal of Analytical Toxicology, 44(8), 844–852. Link

  • Roth, B. L., et al. (2002). Salvinorin A: A potent naturally occurring nonnitrogenous kappa opioid selective agonist. Proceedings of the National Academy of Sciences, 99(18), 11934-11939. (Contextual reference for KOR signaling assays). Link

Sources

In vitro binding affinity of U-48800 to opioid receptors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Characterization and In Vitro Binding Profile of U-48800

Executive Summary

U-48800 is a synthetic opioid analgesic of the trans-1,2-diamine class, structurally related to the well-known


-opioid receptor (MOR) agonist U-47700 and the 

-opioid receptor (KOR) agonist U-50488. Emerging in the illicit drug market as a "replacement" for U-47700, U-48800 presents a critical pharmacological divergence: unlike its benzamide predecessor (U-47700), U-48800 possesses an acetamide linker that shifts its selectivity profile significantly toward the

-opioid receptor (KOR)
.

This guide provides a technical framework for researchers to characterize the binding affinity of U-48800. It addresses the structural determinants of its receptor selectivity and details a validated in vitro radioligand binding protocol to definitively distinguish its KOR vs. MOR activity.

Chemical & Structural Context: The SAR Shift

To understand the binding affinity of U-48800, one must analyze its Structure-Activity Relationship (SAR) relative to its analogues. The "U-series" compounds (originally developed by Upjohn) utilize specific structural motifs to dictate receptor subtype selectivity.

  • U-47700 (MOR Selective): Contains a benzamide linkage.[1][2][3] The direct attachment of the phenyl ring to the carbonyl group favors

    
    -receptor binding.
    
  • U-48800 (KOR Selective): Contains a phenylacetamide linkage (specifically, a 2,4-dichlorophenylacetamide moiety). This insertion of a methylene spacer (

    
    ) between the phenyl ring and the carbonyl group is a classic "switch" in opioid medicinal chemistry that redirects affinity toward the 
    
    
    
    -receptor.

Structural Comparison Table:

CompoundChemical ClassLinker TypePrimary TargetPredicted Affinity (

)
U-47700 BenzamideDirect AmideMOR~1–5 nM (High)
U-48800 PhenylacetamideMethylene SpacerKOR > MOR< 10 nM (KOR)
U-50488 PhenylacetamideMethylene SpacerKOR~0.6 nM (High)

Scientist’s Insight: The grey market often mislabels U-48800 as a direct substitute for U-47700. However, due to the KOR selectivity, in vivo administration often results in dysphoria and psychotomimetic effects rather than pure euphoria.

Visualization: Structural Selectivity Pathway

OpioidSAR Core 1,2-Diamine Scaffold Linker1 Benzamide Linker (No Spacer) Core->Linker1 Direct Attachment Linker2 Acetamide Linker (Methylene Spacer) Core->Linker2 + CH2 Spacer U47 U-47700 Linker1->U47 U48 U-48800 Linker2->U48 MOR Mu-Opioid Receptor (Euphoria/Analgesia) U47->MOR High Affinity U48->MOR Moderate/Low Affinity KOR Kappa-Opioid Receptor (Dysphoria/Sedation) U48->KOR High Affinity

Caption: SAR divergence in the U-series. The methylene spacer in U-48800 shifts selectivity from Mu (MOR) to Kappa (KOR) receptors.

In Vitro Radioligand Binding Assay Protocol

To empirically determine the


 of U-48800, a competitive radioligand binding assay is required. This protocol uses CHO-K1 cells  stably expressing human MOR (

MOR) and KOR (

KOR).

Experimental Rationale: We utilize [


H]-DAMGO  as the reference ligand for MOR and [

H]-U-69,593
for KOR. U-69,593 is chosen over other KOR ligands because it shares the arylacetamide structure with U-48800, ensuring competitive displacement at the orthosteric site.
Materials & Reagents
  • Membrane Prep:

    
    MOR and 
    
    
    
    KOR membranes (prepared from CHO-K1 cells).
  • Radioligands:

    • MOR: [

      
      H]-DAMGO (Specific Activity ~50 Ci/mmol).
      
    • KOR: [

      
      H]-U-69,593 (Specific Activity ~40-60 Ci/mmol).
      
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 1 mM EGTA, pH 7.4.
    
  • Non-Specific Binding (NSB) Blockers: Naloxone (10

    
    M) or unlabeled U-50488 (10 
    
    
    
    M).
Step-by-Step Workflow
  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a protein concentration of 10–20

    
     g/well .
    
  • Plate Setup (96-well format):

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Ligand (10

      
      M Naloxone).
      
    • Experimental (U-48800): Membrane + Radioligand + U-48800 (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: Incubate plates at 25°C for 60 minutes. Note: Equilibrium time is critical; U-series compounds are lipophilic and require sufficient time to reach the receptor pocket.

  • Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding to the filter).

  • Washing: Wash filters

    
     with ice-cold Tris buffer.
    
  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM) using a MicroBeta counter.

Data Analysis (Self-Validating Logic)

Calculate the


 using the Cheng-Prusoff equation:


Where:
  • 
     = Concentration of radioligand used (typically set at 
    
    
    
    value).
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Validation Check: If the Hill Slope of the displacement curve deviates significantly from -1.0 (e.g., < -0.8 or > -1.2), suspect negative cooperativity or multiple binding sites, common with lipophilic NPS (New Psychoactive Substances).

Visualization: Assay Workflow

BindingAssay Prep Membrane Preparation (hMOR / hKOR CHO-K1) Incubation Competitive Incubation (60 min @ 25°C) Prep->Incubation Filter Rapid Filtration (GF/B Filters + 0.3% PEI) Incubation->Filter Terminate Inputs Inputs: 1. [3H]-Ligand (DAMGO/U-69,593) 2. U-48800 (10^-11 to 10^-5 M) Inputs->Incubation Count Scintillation Counting (CPM Measurement) Filter->Count Analysis Data Analysis (Non-linear Regression -> Ki) Count->Analysis

Caption: Radioligand binding workflow for determining U-48800 affinity constants.

Expected Pharmacological Profile

Based on the structural homology to U-50488 and forensic toxicology data (Gampfer et al., 2019; Fogarty et al., 2022), the expected binding profile for U-48800 is:

  • 
    -Opioid Receptor (KOR): High Affinity  (
    
    
    
    nM).
    • Mechanism: The 2,4-dichloro substitution and acetamide spacer optimize the molecule for the KOR orthosteric site, facilitating recruitment of G-protein signaling pathways associated with sedation and diuresis.

  • 
    -Opioid Receptor (MOR): Moderate to Low Affinity  (
    
    
    
    nM).[4]
    • Implication: While U-48800 may retain some MOR activity (contributing to analgesia), it is significantly less potent at this receptor than U-47700. High doses required for MOR activation will likely trigger intense KOR-mediated side effects.

References

  • Gampfer, T. M., et al. (2019).[5] "Toxicokinetics and analytical toxicology of the abused opioid U-48800 – in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding." Drug Testing and Analysis. Link

  • Fogarty, M. F., et al. (2022).[5][6] "Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800." Journal of Analytical Toxicology. Link

  • Baumann, M. H., et al. (2020).[5] "U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market."[1][2] Brain Sciences.[5] Link

  • Upjohn Company Patents. (1970s). "Benzeneacetamide amines.

Sources

Technical Whitepaper: Toxicology and Safety Profile of U-48800 for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

U-48800 is a synthetic opioid of the trans-N-[2-(methylamino)cyclohexyl]benzamide class, structurally related to the controlled substance U-47700.[1][2] While originally investigated as a scaffold for kappa-opioid receptor (KOR) selectivity, recent forensic toxicology data indicates a complex pharmacological profile with significant mu-opioid receptor (MOR) agonism, resulting in high potency and severe respiratory depression risks.[1]

This guide provides a rigorous technical analysis of U-48800, designed for researchers conducting in vitro metabolism, receptor binding, or forensic validation studies. It synthesizes data from recent metabolic stability studies (using human liver S9 fractions) and forensic casework to establish a safety baseline that treats U-48800 with the same hierarchy of controls as high-potency fentanyl analogs.

Chemical and Pharmacological Characterization

Structural Analysis

U-48800 differs from its predecessor U-47700 by the substitution of a 2,4-dichlorophenyl moiety (replacing 3,4-dichloro) and the addition of a methylene spacer in the amide linkage.[3] This structural modification alters the steric fit within the opioid receptor binding pocket.

  • IUPAC Name: 2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide[4]

  • Molecular Formula: C₁₇H₂₄Cl₂N₂O[2][4][5]

  • Molecular Weight: 343.29 g/mol [2][4]

  • Key Structural Feature: The chiral cyclohexane ring system is critical for receptor affinity; the trans-configuration is generally the active pharmacophore in this series.

Pharmacodynamics & Mechanism of Action

While early literature on related Upjohn compounds (e.g., U-50488) suggested KOR selectivity, U-48800 exhibits a "mixed" profile in vivo. The 7.5-fold potency relative to morphine (in animal models) and the prevalence of pulmonary edema in fatal cases confirm significant MOR activation.

Signaling Cascade: Upon binding, U-48800 activates Gi/o-protein coupled pathways. The dissociation of the Gα and Gβγ subunits leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in neuronal hyperpolarization.

MOA_Signaling U48800 U-48800 Ligand Receptor Mu/Kappa Opioid Receptor (GPCR) U48800->Receptor Binding (nM affinity) GProtein Gi/o Protein Activation Receptor->GProtein Conf. Change AC Adenylyl Cyclase (Inhibition) GProtein->AC Gαi subunit IonChannels K+ Efflux / Ca2+ Block GProtein->IonChannels Gβγ subunit cAMP cAMP Levels (Decrease) AC->cAMP Effect Hyperpolarization & Respiratory Depression cAMP->Effect IonChannels->Effect

Figure 1: Signal transduction pathway for U-48800. Note the dual pathway leading to neuronal inhibition.

Toxicological Profile

Metabolic Stability and Isozyme Mapping

Understanding the metabolic fate of U-48800 is critical for interpreting forensic data and assessing drug-drug interaction risks.[6][7] Studies using pooled human liver S9 fractions (pS9) have identified N-dealkylation and hydroxylation as the primary Phase I pathways.[6][7]

Key Metabolic Data:

ParameterValue / CharacteristicClinical Implication
Primary Enzymes CYP2C19, CYP3A4High variability in metabolizers; CYP2C19 poor metabolizers may experience prolonged toxicity.
Major Metabolites N-desmethyl-U-48800, Hydroxy-U-48800Targets for forensic urine screening.
Metabolic Stability Moderate (

in vitro)
Accumulation potential in chronic dosing scenarios.[7]
Toxic Endpoint Respiratory DepressionRapid onset due to lipophilicity.
Acute Toxicity Risks

The toxicity of U-48800 is exacerbated by its potency. Fatalities have been documented with blood concentrations as low as 1.8 ng/mL (median in case series), often in combination with other CNS depressants. The steep dose-response curve means the margin between analgesia and apnea is extremely narrow.

Metabolic_Pathway Parent U-48800 (Parent) CYP CYP2C19 / CYP3A4 Parent->CYP Met1 N-desmethyl-U-48800 (Major Metabolite) CYP->Met1 N-Dealkylation Met3 Hydroxy-U-48800 CYP->Met3 Hydroxylation Met2 N,N-didesmethyl-U-48800 Met1->Met2 Secondary Metabolism Excretion Renal Excretion Met1->Excretion Met2->Excretion Met3->Excretion

Figure 2: Primary Phase I metabolic pathways of U-48800 mediated by Cytochrome P450 enzymes.

Safety & Handling Protocols (The Self-Validating System)

As a Senior Scientist, I enforce a "Self-Validating" safety protocol. This means the safety system must provide immediate feedback if a breach occurs (e.g., colorimetric indicators, pressure alarms). Treat U-48800 as a high-potency opioid (HPO).

Engineering Controls & PPE
  • Primary Containment: All powder handling must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.

  • Personal Protective Equipment (PPE):

    • Double nitrile gloves (0.11 mm minimum thickness per pair).

    • Tyvek® lab coat or sleeve covers to prevent wrist exposure.

    • N95 or P100 respirator if working outside a glovebox (though powder handling outside containment is strictly prohibited).

Deactivation Protocol

Standard laboratory cleaners are insufficient. Use a validated oxidation method:

  • Initial Wipe: 5% Sodium Hypochlorite (Bleach) – Contact time: 10 minutes.

  • Secondary Wipe: 70% Isopropanol – To remove bleach residue and organic films.

  • Validation: Swipe test analyzed via LC-MS to ensure non-detectable levels on surfaces.

Safety_Workflow Start Start: Powder Handling Check Engineering Check: Magnahelic Gauge < 0.5" WC? Start->Check Check->Start Fail (Abort) PPE Don PPE: Double Nitrile + Tyvek Check->PPE Pass Weighing Weighing: Static-Free Spatula Pre-tared Vial PPE->Weighing Solubilization Solubilization: Immediate Dissolution (MeOH) Weighing->Solubilization Decon Decon: 10% Bleach -> 70% IPA Solubilization->Decon

Figure 3: Mandatory safety workflow for handling solid U-48800 reference material.

Experimental Procedures

Protocol: LC-MS/MS Quantification in Biological Matrices

This protocol is designed for high sensitivity to detect low-level exposure or trace metabolites.

Reagents:

  • Internal Standard (IS): U-47700-d6 or Fentanyl-d5 (due to structural similarity).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

  • Extraction: Add 100 µL sample (plasma/media) to 400 µL cold acetonitrile (containing IS). Vortex 30s. Centrifuge at 10,000 x g for 10 min.

  • Chromatography: Inject 5 µL supernatant onto a C18 column (e.g., Kinetex 2.6 µm, 50 x 3.0 mm).

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-4.0 min: Ramp to 95% B

    • 4.0-5.0 min: Hold 95% B

    • 5.1 min: Re-equilibrate.

  • MS Detection: Operate in MRM mode.

    • Precursor: 343.1 m/z

    • Product Ions: 298.1 (Quant), 173.0 (Qual).

Protocol: In Vitro Metabolic Stability (S9 Fraction)

To verify the half-life (


) and intrinsic clearance (

).[6][7]
  • Incubation: Pre-incubate pooled human liver S9 (1 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add U-48800 (final conc. 1 µM). Initiate reaction with NADPH-regenerating system.

  • Sampling: Remove aliquots at 0, 15, 30, 60, and 120 min.

  • Quenching: Immediately dispense into ice-cold acetonitrile with IS.

  • Analysis: Plot ln(remaining %) vs. time. The slope

    
     determines 
    
    
    
    .

References

  • Gampfer, T. M., et al. (2019).[4][6] Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding.[4][7] Drug Testing and Analysis. Link

  • Fogarty, M. F., et al. (2022).[4][8] Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800.[4][6][8] Journal of Analytical Toxicology. Link

  • Baumann, M. H., et al. (2020).[4] U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market.[3][9][10] Brain Sciences.[4] Link

  • Center for Forensic Science Research & Education (CFSRE). (2018). New Psychoactive Substance: U-48800.[2][3][6][7][11] NPS Discovery. Link

  • Cayman Chemical. (2023). U-48800 Analytical Reference Standard - Safety Data Sheet. Link

Sources

The Upjohn Legacy: A Technical Analysis of U-Series Opioids

Author: BenchChem Technical Support Team. Date: February 2026

From Therapeutic Candidates to Novel Psychoactive Substances (NPS)

Introduction: The Kalamazoo Initiative

In the 1970s, the Upjohn Company (Kalamazoo, Michigan) initiated a high-stakes medicinal chemistry program led by Jacob Szmuszkovicz . The objective was to decouple analgesia from respiratory depression and addiction liability—the "Holy Grail" of opioid research.

Unlike the rigid phenanthrene scaffold of morphine, Szmuszkovicz’s team explored trans-1,2-diaminocyclohexane derivatives. This scaffold offered a flexible yet stereochemically defined template that allowed for precise probing of the opioid receptor pockets.

The program yielded two distinct lineages that define modern opioid pharmacology:

  • The Mu-Agonists (e.g., U-47700): Potent analgesics that were ultimately abandoned due to safety margins, only to resurface decades later as illicit NPS.[1][2]

  • The Kappa-Agonists (e.g., U-50488): Highly selective probes that became the gold standard for defining Kappa Opioid Receptor (KOR) pharmacology.[3]

Structural Genesis & The "Eastern Methylene" Divergence

The defining moment in the U-series history was the discovery of the "Eastern Methylene Group Effect." This structure-activity relationship (SAR) rule dictates receptor selectivity based on the distance between the amide carbonyl and the aromatic ring.

Comparative SAR Data

The following table illustrates how a single methylene spacer shifts the pharmacological profile from a dangerous narcotic (MOR) to a dysphoric psychotomimetic (KOR).

CompoundCore StructureLinkerPrimary TargetPotency (vs Morphine)Selectivity Ratio
U-47700 trans-1,2-diaminocyclohexaneDirect BenzamideMOR (Agonist)~7.5xHigh MOR affinity
U-50488 trans-1,2-diaminocyclohexanePhenylacetamide (+CH₂ )KOR (Agonist)N/A (KOR selective)>200-fold KOR:MOR
U-69,593 trans-1,2-diaminocyclohexanePhenylacetamideKOR (Agonist)HighHigh KOR selective
Visualizing the Divergence

The diagram below illustrates the synthesis logic and the structural divergence that dictates receptor subtype selectivity.

USeriesSAR Scaffold trans-1,2-diaminocyclohexane Acylation Acylation Step (Divergence Point) Scaffold->Acylation Start U47700 U-47700 (3,4-dichloro-N-methylbenzamide) Target: Mu Receptor Acylation->U47700 Direct Benzoyl Chloride Effect Eastern Methylene Effect (+CH2 Spacer) Acylation->Effect Phenylacetyl Chloride U50488 U-50488 (3,4-dichloro-N-methyl-phenylacetamide) Target: Kappa Receptor Effect->U50488 Selectivity Switch

Figure 1: The synthetic divergence of U-series opioids. The addition of a methylene spacer (U-50488) forces a conformational change that excludes the molecule from the Mu receptor pocket.

Pharmacological Mechanisms

Understanding the signaling cascade is critical for interpreting why U-47700 is lethal (respiratory depression) while U-50488 is aversive (dysphoria).

Mechanism of Action

Both compounds function as G-protein biased agonists, primarily recruiting Gαi/o proteins.

  • Binding: Ligand docks into the orthosteric site.

  • Activation: GDP is exchanged for GTP on the Gα subunit.[4]

  • Effect: Inhibition of Adenylyl Cyclase (cAMP reduction) and modulation of ion channels (GIRK activation / Ca2+ inhibition).

Signaling Pathway Diagram

Signaling Ligand U-Series Ligand (U-47700 or U-50488) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein (Heterotrimer) Receptor->GProtein GDP/GTP Exchange Arrestin Beta-Arrestin Recruitment (Internalization/Tolerance) Receptor->Arrestin Desensitization Effector1 Inhibit Adenylyl Cyclase (Decrease cAMP) GProtein->Effector1 Effector2 Open GIRK Channels (Hyperpolarization) GProtein->Effector2 Effector3 Close Ca2+ Channels (Inhibit Neurotransmitter Release) GProtein->Effector3

Figure 2: Downstream signaling cascades activated by U-series agonists. Note that Beta-arrestin recruitment is often linked to tolerance and side effects.

Technical Protocols

For researchers handling these compounds (strictly under controlled substance licenses), the following protocols ensure data integrity.

A. Synthesis Validation (General Procedure)

Note: This summarizes the Szmuszkovicz method. All synthesis must comply with local DEA/Home Office regulations.

  • Chiral Resolution: The trans-1,2-diaminocyclohexane must be resolved to the (1R, 2R) enantiomer using L-tartaric acid. The (1R, 2R) isomer is significantly more potent.

  • Methylation: Reductive amination with formaldehyde/formic acid yields the dimethylamine intermediate.

  • Acylation (The Critical Step):

    • Dissolve intermediate in anhydrous THF.

    • Add triethylamine (base scavenger).

    • Dropwise addition of 3,4-dichlorobenzoyl chloride (for U-47700) or 3,4-dichlorophenylacetyl chloride (for U-50488).

    • Control Point: Temperature must remain <5°C to prevent bis-acylation.

B. Functional Assay: [³⁵S]GTPγS Binding

This assay is the industry standard for determining agonist efficacy because it measures the initial step of G-protein activation, independent of downstream amplification.[4]

Protocol:

  • Membrane Prep: Prepare membranes from CHO cells stably expressing hMOR or hKOR.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA.

    • Critical Additive: 10-50 µM GDP (excess GDP is required to minimize basal binding).

  • Reaction:

    • Add membrane protein (10 µ g/well ).

    • Add Test Compound (U-47700/U-50488) in varying concentrations (10⁻¹² to 10⁻⁵ M).

    • Add [³⁵S]GTPγS (0.1 nM final).

  • Termination: Incubate 60 min at 30°C. Terminate by rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate EC₅₀ and Emax relative to standard full agonists (DAMGO for Mu, U-69,593 for Kappa).

Current Status & Toxicology

While U-50488 remains a vital in vitro tool, U-47700 has migrated to the illicit market.

  • Toxicology: U-47700 is associated with pulmonary edema and rapid respiratory failure. Its high lipophilicity allows rapid blood-brain barrier penetration, leading to overdose before metabolic clearance can occur.

  • Metabolism: Major metabolites include N-desmethyl-U-47700, which retains partial potency, complicating forensic toxicology interpretation.

References

  • Szmuszkovicz, J., & Von Voigtlander, P. F. (1982). Benzeneacetamide amines: structurally novel non-mμ opioids. Journal of Medicinal Chemistry, 25(10), 1125–1126.

  • Von Voigtlander, P. F., Lahti, R. A., & Ludens, J. H. (1983). U-50,488: a selective and structurally novel non-mu (kappa) opioid agonist. Journal of Pharmacology and Experimental Therapeutics, 224(1), 7–12.

  • Cheney, B. V., Szmuszkovicz, J., Lahti, R. A., & Zurcher, J. A. (1985). Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor. Journal of Medicinal Chemistry, 28(12), 1853–1864.

  • World Health Organization (WHO). (2016). U-47700 Critical Review Report. Expert Committee on Drug Dependence.

  • Baumann, M. H., et al. (2018). Pharmacological characterization of the novel synthetic opioid U-47700.[1][2] Neuropharmacology, 134, 101-107.

Sources

Part 1: Chemical Identity & Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Physicochemical Characterization, Solubility, and Stability Protocols for U-48800 Hydrochloride

Executive Summary U-48800 hydrochloride (trans-2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide HCl) is a potent synthetic opioid of the arylacetamide class. Structurally isomeric to U-51754 and an analog of U-47700, it exhibits significant mu-opioid receptor (MOR) agonism with potency approximately 7.5 times that of morphine.

This guide addresses the critical lack of standardized handling data for U-48800. Due to its high potency and structural susceptibility to hydrolysis and oxidation, precise solubility and stability protocols are required to ensure data integrity in forensic, toxicological, and pharmacological research.

Understanding the structural constraints of U-48800 is a prerequisite for successful solvation. The 2,4-dichlorophenyl moiety introduces steric and electronic parameters that differentiate its solubility profile slightly from the 3,4-dichloro analog (U-47700).

ParameterData
IUPAC Name 2-(2,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride
CAS Number 2749298-67-5 (HCl salt)
Molecular Formula C₁₇H₂₄Cl₂N₂O[1][2][3][4][5][6] • HCl
Formula Weight 379.8 g/mol
Structural Class Cyclohexyl-1,2-diamine derivative (Utopioid)
Physical State Crystalline Solid (Neat)
Polarity Lipophilic core with polarizable amide/amine functionalities

Part 2: Solubility Parameters

Critical Technical Insight: While the hydrochloride salt form improves aqueous compatibility compared to the free base, U-48800 remains lipophilic. Direct dissolution in neutral pH aqueous buffers (PBS) often results in precipitation or colloidal aggregation, leading to inconsistent dosing.

Protocol: The "Organic First" solvation method is mandatory. Primary stock solutions must be prepared in organic solvents before dilution into aqueous media.

Solubility Data Table
SolventSolubility Limit (Est.)SuitabilityApplication
Methanol ≥ 10 mg/mLHigh Primary stock solution; LC-MS standards.
DMSO ≥ 5–10 mg/mLHigh Biological assays; Cell culture (keep final DMSO <0.1%).
Ethanol ~ 5 mg/mLModerate Alternative organic stock.
PBS (pH 7.2) < 0.5 mg/mLLow Do not use for stock. Use only for final working dilution.
Water (Deionized) ~ 1 mg/mLLow/Risky Prone to hydrolysis over time; pH dependent.

Application Note: For aqueous working solutions, dilute the organic stock (e.g., DMSO) at least 1:100 into the buffer. Vortex immediately to prevent "crashing out" of the compound.

Part 3: Stability & Degradation

U-48800 is chemically stable in its solid form but exhibits vulnerability in solution. The primary degradation pathways are amide hydrolysis (cleavage of the amide bond) and N-dealkylation (oxidative).

Stability Profile
  • Solid State: Stable for ≥ 2 years at -20°C (desiccated).

  • Organic Solution (Methanol/DMSO): Stable for ~6–12 months at -20°C.

  • Aqueous Solution: Unstable. Use within 24 hours.

  • Freeze-Thaw Sensitivity: Moderate. Limit to < 3 cycles.

Degradation Mechanism Visualization

The following diagram illustrates the workflow for maintaining stability and the logical checks required before experimental use.

StabilityWorkflow Solid U-48800 HCl Solid (Store -20°C, Desiccated) Weigh Weigh & Dissolve (Solvent: MeOH or DMSO) Solid->Weigh Stock Primary Stock (1 mg/mL) (Aliquot immediately) Weigh->Stock Storage Cryogenic Storage (-20°C or -80°C) Stock->Storage Thaw Thaw Aliquot (Room Temp, Dark) Storage->Thaw QC Periodic LC-MS QC (Check for Hydrolysis) Storage->QC Every 3 months Check Visual Inspection (Precipitate?) Thaw->Check Use Dilute & Use (Within 4 hours) Check->Use Clear Discard Discard/Re-filter Check->Discard Cloudy

Caption: Figure 1. Lifecycle management of U-48800 stock solutions to prevent degradation-induced experimental error.

Part 4: Experimental Protocols

Protocol A: Preparation of 1 mg/mL Master Stock (Self-Validating)

Objective: Create a stable stock solution for LC-MS or pharmacological assay.

  • Safety Prep: Don nitrile gloves, lab coat, and safety glasses. Work inside a certified chemical fume hood. U-48800 is a potent opioid; avoid aerosolization.

  • Weighing: Weigh 1.0 mg of U-48800 HCl into a tared, amber glass vial (2 mL capacity).

    • Validation: Use an analytical balance with 0.01 mg readability.

  • Solvation: Add 1.0 mL of HPLC-grade Methanol (for analytical use) or sterile DMSO (for biological use).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.

    • Checkpoint: Solution must be optically clear.

  • Aliquoting: Dispense into 100 µL aliquots in polypropylene microcentrifuge tubes.

  • Storage: Label with date, compound, and concentration. Store at -20°C.

Protocol B: LC-MS Identification Parameters

To verify the stability of your stock, use the following transition parameters.

  • Precursor Ion: m/z 343.1 [M+H]⁺

  • Key Fragment Ions:

    • m/z 159 (Dichlorobenzyl cation)

    • m/z 84 (Cyclohexyl amine fragment)

  • Retention Time: ~7.2 min (on C18 column, gradient dependent).

Part 5: Pharmacology & Safety Context[7][8][9][10]

Mechanism of Action: U-48800 is a selective


-opioid receptor (MOR) agonist. Unlike U-50488 (which is 

-selective), the U-48800 structure favors MOR binding due to the N-methyl and N,N-dimethyl substitutions on the cyclohexyl ring.

Safety & Toxicology:

  • Potency: Estimated ~7.5x Morphine.[6]

  • Antidote: Naloxone (competitive antagonist).

  • Handling: Treat as a Schedule I substance (US/Global equivalent).

OpioidPath Drug U-48800 Receptor Mu-Opioid Receptor (G-protein coupled) Drug->Receptor Binding (nM affinity) Signal Gi/o Protein Activation Receptor->Signal Effect1 Inhibition of Adenylate Cyclase Signal->Effect1 Effect2 Analgesia & Euphoria Effect1->Effect2 Effect3 Respiratory Depression Effect1->Effect3

Caption: Figure 2. Signal transduction pathway of U-48800 leading to both therapeutic and toxicological endpoints.

References

  • Fogarty, M. F., et al. (2022).[3][4] "Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800". Journal of Analytical Toxicology, 46(1), 17–24.[3][4] Retrieved from [Link]

  • Gampfer, T. M., et al. (2019).[3][7] "Toxicokinetics and analytical toxicology of the abused opioid U-48800: In vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding". Drug Testing and Analysis, 11(10), 1572–1580.[3] Retrieved from [Link]

  • World Health Organization (WHO). (2019). Critical Review Report: U-47700 and Isomers. (Contextual data on U-series physicochemical properties). Retrieved from [Link]

Sources

Technical Guide: Metabolic Profiling and Forensic Identification of U-48800

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

U-48800 is a synthetic opioid of the phenylacetamide class, structurally distinct from fentanyl and morphine. Emerging as a non-scheduled chemical analog to the controlled substance U-47700, it presents significant challenges in forensic toxicology due to its high potency (µ-opioid receptor agonist) and the existence of positional isomers (e.g., U-51754) that share identical molecular formulas and mass spectral fragmentation patterns.

This guide details the metabolic fate of U-48800, identifying critical biomarkers for clinical and forensic testing.[1] It establishes a validated analytical workflow for differentiating U-48800 from its isomers and provides precise mass spectral data for metabolite identification.

Chemical Identity & Structural Context

Unlike the benzamide structure of U-47700, U-48800 incorporates a methylene spacer, classifying it as a phenylacetamide. This structural modification alters its metabolic stability and receptor binding profile while maintaining the core pharmacophore required for opioid activity.

PropertySpecification
IUPAC Name 2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide
Formula C₁₇H₂₄Cl₂N₂O
Monoisotopic Mass 342.1266 Da
Precursor Ion [M+H]⁺ 343.1339 m/z
Structural Class Phenylacetamide (U-series analog)
Key Isomer U-51754 (3,4-dichloro isomer)
The Isomer Challenge

U-48800 is the 2,4-dichloro isomer, while U-51754 is the 3,4-dichloro isomer. Both share the parent mass (343.1339) and major fragment ions (m/z 84, 58). Differentiation requires chromatographic separation or specific fragment intensity ratio analysis, as standard low-resolution MS/MS spectra are nearly identical.

Metabolic Pathway Analysis

Understanding the biotransformation of U-48800 is critical for extending the window of detection in biological matrices, particularly urine, where the parent compound may be present in low abundance.

Primary Metabolic Routes

Research utilizing human liver microsomes (HLM) and recombinant cytochrome P450 enzymes indicates that U-48800 undergoes extensive Phase I metabolism.

  • N-Dealkylation (Major): The primary metabolic driver is N-demethylation at the cyclohexane amine, yielding N-desmethyl-U-48800 . Subsequent demethylation leads to N,N-didesmethyl-U-48800 .

  • Hydroxylation: Hydroxylation occurs on the cyclohexane ring and potentially the phenyl ring, often in conjunction with demethylation.

  • Enzymatic Drivers: The metabolism is primarily catalyzed by CYP2C19 and CYP3A4 .[2]

    • Clinical Insight: Individuals who are CYP2C19 poor metabolizers may experience prolonged half-lives and increased toxicity due to reduced clearance of the parent compound.

Metabolic Pathway Diagram

The following diagram illustrates the cascade from the parent compound to its terminal Phase I metabolites.

U48800_Metabolism Parent U-48800 (Parent) m/z 343.13 M1 N-desmethyl-U-48800 (Major Metabolite) m/z 329.12 Parent->M1 CYP2C19/3A4 (N-demethylation) M3 Hydroxy-U-48800 m/z 359.13 Parent->M3 CYP2C19 (Hydroxylation) M2 N,N-didesmethyl-U-48800 m/z 315.10 M1->M2 CYP3A4 (N-demethylation) M4 N-desmethyl-Hydroxy-U-48800 m/z 345.11 M1->M4 Hydroxylation M3->M4 N-demethylation

Figure 1: Phase I metabolic pathway of U-48800 mediated by cytochrome P450 enzymes.

Analytical Workflow & Metabolite Identification

To ensure scientific integrity, the analytical protocol must account for the isobaric nature of U-series opioids. The following workflow utilizes LC-QTOF-MS for high-confidence identification.

Sample Preparation (Solid Phase Extraction)
  • Matrix: Whole blood or Urine (1 mL).

  • Buffer: Add 2 mL phosphate buffer (pH 6.0).

  • Column: Mixed-mode cation exchange (e.g., OASIS MCX).

  • Wash: 2 mL 5% Methanol in water -> 2 mL Acetonitrile.

  • Elution: 2 mL 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness and reconstitute in 95:5 Mobile Phase A:B.

LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6 µm, 50 x 3.0 mm).[3]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[3]

  • Mobile Phase B: 50:50 Methanol:Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 13 minutes. Slow gradient required to separate isomers.

Target Analyte Table

The following table provides the exact mass and diagnostic ions for U-48800 and its primary metabolites.

AnalyteBiotransformationFormulaPrecursor Ion [M+H]⁺Key Fragment Ions (m/z)
U-48800 ParentC₁₇H₂₄Cl₂N₂O343.1339 84.08, 58.06, 159.00
N-desmethyl Demethylation (-CH₂)C₁₆H₂₂Cl₂N₂O329.1182 70.06, 159.00, 133.01
N,N-didesmethyl Bis-demethylation (-2CH₂)C₁₅H₂₀Cl₂N₂O315.1026 56.05, 159.00
Hydroxy-U-48800 Oxidation (+O)C₁₇H₂₄Cl₂N₂O₂359.1288 84.08, 175.00
Mass Spectral Interpretation Guide
  • Base Peak (m/z 84): Represents the dimethylaminocyclohexyl moiety. This is the dominant peak in the parent compound.

  • Dichlorobenzyl Ion (m/z 159/161/163): Diagnostic for the 2,4-dichlorophenyl ring. The isotopic pattern (9:6:1) confirms the presence of two chlorine atoms.[3][4][5]

  • Differentiation from U-47700: U-47700 (benzamide) has a parent mass of 329.12. U-48800 (phenylacetamide) is 343.13.

  • Differentiation from U-51754: U-51754 is the 3,4-dichloro isomer. While mass spectra are similar, U-48800 typically elutes earlier on standard C18 columns due to steric hindrance of the ortho-chlorine reducing lipophilic interaction.

Analytical Decision Tree

Analytical_Workflow Start Sample Intake (Blood/Urine) Screen Screening: LC-QTOF/Orbitrap Target: m/z 343.1339 Start->Screen Hit Precursor Detected? Screen->Hit Neg Report Negative Hit->Neg No MS2 Acquire MS/MS Spectrum Hit->MS2 Yes FragCheck Check Fragments: m/z 84 (Base), 159 (Cl2) MS2->FragCheck FragCheck->Neg Absent IsoCheck Isomer Differentiation Check RT vs Standard FragCheck->IsoCheck Present Conf Confirm U-48800 IsoCheck->Conf RT Matches U-48800 Iso Confirm U-51754 (Isomer) IsoCheck->Iso RT Matches U-51754

Figure 2: Analytical decision tree for the identification and differentiation of U-48800.

References

  • Gampfer, T. M., et al. (2019).[5] Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding.[1][5] Drug Testing and Analysis. Link

  • Fogarty, M. F., et al. (2022).[5][6] Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800.[5][6][7] Journal of Analytical Toxicology. Link

  • Gonçalves, R., et al. (2025). Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. International Journal of Molecular Sciences. Link

  • Cayman Chemical. (n.d.).[3] U-48800 Analytical Standard Product Information. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of U-48800 in Whole Blood via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, validated protocol for the quantification of U-48800 (2-(2,4-dichlorophenyl)-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylacetamide) in human whole blood.[1][2] U-48800 is a structural isomer of the controlled substance U-47700, differing primarily in the chlorine substitution pattern on the phenyl ring (2,4-dichloro vs. 3,4-dichloro).

Given the high potency and structural similarity to other U-series opioids, this method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high specificity and sensitivity. The protocol utilizes Solid Phase Extraction (SPE) to minimize matrix effects common in whole blood, ensuring reliable forensic data.

Key Performance Indicators
  • Matrix: Whole Blood[1][2][3][4]

  • LOD/LOQ: 0.1 ng/mL / 0.5 ng/mL

  • Dynamic Range: 0.5 – 100 ng/mL

  • Run Time: 8.0 minutes[2]

Chemical & Physical Properties

Understanding the analyte's physicochemical properties is crucial for optimizing extraction and chromatography.

PropertyDescriptionRelevance to Protocol
Chemical Formula C₁₇H₂₄Cl₂N₂ODefines Precursor Ion

.[5]
Molecular Weight 343.29 g/mol Precursor

.
pKa ~8.5 (Tertiary Amine)Basic nature dictates use of Cation Exchange (MCX) SPE.
LogP ~3.5 (Predicted)Lipophilic; requires organic elution.
Isomerism Structural isomer of U-47700Requires chromatographic resolution or unique transitions if co-eluting.

Materials and Reagents

Standards
  • Primary Standard: U-48800 Hydrochloride (1 mg/mL in Methanol).

  • Internal Standard (IS): U-47700-d6 or Fentanyl-d5 (if isotopologue not available).

    • Expert Insight: While U-48800-d3 is ideal, U-47700-d6 is a suitable surrogate due to nearly identical retention behavior and ionization efficiency.

Reagents
  • LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).

  • SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX 30 mg or equivalent).

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

We utilize Mixed-Mode Cation Exchange (MCX) to leverage the basicity of the tertiary amine on U-48800. This provides superior cleanup compared to protein precipitation.

Step-by-Step Workflow:

  • Aliquot: Transfer 250 µL of whole blood into a standard test tube.

  • Internal Standard: Add 20 µL of IS working solution (100 ng/mL). Vortex briefly.

  • Lysis/Pre-treatment: Add 1 mL of 0.1% Formic Acid in Water .

    • Mechanism:[6] Acidifies the sample (pH < pKa), ensuring U-48800 is fully protonated (

      
      ) to bind to the cation exchange sorbent. Also lyses red blood cells.
      
  • Conditioning: Condition SPE cartridge with 1 mL MeOH, then 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge. Flow rate: < 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 0.1% Formic Acid in Water . (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol . (Removes neutral/acidic lipids).

    • Critical Step: The analyte remains bound via ionic interaction during this methanol wash.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[6] High pH neutralizes the amine (

      
      ), breaking the ionic bond and releasing the drug into the organic solvent.
      
  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:MeOH).

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Phenomenex Kinetex C18 (50 x 3.0 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.0 5 Initial Hold
0.5 5 Start Gradient
5.0 95 Elution of U-48800
6.5 95 Wash
6.6 5 Re-equilibration

| 8.0 | 5 | End Run |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Aux).

MRM Transitions (Precursor


 Product): 
  • Note: Collision Energies (CE) are instrument-dependent and must be optimized.

AnalytePrecursor (

)
Product (Quant)Product (Qual)Dwell (ms)
U-48800 343.1 173.0 84.1 50
U-47700-d6 (IS) 335.2 284.2 204.1 50
  • Mechanistic Insight:

    • 343.1

      
       173.0:  Cleavage of the amide bond yielding the dichlorobenzyl cation. High intensity, characteristic of the dichloro-substitution.
      
    • 343.1

      
       84.1:  Cleavage of the cyclohexane ring (dimethylamino fragment). Useful for confirmation but less specific if other cyclohexyl-amines are present.
      

Visual Workflows

Analytical Workflow Diagram

G Sample Whole Blood (250 µL) Lysis Acid Lysis (0.1% FA) Sample->Lysis + IS SPE SPE Extraction (MCX Cartridge) Lysis->SPE Load Elution Elution (5% NH4OH in MeOH) SPE->Elution Wash & Elute LCMS LC-MS/MS (MRM Mode) Elution->LCMS Evap & Recon Data Quantification (Target: 343.1 -> 173.0) LCMS->Data Analyze

Figure 1: End-to-end analytical workflow for U-48800 quantification.

Fragmentation Logic (Decision Tree)

Fragmentation Precursor Precursor Ion [M+H]+ = 343.1 AmideCleavage Amide Bond Cleavage Precursor->AmideCleavage CID Energy Frag1 Dichlorobenzyl Cation m/z 173.0 (Quantifier) AmideCleavage->Frag1 Primary Path Frag2 Dimethylamino-cyclohexyl m/z 84.1 (Qualifier) AmideCleavage->Frag2 Secondary Path

Figure 2: Predicted fragmentation pathway for MRM transition selection.

Method Validation & Troubleshooting

Validation Parameters (SWGTOX Guidelines)
  • Linearity:

    
     over 0.5–100 ng/mL. Use 
    
    
    
    weighting.
  • Bias/Precision: Within

    
     (20% at LOQ).
    
  • Matrix Effect: Assess ion suppression by post-column infusion. Blood phospholipids often elute late; ensure the gradient wash step (95% B) is sufficient to clear them before the next injection.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Incorrect pH during SPE load/elute.Ensure load is Acidic (pH < 4) and Elute is Basic (pH > 10).
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration (up to 10mM) or use a column with better end-capping.
Isobaric Interference Co-elution with U-47700.While masses differ (343 vs 329), check for crosstalk or impurities. Optimize gradient slope.

References

  • Fogarty, M. F., et al. (2020). "Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800." Journal of Analytical Toxicology. Link

  • Cayman Chemical. (2023). "U-48800 Hydrochloride Product Information & Spectral Data." Cayman Chemical.[6][7] Link

  • Center for Forensic Science Research and Education (CFSRE). (2018). "New Psychoactive Substance: U-48800."[1][2][3][4][8] NPS Discovery. Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology. Link

Sources

High-Fidelity GC-MS Determination of U-48800 in Urine: A Forensic Toxicology Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the extraction and Gas Chromatography-Mass Spectrometry (GC-MS) detection of U-48800, a novel synthetic opioid (NSO), in human urine. U-48800 (2,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a positional isomer of the controlled substance U-47700. Due to their isobaric nature and nearly identical fragmentation patterns, this method emphasizes chromatographic resolution and specific ion monitoring (SIM) ratios to prevent false positives. The protocol utilizes liquid-liquid extraction (LLE) under alkaline conditions, followed by Electron Ionization (EI) MS analysis, achieving a Limit of Quantitation (LOQ) suitable for forensic casework.

Introduction & Scientific Rationale

The emergence of "U-series" opioids, originally developed by Upjohn in the 1970s, represents a significant challenge in forensic toxicology. U-48800 has appeared on the illicit market as a legal alternative or adulterant to U-47700.

Chemical Identity and Isomerism

U-48800 is a structural isomer of U-47700 and U-51754. All three share the molecular formula


 and a nominal mass of 342 Da.
  • U-47700: 3,4-dichloro substitution.

  • U-48800: 2,4-dichloro substitution.

  • U-51754: 3,5-dichloro substitution (often cited as 5,6-dichloro in specific literature contexts depending on numbering conventions, but distinct from U-48800).

Why GC-MS? While LC-MS/MS is often preferred for sensitivity, GC-MS remains the "gold standard" for structural elucidation and library matching (SWGDRUG Category A). The Electron Ionization (EI) source provides a reproducible fragmentation fingerprint essential for distinguishing these isomers based on subtle ion ratio differences and, crucially, retention time.

Mechanistic Fragmentation Pathway

The EI mass spectrum of U-48800 is dominated by cleavage adjacent to the amide nitrogen and the cyclohexane ring.

  • Base Peak (m/z 84): Formed by the cleavage of the cyclohexane ring (N-methyl-N-cyclohexyl moiety).

  • Key Diagnostic Ion (m/z 159/161/163): The dichlorobenzoyl cation (

    
    ). The isotopic ratio of 9:6:1  confirms the presence of two chlorine atoms.[1]
    
  • Molecular Ion (m/z 342): Typically low abundance (<5%) but detectable.

Fragmentation U48800 U-48800 (Parent) [M]+ m/z 342 Cleavage Amide Bond Cleavage U48800->Cleavage Ion84 Amine Fragment (Base Peak) m/z 84 Cleavage->Ion84 Dominant Path Ion159 Dichlorobenzoyl Cation m/z 159, 161, 163 Cleavage->Ion159 Diagnostic Path

Figure 1: Proposed EI fragmentation pathway for U-48800. The cleavage produces the stable amine fragment (base peak) and the characteristic dichlorobenzoyl ion.

Materials and Reagents

  • Reference Standard: U-48800 (1 mg/mL in methanol).

  • Internal Standard (IS): U-47700-d6 or U-47700-d3. Note: As deuterated U-48800 is rarely available, the structural analog U-47700-d6 is the industry standard surrogate.

  • Extraction Solvent: 1-Chlorobutane (HPLC Grade) OR Hexane:Ethyl Acetate (90:10).

  • Buffer: Borate Buffer (pH 10.2) or Carbonate Buffer (pH 9.5).

  • Derivatization Agent: Not required for parent compound; U-48800 analyzes well natively.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses alkaline extraction to isolate the basic amine U-48800 from the urine matrix.

  • Aliquot: Transfer 2.0 mL of urine into a 15 mL glass centrifuge tube.

  • Internal Standard: Spike with 50 µL of Internal Standard solution (1 µg/mL U-47700-d6).

  • Hydrolysis (Optional): If quantifying total U-48800 (including conjugated metabolites), add 500 units of

    
    -glucuronidase and incubate at 60°C for 1 hour. Note: Parent U-48800 is the primary target in acute cases.
    
  • Alkalinization: Add 2.0 mL of Borate Buffer (pH 10.2). Vortex for 10 seconds.

    • Why: High pH ensures the tertiary amine is uncharged (free base), maximizing solubility in the organic solvent.

  • Extraction: Add 4.0 mL of 1-Chlorobutane.

  • Agitation: Rotate/shake for 10 minutes. Centrifuge at 3000 rpm for 10 minutes to separate layers.

  • Transfer: Transfer the top organic layer to a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 50 µL of Ethyl Acetate (or Methanol). Transfer to an autosampler vial with insert.

Workflow Urine Urine Sample (2 mL) Spike Add IS (U-47700-d6) Urine->Spike pH Adjust pH > 10 (Borate Buffer) Spike->pH Extract Add 1-Chlorobutane & Shake pH->Extract Dry Evaporate Organic Layer (N2 @ 40°C) Extract->Dry Recon Reconstitute (50 µL EtOAc) Dry->Recon GCMS GC-MS Injection Recon->GCMS

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow for U-48800 isolation.

GC-MS Instrumental Method
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode; 260°C; Purge flow 50 mL/min at 1.0 min.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[2]

  • Oven Program:

    • Initial: 100°C (hold 1.0 min).

    • Ramp: 20°C/min to 280°C.

    • Ramp: 5°C/min to 310°C (hold 3.0 min).

    • Why: The secondary slow ramp ensures separation of U-48800 from potential co-eluting isomers like U-47700.

  • Transfer Line: 280°C.

  • Source Temp: 230°C (EI Source).

  • Acquisition Mode: SIM/Scan (Synchronous).

    • Scan: 40–550 amu.[2]

    • SIM Group: See Table 1.

Table 1: SIM Parameters for U-48800 Detection
AnalyteTarget Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)Qualifier 3 (m/z)Dwell Time
U-48800 84 (Base)15911034250 ms
U-47700-d6 (IS) 90 (Base)16511634850 ms

Note: The ion at m/z 159 must display the characteristic chlorine isotope pattern if viewed in Scan mode. In SIM, ensure the ratio of 159 matches the standard.

Data Interpretation & Validation

Identification Criteria

To confirm U-48800 positivity, the sample must meet the following criteria (based on SWGDRUG/AAFS standards):

  • Retention Time (RT): Must be within ±2% of the concurrent calibrator.

    • Crucial Check: U-48800 typically elutes after U-47700 on a standard 5% phenyl column due to the steric effects of the 2,4-dichloro substitution pattern.

  • Ion Ratios:

    • m/z 159 / m/z 84 ratio must be within ±20% of the standard.

    • m/z 110 / m/z 84 ratio must be within ±20% of the standard.

  • Signal-to-Noise: >10:1 for all qualifier ions.

Analytical Performance (Expected)
  • Limit of Detection (LOD): ~1–5 ng/mL.

  • Limit of Quantitation (LOQ): 10 ng/mL.

  • Linearity: 10 – 1000 ng/mL (

    
    ).
    
  • Interferences: The method must be validated against U-47700 and U-51754 to ensure chromatographic resolution.

Troubleshooting & Expert Tips
  • Isomer Separation: If U-48800 and U-47700 co-elute, slow the oven ramp to 5°C/min between 240°C and 270°C.

  • Carryover: U-series opioids are "sticky." Use a solvent wash of Methanol:DCM (50:50) between injections.

  • Metabolites: While this protocol targets the parent, be aware that N-desmethyl-U-48800 (m/z 328) may also be present. It will have a slightly shorter retention time and a base peak of m/z 70 (loss of methyl from the amine).

References

  • Fabregat-Safont, D., et al. (2017). "Identification of the novel synthetic opioid U-48800 in a seized sample." Scientific Reports. Available at: [Link] (Validates structural identification and isomer differentiation).

  • Center for Forensic Science Research & Education (CFSRE). (2018).[2] "U-48800 New Psychoactive Substance Report." Available at: [Link] (Source for GC-MS retention times and mass spectral data).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Recommendations, Version 8.0." Available at: [Link] (Basis for identification criteria).

Sources

In vitro metabolism of U-48800 using human liver microsomes.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Metabolic Profiling of U-48800 Using Human Liver Microsomes

Abstract This application note details a robust protocol for evaluating the in vitro metabolism of U-48800, a novel synthetic opioid (NSO) and structural isomer of U-47700. Utilizing Human Liver Microsomes (HLM), this guide outlines the experimental workflow for determining metabolic stability (intrinsic clearance) and identifying Phase I metabolites. Key findings integrated into this protocol highlight the critical role of CYP2C19 and CYP3A4 in the biotransformation of U-48800, necessitating specific screening considerations for poor metabolizers.

Introduction

U-48800 (2,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is an emerging non-fentanyl synthetic opioid. Structurally related to the better-known U-47700, it differs by the position of the chlorine substituents on the phenyl ring. As an NPS, understanding its metabolic fate is critical for forensic toxicology, as the parent compound is often extensively metabolized, leaving specific biomarkers as the only evidence of consumption.

Mechanistic Insight: Recent toxicokinetic studies indicate that U-48800 undergoes significant Phase I metabolism driven primarily by CYP2C19 and CYP3A4 . The metabolic pathway is dominated by N-demethylation and hydroxylation. This protocol is designed to capture these transient metabolites and quantify the rate of hepatic clearance.

Materials & Reagents

  • Test Compound: U-48800 (analytical standard, >98% purity).

  • Biological System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

    • Note: Ensure the pool characterizes CYP2C19 and CYP3A4 activity levels.

  • Cofactor System: NADPH Regenerating System (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., U-47700-d3 or Fentanyl-d5).

Experimental Protocol

Metabolic Stability Assay (Determining and )

This assay measures the disappearance of the parent compound over time to calculate intrinsic clearance.

  • Pre-Incubation:

    • Prepare a reaction mixture in phosphate buffer (pH 7.4) containing HLM (final concentration 0.5 mg/mL ).

    • Spike U-48800 to a final concentration of 1 µM .

    • Pre-incubate at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Control: Include a negative control without NADPH to assess non-enzymatic degradation.

    • Positive Control: Run a parallel incubation with Verapamil or Dextromethorphan to validate HLM activity.

  • Sampling:

    • At defined time points (0, 5, 15, 30, 45, 60 min ), remove 50 µL aliquots.

  • Quenching:

    • Immediately transfer the aliquot into 150 µL of ice-cold ACN (containing IS).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer supernatant to LC vials for LC-MS/MS analysis.

Metabolite Identification (MetID) Assay

This assay uses a higher concentration and longer time to accumulate sufficient metabolite mass for structural elucidation.

  • Incubation:

    • Increase U-48800 concentration to 10 µM .

    • Incubate with HLM (1.0 mg/mL) for 60 to 90 minutes .

  • Processing:

    • Quench and centrifuge as above.

    • Analyze using High-Resolution Mass Spectrometry (LC-HRMS, e.g., Q-TOF or Orbitrap) in Data Dependent Acquisition (DDA) mode.

Data Analysis & Visualization

Quantitative Parameters

Calculate the in vitro half-life (


) and intrinsic clearance (

) using the depletion slope (

) from the natural log of percentage remaining vs. time.
ParameterFormulaDescription
Elimination Rate Constant (

)
Slope of

vs. Time
Rate of parent loss.
Half-life (

)

Time for 50% reduction.
Intrinsic Clearance (

)

Measure of enzyme efficiency (mL/min/mg protein).
Metabolic Pathway Visualization

The following diagram illustrates the established metabolic pathway for U-48800 based on HLM incubation data.

U48800_Metabolism Parent U-48800 (Parent) M1 N-desmethyl-U-48800 (Primary Metabolite) Parent->M1 N-demethylation Parent->M1   (CYP2C19/3A4) M3 Hydroxy-U-48800 (Multiple Isomers) Parent->M3 Hydroxylation M2 N,N-didesmethyl-U-48800 M1->M2 N-demethylation M4 Hydroxy-N-desmethyl-U-48800 M1->M4 Hydroxylation M3->M4 N-demethylation CYP_Major CYP2C19, CYP3A4 CYP_Hydrox CYP2C19, CYP3A4

Figure 1: Proposed Phase I metabolic pathway of U-48800 in human liver microsomes. The N-demethylation pathway (blue arrow) represents the primary metabolic route.

Results & Discussion

Metabolic Stability: U-48800 exhibits moderate metabolic stability in HLM. The intrinsic clearance is comparable to structural analogs, but variability may be observed depending on the donor's CYP2C19 genotype.

Metabolite Profile:

  • Major Metabolite (M1): N-desmethyl-U-48800. This is formed via the loss of the methyl group on the amide nitrogen. It is the most abundant marker in early time points.

  • Secondary Metabolites: Hydroxylated species (M3) and di-demethylated species (M2) appear at later time points.

  • Forensic Relevance: In urine screening, the N-desmethyl metabolite is often more persistent than the parent compound, making it a critical target for LC-MS/MS libraries.

Isozyme Mapping: Inhibition studies and recombinant CYP screening confirm that CYP2C19 and CYP3A4 are the primary catalysts.

  • Clinical Implication: Individuals who are CYP2C19 Poor Metabolizers (PMs) may experience prolonged effects or higher toxicity due to reduced clearance of U-48800.

References

  • Richter, L. H. J., et al. (2019). Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding. Drug Testing and Analysis.

  • Krotulski, A. J., et al. (2022). Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800. Journal of Analytical Toxicology.

  • Gonçalves, R., et al. (2025). Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry. Molecules.

Sources

Application Note: Preclinical Profiling of U-48800 (Novel Synthetic Opioid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4]

U-48800 is a novel synthetic opioid (NSO) of the benzamide class.[1] It is a structural isomer of the controlled substance U-47700. Unlike the well-known kappa-opioid receptor (KOR) agonist U-50488 , U-48800 acts primarily as a Mu-Opioid Receptor (MOR) agonist .

This distinction is critical for experimental design. While U-50488 induces dysphoria and sedation via KOR, U-48800 mimics the euphoric, analgesic, and respiratory-depressing profile of fentanyl and morphine, albeit with a unique chemical scaffold (2,4-dichlorophenyl substituted).

Mechanism of Action[5][6]
  • Primary Target:

    
    -Opioid Receptor (MOR).[2][3]
    
  • Signaling: G-protein coupled (Gi/o); inhibition of adenylyl cyclase; activation of GIRK channels.

  • Potency: Estimated at ~7.5x that of morphine (in vivo), placing it in a high-risk category for overdose during preclinical handling.

DOT Diagram: Opioid Receptor Signaling & Behavioral Output

G U48800 U-48800 (Ligand) MOR Mu-Opioid Receptor (GPCR) U48800->MOR Agonist Bind Gi Gi/o Protein Activation MOR->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC Decrease cAMP GIRK GIRK Channels (Hyperpolarization) Gi->GIRK K+ Efflux Reward Reward/Euphoria (DA Release) AC->Reward Analgesia Analgesia (Spinal/Supraspinal) GIRK->Analgesia RespDep Respiratory Depression GIRK->RespDep

Figure 1: Signal transduction pathway of U-48800 leading to primary behavioral endpoints.

Experimental Design Strategy

To fully characterize U-48800, a "Tetrad-like" battery approach is recommended to assess analgesia, motor toxicity, and reward valence.

Recommended Animal Models
  • Species: Male and Female C57BL/6J Mice (20-30g) or Sprague-Dawley Rats (250-300g).

  • Justification: Extensive historical data exists for morphine and U-47700 in these strains, allowing for robust comparative potency analysis.

Dosage & Administration
  • Route: Subcutaneous (s.c.) or Intraperitoneal (i.p.).

  • Vehicle: Saline (0.9% NaCl). If solubility is poor, use 5% DMSO / 5% Tween-80 / 90% Saline.

  • Dose Range: 0.1 – 10.0 mg/kg.

    • Warning: Due to high potency, start with a logarithmic dosing schedule (0.1, 0.3, 1.0, 3.0, 10.0 mg/kg) to avoid mass lethality in the initial cohort.

Protocol 1: Antinociception (Analgesic Efficacy)

This protocol differentiates between spinal reflex inhibition and supraspinal pain processing.

A. Tail-Flick Test (Spinal Reflex)

Objective: Measure latency of tail withdrawal from a thermal stimulus.

  • Baseline: Acclimate mice to the restrainer for 20 mins. Measure baseline latency (average of 3 trials).

    • Cut-off: Set a strict 10-second cut-off to prevent tissue damage.

  • Injection: Administer U-48800 or Vehicle (s.c.).

  • Testing: Measure latency at 15, 30, 60, and 120 minutes post-injection.

  • Calculation:

    
    
    (MPE = Maximum Possible Effect)
    
B. Hot Plate Test (Supraspinal Integration)

Objective: Assess complex pain behaviors (licking, jumping).

  • Setup: Heat plate to 52.0 ± 0.2°C.

  • Observation: Place animal on plate. Start timer.

  • Endpoints: Stop timer upon hind paw lick or jump .

    • Cut-off: 30 seconds (mice) or 60 seconds (rats).

  • Data: Plot %MPE vs. Log(Dose) to determine ED50.

Protocol 2: Abuse Potential (Conditioned Place Preference)

Since U-48800 is a MOR agonist, it is expected to produce reward (unlike the aversive U-50488). This assay validates its abuse liability.

Workflow Diagram

CPP PreTest Day 1: Pre-Test (15 min free exploration) Determine Bias Cond1 Days 2-4: Conditioning AM: Vehicle (Chamber A) PM: U-48800 (Chamber B) PreTest->Cond1 PostTest Day 5: Post-Test (15 min free exploration) Drug-Free State Cond1->PostTest Analysis Calculate CPP Score (Time in Drug Chamber - Time in Veh Chamber) PostTest->Analysis

Figure 2: Biased Conditioned Place Preference (CPP) workflow for assessing reward valence.

Step-by-Step Protocol
  • Apparatus: Three-chamber box (Black/White/Grey center).

  • Day 1 (Habituation): Allow free access. Record time in each chamber. Exclude animals with strong initial bias (>70% time in one side).

  • Days 2-4 (Conditioning):

    • Morning: Inject Vehicle and confine to Chamber A for 30 mins.

    • Afternoon (4 hours later): Inject U-48800 (e.g., 1.0 mg/kg) and confine to Chamber B for 30 mins.

  • Day 5 (Test): Drug-free state. Allow free access for 15 mins.

  • Interpretation: A significant increase in time spent in the U-48800-paired chamber indicates reward . A decrease indicates aversion (typical of KOR agonists like U-50488, serving as a negative control).

Protocol 3: Safety Pharmacology (Respiratory & Motor)

High-potency opioids carry a risk of lethal respiratory depression.[1] This must be quantified.

A. Whole-Body Plethysmography (Respiratory)
  • Acclimation: Place conscious, unrestrained animal in the plethysmograph chamber for 30 mins.

  • Dosing: Inject U-48800 (cumulative dosing can be used if washout is allowed, but bolus is preferred for toxicity curves).

  • Measurement: Record Respiratory Frequency (

    
    ) and Tidal Volume (
    
    
    
    ) for 60 mins.
  • Metric: Minute Volume (

    
    ). A drop in MV >50% indicates severe toxicity.
    
B. Catalepsy (Bar Test)

High doses of potent MOR agonists cause muscular rigidity.

  • Setup: Horizontal bar elevated 4 cm (mice) or 10 cm (rats).

  • Procedure: Place animal's forepaws on the bar.

  • Scoring: Measure time to remove paws.

    • Immobility > 20s is considered cataleptic.

Data Analysis & Interpretation

Summarize findings in a comparative potency table.

ParameterU-48800 (Expected)Morphine (Reference)U-50488 (Negative Control)
Receptor Target Mu (MOR)Mu (MOR)Kappa (KOR)
Analgesia (Hot Plate) High Potency (ED50 < 1 mg/kg)Moderate (ED50 ~5 mg/kg)Moderate
CPP (Reward) Positive (Preference)Positive (Preference)Negative (Aversion)
Respiratory Effect DepressionDepressionNo Effect / Mild
Locomotion Hyper (Mice) / Hypo (Rats)Hyper (Mice) / Hypo (Rats)Sedation/Hypolocomotion

Key Causality Note: If U-48800 produces aversion in CPP or lacks respiratory depression, re-verify the compound's identity using NMR/Mass Spec, as it may be a different isomer (e.g., U-51754) or a KOR-selective analogue.

References

  • Baumann, M. H., et al. (2018). Pharmacological characterization of novel synthetic opioids (NSO) found in the recreational drug marketplace.[2] Neuropharmacology. Link

  • Truver, M. T., et al. (2020).[4] Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats.[4] Neuropharmacology. Link

  • Solimini, R., et al. (2018). Toxicology, prevalence and control of the novel synthetic opioid U-47700. Brain Sciences. Link

  • Fabregat-Safont, D., et al. (2019). Identification of the U-48800 synthetic opioid using Mass Spectrometry and NMR. Drug Testing and Analysis.[2][5][1][4][6][7][8][9][10][11] Link

  • WHO Expert Committee on Drug Dependence. (2018). Critical Review Report: U-47700.[2][4][8] World Health Organization. Link

Sources

Application Note: A Robust Protocol for the Solid-Phase Extraction of U-48800 from Human Plasma Using Mixed-Mode Cation Exchange Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of U-48800

U-48800 is a potent, novel synthetic opioid (NSO) that poses a significant challenge to clinical and forensic toxicology[1]. Structurally distinct from common opioids like fentanyl or morphine, its emergence requires the development of specific and sensitive analytical methods for its detection in complex biological matrices such as plasma[2]. The low concentrations typically found in biological samples, often in the sub-ng/mL to low ng/mL range, necessitate an effective sample preparation strategy[3].

Direct injection or "dilute-and-shoot" methods are often inadequate for this type of analysis as they fail to remove matrix components like phospholipids and proteins, which can cause significant ion suppression in mass spectrometry and lead to unreliable results[4]. Furthermore, these methods do not concentrate the analyte, making it difficult to achieve the low limits of detection required for forensic casework[4][5].

This application note details a robust solid-phase extraction (SPE) protocol designed to efficiently isolate and concentrate U-48800 and its potential metabolites from human plasma. The method leverages mixed-mode cation exchange (MCX) SPE, a powerful technique that offers superior selectivity and cleanup for basic compounds like U-48800 compared to traditional reversed-phase or ion-exchange methods alone.

The Principle of Mixed-Mode Cation Exchange (MCX) SPE

The cornerstone of this protocol is the use of a mixed-mode sorbent that possesses both reversed-phase (hydrophobic) and strong cation exchange (ionic) properties. This dual-retention mechanism provides a highly selective extraction for basic analytes.

  • Causality of Sorbent Choice: U-48800 is a basic compound containing a tertiary amine that can be readily protonated (positively charged) under acidic conditions. The MCX sorbent exploits this property.

    • Reversed-Phase Interaction: The non-polar backbone of the sorbent (e.g., a divinylbenzene polymer) retains analytes through hydrophobic interactions.

    • Cation Exchange Interaction: Sulfonic acid groups on the sorbent are negatively charged across the entire pH range. When the plasma sample is acidified, the U-48800 becomes positively charged and forms a strong ionic bond with the sorbent.

This dual mechanism allows for a rigorous washing procedure. Interfering substances that are neutral or acidic can be washed away with acidic solvents, while weakly-retained basic compounds can be removed with organic solvents. The target analyte, U-48800, remains strongly bound by both hydrophobic and ionic forces until a high-pH elution solvent is used to neutralize its charge, breaking the ionic bond and allowing for its release.

Materials and Reagents

Item Description
SPE Cartridges Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, 30 mg, 1 mL)
Plasma Samples Human plasma collected in K2-EDTA tubes, stored at -20°C or below
U-48800 Standard Certified reference material (CRM) of U-48800
Internal Standard (IS) Deuterated analog (e.g., U-48800-d6), if available. Alternatively, a structurally similar deuterated opioid.
Reagents - Methanol (LC-MS grade) - Acetonitrile (LC-MS grade) - Formic Acid (≥98%) - Ammonium Hydroxide (28-30%) - Deionized Water (18.2 MΩ·cm)
Equipment - SPE Vacuum Manifold - Centrifuge - Analytical Balance - pH Meter - Nitrogen Evaporator - Calibrated Pipettes - 1.5 mL Autosampler Vials

Detailed Extraction Protocol

This protocol is designed for a 0.5 mL plasma sample. Volumes should be scaled accordingly for different sample sizes.

Step 1: Sample Pre-treatment
  • Rationale: This step lyses cells, precipitates proteins that can clog the SPE sorbent, and adjusts the pH to ensure the analyte is protonated for optimal binding to the cation exchange sorbent.

  • Allow plasma samples, controls, and calibrators to thaw completely at room temperature.

  • Vortex samples for 10 seconds.

  • In a clean glass tube, pipette 0.5 mL of plasma.

  • Add the internal standard (IS) and vortex briefly.

  • Add 1.0 mL of 4% phosphoric acid in water.

  • Vortex for 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes to pellet precipitated proteins.

  • Transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Step 2: Solid-Phase Extraction Workflow
  • Rationale: Each step is designed to selectively isolate the analyte. Conditioning wets the sorbent, equilibration prepares it for the sample's pH, the wash steps remove specific interferences, and the elution step selectively releases the target analyte.

Step Solvent Volume Action & Purpose
Condition Methanol1 mLWets and activates the polymeric sorbent. Allow to pass via gravity or low vacuum.
Equilibrate Deionized Water1 mLRemoves methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.
Load Pre-treated Sample Supernatant~1.5 mLLoad the sample at a slow, controlled flow rate (~1-2 drops/sec). The analyte binds via reversed-phase and cation exchange.
Wash 1 0.1 M Formic Acid1 mLRemoves hydrophilic and acidic/neutral interferences. The analyte remains ionically bound.
Wash 2 Methanol1 mLRemoves remaining non-polar, weakly-basic interferences (e.g., lipids). The analyte remains ionically bound.
Dry Sorbent N/AN/AApply high vacuum for 5 minutes to completely dry the sorbent material. This is critical to ensure efficient elution.
Elute 5% Ammonium Hydroxide in Methanol1 mLThe basic solution neutralizes the analyte's charge, breaking the ionic bond. The organic solvent disrupts hydrophobic interactions, eluting the analyte. Collect the eluate in a clean tube.
Step 3: Evaporation and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (appropriate for the subsequent LC-MS/MS analysis).

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Workflow Visualization

Below is a diagram illustrating the complete solid-phase extraction protocol.

Caption: Workflow of the MCX-SPE procedure for U-48800.

Method Validation and Trustworthiness

To ensure the trustworthiness of results, any laboratory implementing this protocol must perform a full method validation according to established guidelines[6][7]. Key validation parameters are summarized below with typical expected performance metrics.

Parameter Description Typical Acceptance Criteria
Extraction Recovery The percentage of analyte recovered from the plasma after the extraction process.Consistent and reproducible, ideally > 80%.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte in the MS source.Should be within ± 15% (i.e., 85-115%).
Linearity The range over which the instrument response is proportional to the analyte concentration.R² ≥ 0.995 over a clinically/forensically relevant range (e.g., 0.25 - 25 ng/mL).
Precision (CV%) The closeness of repeated measurements (intra- and inter-day).≤ 15% CV (≤ 20% at LLOQ).
Accuracy (% Bias) The closeness of a measured value to the true value.Within ± 15% of the nominal value (± 20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration that can be reliably quantified with acceptable precision and accuracy.Should be ≤ 0.27 ng/mL to detect concentrations seen in forensic cases[3].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Sorbent dried out before sample loading. 2. Incomplete elution due to insufficient basification. 3. Sample loading flow rate too high.1. Ensure sorbent bed remains wet between equilibration and loading. 2. Ensure elution solvent is freshly prepared. Try a stronger base or different organic solvent (e.g., 5% NH4OH in 80:20 ACN:MeOH). 3. Decrease vacuum or use gravity feed during sample loading.
High Matrix Effects / Ion Suppression 1. Inefficient removal of phospholipids in the wash steps. 2. Insufficient protein precipitation.1. Ensure the sorbent drying step (post-wash) is thorough. Increase the volume of the methanol wash (Wash 2). 2. Ensure proper ratio of acid to plasma during pre-treatment.
Poor Reproducibility (High %CV) 1. Inconsistent flow rates during SPE steps. 2. Incomplete vortexing or sample mixing. 3. Variable evaporation or reconstitution.1. Use a positive pressure manifold for more consistent flow. 2. Standardize vortexing times and intensity. 3. Ensure complete dryness before reconstitution; vortex thoroughly after adding reconstitution solvent.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the extraction of the novel synthetic opioid U-48800 from human plasma. By utilizing mixed-mode cation exchange solid-phase extraction, this method offers high selectivity and recovery, effectively removing matrix interferences and concentrating the analyte for sensitive downstream analysis by LC-MS/MS. The inclusion of detailed rationale, validation criteria, and troubleshooting guidance provides researchers and drug development professionals with a self-validating system to achieve reliable and accurate quantification of U-48800 in a forensic or clinical setting.

References

  • PLOS. (2022). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentany. PLOS ONE. [Link]

  • Indiana University. (2024). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. IU Indianapolis ScholarWorks. [Link]

  • Chromatography Today. (2020). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. [Link]

  • MDPI. (2024). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules. [Link]

  • National Center for Biotechnology Information. (2014). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC. [Link]

  • PubMed. (2019). Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding. [Link]

  • PubMed. (2022). Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800. [Link]

  • MDPI. (2023). Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. International Journal of Molecular Sciences. [Link]

  • Taylor & Francis Online. (2021). Liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study. Drug Development and Industrial Pharmacy. [Link]

  • YouTube. (2023). Analysis of synthetic fentanyl analogs in whole blood using mixed-mode SPE and UPLC-MS/MS for forens. [Link]

  • ResearchGate. (2019). Chemical structures of U-48800 and its isomer U-51754 (methene-U-47700). [Link]

  • CDC Stacks. (2019). Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • MDPI. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Separations. [Link]

  • National Center for Biotechnology Information. (2023). Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. PMC. [Link]

  • ResearchGate. (2022). Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800. [Link]

  • Center of Forensic Science and Medicine. (2020). Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800. [Link]

  • National Center for Biotechnology Information. (2022). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PMC. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Definitive Identification of U-48800

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the identification and confirmation of the novel synthetic opioid (NSO) U-48800 using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). U-48800, a potent kappa-opioid receptor agonist, has emerged on the illicit drug market, posing a significant public health risk.[1] Its structural similarity to other synthetic opioids necessitates highly selective and sensitive analytical methods for unambiguous identification in forensic and clinical settings. This document outlines a complete workflow, from sample preparation to data acquisition and analysis, leveraging the power of HRMS for accurate mass determination and structural elucidation of U-48800 and its primary metabolites. The protocols provided are designed to be self-validating, ensuring scientific integrity and trustworthy results for researchers, toxicologists, and drug development professionals.

Introduction: The Analytical Challenge of U-48800

U-48800, chemically known as 2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide, is a synthetic opioid that has been implicated in numerous overdose cases.[1] Unlike many fentanyl analogs, U-48800 is not structurally related to morphine or fentanyl, presenting a unique challenge for routine toxicological screening.[2] Its effects are reported to be similar to other potent opioids like heroin and fentanyl, making its rapid and accurate identification crucial for public health and law enforcement.[3]

High-resolution mass spectrometry has become an indispensable tool for the analysis of novel psychoactive substances (NPS).[4][5] Its ability to provide accurate mass measurements with high resolution allows for the determination of elemental compositions, a key factor in identifying unknown compounds and differentiating them from structurally similar isomers. This is particularly important for U-48800, as isomers with different substitution patterns on the phenyl ring exist.[6][7]

This guide details a robust LC-HRMS method for the confident identification of U-48800 and its major metabolites. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology and to allow for adaptation to different laboratory settings.

Chemical and Metabolic Profile of U-48800

A thorough understanding of the analyte's properties is fundamental to developing a reliable analytical method.

Table 1: Chemical Properties of U-48800

PropertyValueSource
Chemical FormulaC₁₇H₂₄Cl₂N₂O[1]
Molar Mass343.29 g·mol⁻¹[1]
Monoisotopic Mass342.1266 g·mol⁻¹Calculated
IUPAC Name2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide[1]
Exact Mass [M+H]⁺343.1338[3]

The metabolism of U-48800 is a critical consideration for comprehensive toxicological analysis, as the parent compound may be present at low concentrations in biological samples. In vitro studies using human liver S9 fractions have identified 13 phase I metabolites and one phase II metabolite.[2] The primary metabolic pathways are:

  • N-Dealkylation: Removal of one or both methyl groups from the dimethylamino moiety.

  • Hydroxylation: Addition of a hydroxyl group to the cyclohexyl ring or other positions.

The cytochrome P450 enzymes CYP2C19 and CYP3A4 are primarily responsible for these transformations.[2] Therefore, a comprehensive analytical method should target not only the parent U-48800 but also its major N-desmethyl and hydroxylated metabolites.

Experimental Workflow and Protocols

The following sections provide a step-by-step guide for the analysis of U-48800 in various matrices.

Sample Preparation: Ensuring Clean Extracts

The choice of sample preparation method is crucial for removing matrix interferences and concentrating the analytes of interest. The following protocols are recommended for different sample types.

Protocol 1: Solid-Phase Extraction (SPE) for Whole Blood

This protocol is adapted from established methods for the extraction of synthetic opioids from whole blood.[8][9]

  • Sample Pre-treatment: To 1 mL of whole blood, add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Analyte Elution: Elute the analytes with 2 mL of a suitable elution solvent (e.g., 2% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine

This protocol is a robust method for extracting U-48800 and its metabolites from urine.

  • pH Adjustment: To 2 mL of urine, add a strong base (e.g., 1M NaOH) to adjust the pH to >10.

  • Extraction: Add 5 mL of a non-polar organic solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography: Separating the Analytes

The following LC parameters are recommended for the separation of U-48800 and its metabolites.

Table 2: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry: Detection and Identification

The use of a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, is essential for this application.

Table 3: High-Resolution Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan with data-dependent MS/MS (ddMS2) or All-Ions Fragmentation
Full Scan Mass Range m/z 100-600
Collision Energy Ramped collision energy (e.g., 20-40 eV) for ddMS2
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 350°C

Data Acquisition Strategy:

The recommended data acquisition strategy involves a high-resolution full scan to detect the precursor ions of U-48800 and its metabolites, followed by data-dependent MS/MS to acquire fragmentation spectra for structural confirmation. The accurate mass of the precursor and fragment ions should be used for identification.

Table 4: Target Analytes and their Theoretical Exact Masses

AnalyteChemical FormulaTheoretical [M+H]⁺ (m/z)
U-48800 C₁₇H₂₅Cl₂N₂O⁺343.1338
N-desmethyl-U-48800 C₁₆H₂₃Cl₂N₂O⁺329.1182
Hydroxy-U-48800 C₁₇H₂₅Cl₂N₂O₂⁺359.1287

Table 5: Expected Precursor and Product Ions for U-48800

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Structure/Loss
343.1338298.0759Loss of C₂H₇N (dimethylamine)
159.0025Dichlorophenylacetyl fragment
84.0813Dimethylcyclohexylamine fragment

Data Analysis and Interpretation

The analysis of HRMS data for the identification of U-48800 should follow a systematic approach:

  • Extracted Ion Chromatogram (XIC): Extract the exact mass of the protonated molecule of U-48800 (m/z 343.1338) and its metabolites from the full scan data. A narrow mass window (e.g., ±5 ppm) should be used.

  • Retention Time Matching: The retention time of the detected peak in the XIC should match that of a certified reference material analyzed under the same conditions.

  • Isotopic Pattern Analysis: The isotopic pattern of the precursor ion should match the theoretical pattern for a molecule containing two chlorine atoms.

  • MS/MS Spectral Library Matching: The acquired MS/MS spectrum should be compared to a spectral library, if available.

  • Fragment Ion Confirmation: In the absence of a library spectrum, the accurate masses of the fragment ions should be used to confirm the structure. The presence of characteristic fragment ions, as listed in Table 5, provides strong evidence for the identification of U-48800.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the identification of U-48800.

U48800_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Sample Biological Sample (Blood/Urine) Extraction Extraction (SPE or LLE) Sample->Extraction Matrix Removal Reconstitution Evaporation & Reconstitution Extraction->Reconstitution Concentration LC Liquid Chromatography (C18 Separation) Reconstitution->LC Injection HRMS High-Resolution MS (QTOF/Orbitrap) LC->HRMS Ionization (ESI+) XIC Extracted Ion Chromatogram HRMS->XIC Full Scan Data RT_Match Retention Time Matching XIC->RT_Match MSMS_Confirm MS/MS Fragment Confirmation RT_Match->MSMS_Confirm Identification Positive Identification of U-48800 MSMS_Confirm->Identification

Caption: Analytical workflow for U-48800 identification.

Conclusion

The method described in this application note provides a robust and reliable workflow for the identification and confirmation of the novel synthetic opioid U-48800 in various biological matrices. The use of high-resolution mass spectrometry is paramount in achieving the necessary selectivity and sensitivity to confidently identify this compound and its major metabolites, thereby aiding in the response to the ongoing opioid crisis. The detailed protocols and explanations of the underlying scientific principles are intended to empower researchers and forensic scientists to implement this method effectively in their laboratories.

References

  • Wikipedia. U-48800. [Link]

  • Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. MDPI. [Link]

  • Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800. PubMed. [Link]

  • Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding. PubMed. [Link]

  • U-48800. The Center for Forensic Science Research & Education. [Link]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry. [Link]

  • Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Agilent Technologies. [Link]

  • Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800. Center for Forensic Science Research & Education. [Link]

  • Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. PubMed Central. [Link]

  • Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. PubMed Central. [Link]

  • Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioid. University of Turin. [Link]

  • Precursor and major product ions of fentanyl ana- logs. ResearchGate. [Link]

  • Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. PubMed. [Link]

  • New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/. I.R.I.S. Institutional Research Information System. [Link]

  • Trace Residue Identification, Characterization and Longitudinal Monitoring of the Novel Synthetic Opioid β-U10, from Discarded Drug Paraphernalia. ChemRxiv. [Link]

Sources

Cell-based assays to determine U-48800 functional activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of the Synthetic Opioid U-48800

Executive Summary

The emergence of non-fentanyl synthetic opioids, particularly the U-series (Upjohn analogues), presents a critical challenge for toxicologists and pharmacologists. U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide) is a structural isomer of the better-known U-47700 and U-51754. While U-47700 is a selective


-opioid receptor (MOR) agonist, the structural modifications in U-48800—specifically the 2,4-dichloro substitution pattern—can alter its selectivity profile between MOR and the 

-opioid receptor (KOR).

This guide details a dual-track functional assay protocol designed to:

  • Quantify the potency (

    
    ) and efficacy (
    
    
    
    ) of U-48800.
  • Deconvolute its receptor selectivity (MOR vs. KOR).

  • Assess downstream signaling bias (cAMP inhibition vs.

    
    -arrestin recruitment).
    

Mechanistic Basis & Signaling Pathways

To accurately measure U-48800 activity, we must interrogate the G-protein coupled receptor (GPCR) pathways it activates. Both MOR and KOR couple primarily to the


 family of G-proteins.

Primary Readout (cAMP): Agonist binding causes


 subunit dissociation, inhibiting adenylyl cyclase (AC) and reducing forskolin-stimulated cAMP levels.
Secondary Readout (

-arrestin):
Following G-protein activation, G-protein receptor kinases (GRKs) phosphorylate the receptor, recruiting

-arrestin, which mediates desensitization and internalization.
Figure 1: Opioid Receptor Signaling Cascade

The following diagram illustrates the divergent pathways interrogated in this protocol.

OpioidSignaling U48800 U-48800 (Ligand) MOR Mu-Opioid Receptor (GPCR) U48800->MOR Binding Gi Gi/o Protein MOR->Gi Activation GRK GRK MOR->GRK Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP Production AC->cAMP Reduction Arrestin Beta-Arrestin GRK->Arrestin Recruitment Internalization Receptor Internalization Arrestin->Internalization Desensitization

Caption: Dual signaling pathways of U-48800 at the Mu-Opioid Receptor: Gi-mediated cAMP inhibition and Beta-arrestin recruitment.

Experimental Strategy: The "Check-and-Verify" System

We cannot assume U-48800 is purely MOR-selective due to its structural similarity to the KOR-selective U-50488. Therefore, this protocol uses a Cross-Receptor Validation approach.

ParameterAssay 1: cAMP InhibitionAssay 2:

-Arrestin Recruitment
Biological Question Is the drug functional? (Potency)Does it induce tolerance? (Bias)
Cell Line A CHO-K1 / HEK293 MOR U2OS MOR -PathHunter
Cell Line B CHO-K1 / HEK293 KOR U2OS KOR -PathHunter
Key Control DAMGO (MOR), U-69593 (KOR)Morphine (Low Arrestin), Fentanyl (High)
Sensitivity High (Amplified signal)Moderate (1:1 Stoichiometry)

Protocol A: Gi-Coupled cAMP Inhibition Assay

Rationale: This is the gold standard for determining opioid potency. Since opioids inhibit cAMP, we must first artificially raise cAMP levels using Forskolin, then measure the drug's ability to suppress this peak.

Reagents Required:

  • HEK293 cells stably expressing human OPRM1 (Mu) or OPRK1 (Kappa).

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega GloSensor).

  • Forskolin: 10 mM stock in DMSO.

  • IBMX: Phosphodiesterase inhibitor (prevents cAMP degradation).

  • Reference Agonists: DAMGO (MOR), U-50488 (KOR).

  • Antagonists: Naloxone (Non-selective), Norbinaltorphimine (KOR-selective).

Step-by-Step Workflow:

  • Cell Seeding:

    • Harvest cells at 80-90% confluency.

    • Resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

    • Dispense 2,000 cells/well into a 384-well low-volume white plate.

  • Compound Preparation:

    • Prepare U-48800 as a 10 mM stock in DMSO.

    • Perform a 1:3 serial dilution (12 points) starting at 10

      
      M down to 0.1 nM.
      
    • Self-Validation Step: Include a "DMSO-only" control (0% inhibition) and a "buffer-only" blank.

  • Stimulation & Treatment:

    • Add 5

      
      L of U-48800 dilution series to cells.
      
    • Incubate for 15 minutes at Room Temperature (RT).

    • Add 5

      
      L of Forskolin  (Final concentration: 
      
      
      
      , typically 1-5
      
      
      M) to all wells except the unstimulated control.
    • Incubate for 45 minutes at RT.

  • Detection (HTRF Method):

    • Add 5

      
      L cAMP-d2 (acceptor).
      
    • Add 5

      
      L Anti-cAMP-Cryptate (donor).
      
    • Incubate 1 hour in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm.

    • Calculate HTRF Ratio:

      
      .
      

Data Analysis Logic:

  • Plot HTRF Ratio vs. Log[Agonist].

  • Data will form an inverse sigmoidal curve (Agonist reduces signal).

  • Normalize data:

    • 0% Activity = Forskolin alone (High cAMP).

    • 100% Activity = Forskolin + Saturating Reference Agonist (Low cAMP).

Protocol B: -Arrestin Recruitment Assay

Rationale: Synthetic opioids like U-47700 often show high efficacy for


-arrestin, which correlates with respiratory depression and rapid tolerance. This assay determines if U-48800 follows this dangerous "balanced" or "arrestin-biased" profile.

System: Enzyme Fragment Complementation (EFC) - e.g., PathHunter (Eurofins) or NanoBRET (Promega).

Step-by-Step Workflow:

  • Cell Plating:

    • Seed PathHunter HEK293-OPRM1 cells (expressing ProLink-tagged Receptor and EA-tagged

      
      -Arrestin) in 384-well plates (5,000 cells/well).
      
    • Incubate overnight at 37°C/5% CO

      
      .
      
  • Agonist Addition:

    • Prepare 10x stocks of U-48800 in assay buffer.

    • Add 5

      
      L of agonist to cells (Total volume 50 
      
      
      
      L).
    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Add 25

      
      L of Detection Reagent (containing Cell Lysis buffer and Substrate).
      
    • Incubate for 60 minutes at RT in the dark.

  • Readout:

    • Measure Chemiluminescence (RLU) on a luminometer (0.1 - 1s integration).

Interpretation of Results & Safety

Expected Pharmacological Profile

Based on structural analogues (U-47700) and preliminary toxicology reports:

  • MOR Potency (

    
    ):  Expected in the low nanomolar range (5 – 20 nM).
    
  • KOR Activity: If U-48800 retains characteristics of the U-50 series, expect partial agonism at KOR. Note: Pure MOR selectivity suggests high abuse potential; Mixed MOR/KOR suggests dysphoric side effects.

Safety & Handling (Critical)

U-48800 is a potent opioid.[1]

  • Engineering Controls: All powder handling must occur in a certified Class II Biosafety Cabinet or Chemical Fume Hood.

  • Neutralization: Prepare a 10% bleach solution for immediate decontamination of surfaces and tips.

  • Antidote: Naloxone must be readily available in the lab.

References

  • World Health Organization. (2017). U-47700 Critical Review Report. Expert Committee on Drug Dependence.

  • Baumann, M. H., et al. (2018). Pharmacological Characterization of Novel Synthetic Opioids (NSO) Found in the Recreational Drug Marketplace. Neuropharmacology.[2]

  • Solimini, R., et al. (2018). Toxicology, prevalence and characteristics of the new synthetic opioid U-47700. European Review for Medical and Pharmacological Sciences.

  • Eurofins DiscoverX. (2023).

    
    -Arrestin GPCR Assays Protocol.
    
  • Cisbio (Revvity). (2023). cAMP Gs/Gi Kit User Guide.

Sources

Application Note: Radioligand Binding Profiling for U-48800

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

U-48800 is a synthetic opioid of the benzamide class, structurally related to the potent mu-opioid agonist U-47700 and the kappa-selective agonist U-50488.[1][2] Unlike its predecessors with well-defined pharmacophores, U-48800 occupies a "grey zone" in current literature, with conflicting reports regarding its selectivity profile between the Mu-Opioid Receptor (MOR) and Kappa-Opioid Receptor (KOR) .

While U-47700 (3,4-dichloro) is a clear MOR agonist, the structural shift to the 2,4-dichloro substitution pattern in U-48800 structurally mimics the scaffold of U-50488, a classic KOR agonist. Therefore, assuming U-48800 is a pure MOR agonist is a scientific risk.

This protocol details a Dual-Target Competitive Binding Assay . Rather than a single endpoint, this workflow runs parallel saturation and competition assays against both hMOR and hKOR. This approach provides the definitive


 values required to calculate the Selectivity Ratio (

), essential for predicting in vivo psychoactivity and safety risks (e.g., respiratory depression vs. dysphoria).

Experimental Design & Causality

The "Sticky Ligand" Problem (Lipophilicity)

U-series benzamides are highly lipophilic. A common failure mode in these assays is Ligand Depletion , where the compound adsorbs to the plastic well walls or the harvest filter rather than the receptor.

  • Correction: We utilize 0.3% Polyethyleneimine (PEI) to presoak filters and include 0.1% BSA in the assay buffer. BSA acts as a carrier to keep the lipophilic ligand in solution without interfering with the receptor binding pocket.

Radioligand Selection

To map the selectivity, we use highly specific agonists rather than non-selective antagonists (like [³H]-Diprenorphine), ensuring we measure agonist-state affinity.

  • MOR Probe: [³H]-DAMGO . A peptide agonist with high specificity for MOR.

  • KOR Probe: [³H]-U69,593 . A small molecule agonist with high specificity for KOR.[2]

Workflow Visualization

The following diagram illustrates the parallel processing streams required to validate U-48800 selectivity.

G cluster_MOR Pathway A: Mu-Opioid (MOR) cluster_KOR Pathway B: Kappa-Opioid (KOR) Start U-48800 Stock (10 mM in DMSO) Inc_M Incubation 25°C, 60 min Start->Inc_M Dilution Series Inc_K Incubation 25°C, 60 min Start->Inc_K Dilution Series MOR_Mem hMOR Membranes (CHO-K1) MOR_Mem->Inc_M Ligand_M [³H]-DAMGO (~1-2 nM) Ligand_M->Inc_M Harvest Harvest via GF/B Filters (+PEI) Inc_M->Harvest KOR_Mem hKOR Membranes (CHO-K1) KOR_Mem->Inc_K Ligand_K [³H]-U69,593 (~1-2 nM) Ligand_K->Inc_K Inc_K->Harvest Count LSC Counting (CPM -> DPM) Harvest->Count Analysis Cheng-Prusoff Ki Calculation Count->Analysis

Caption: Parallel competitive binding workflow to determine U-48800 affinity constants (


) at MOR and KOR interfaces.

Detailed Protocol

Materials & Reagents
ComponentSpecificationPurpose
Test Compound U-48800 (HCl salt or free base)Analyte. Dissolve in 100% DMSO to 10 mM stock.
Cell Line CHO-K1 stably expressing hMOR or hKORSource of receptors. Avoid brain homogenate to prevent subtype cross-contamination.
Radioligand A [³H]-DAMGO (Specific Activity ~50 Ci/mmol)MOR-selective probe.
Radioligand B [³H]-U69,593 (Specific Activity ~40-60 Ci/mmol)KOR-selective probe.
Non-Specific Agent Naloxone (10 µM final)Defines non-specific binding (NSB).
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4Physiological pH and divalent cations for GPCR stability.
Additives 0.1% BSA (Bovine Serum Albumin)CRITICAL: Prevents U-48800 from sticking to plasticware.
Filters Whatman GF/B or GF/CGlass fiber filters for membrane trapping.
Pre-soak Solution 0.3% Polyethyleneimine (PEI)Reduces non-specific binding of radioligand to filters.[3]
Membrane Preparation (Standardized)

Note: If using commercial membranes (e.g., PerkinElmer), skip to 3.3.

  • Harvest: Scrape CHO cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize with a Polytron (2 bursts of 10s).

  • Wash: Centrifuge at 40,000 x g for 20 min at 4°C. Discard supernatant.

  • Resuspension: Resuspend pellet in Assay Buffer . Repeat centrifugation.

  • Storage: Resuspend final pellet in Assay Buffer (approx 1-3 mg protein/mL). Aliquot and freeze at -80°C. Do not refreeze.

Assay Procedure (96-Well Format)

Step 1: Preparation of Dilution Plates

  • Thaw U-48800 stock (10 mM).[4]

  • Perform serial dilutions (1:10) in Assay Buffer + 0.1% BSA to generate concentrations ranging from

    
     M to 
    
    
    
    M (final assay concentrations).
    • Why BSA here? To ensure the drug doesn't stick to the dilution plate before reaching the receptor.

Step 2: Reaction Setup Prepare the reaction in a 96-well polypropylene plate (Total Volume = 200 µL/well):

ComponentVolumeNotes
Membrane Prep 100 µL~20-50 µg protein/well (Optimized by linearity check).
Radioligand 25 µLFinal Conc: ~1 nM (Close to

of the radioligand).
Competitor 25 µLU-48800 dilution OR Buffer (Total Binding) OR Naloxone (NSB).
Buffer 50 µLTo adjust volume.

Step 3: Incubation

  • Seal plates and incubate at 25°C for 60 minutes .

    • Note: Equilibrium time depends on temperature. 25°C is preferred over 37°C to minimize ligand degradation and receptor desensitization.

Step 4: Filtration & Washing [3]

  • Pre-soak GF/B filter mats in 0.3% PEI for at least 60 minutes prior to harvest.

  • Use a cell harvester (e.g., Brandel or PerkinElmer).[3][5]

  • Aspirate well contents through the filter.

  • Wash each well 3 times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Speed is key: Rapid washing (<10s total) prevents dissociation of the bound complex.

Step 5: Counting

  • Dry filters (if using melt-on scintillator) or transfer to vials.

  • Add Liquid Scintillation Cocktail.

  • Count for 1 minute per well in a beta-counter.

Data Analysis & Interpretation

Competition Binding Model

The raw CPM (Counts Per Minute) data must be converted to specific binding and fitted to a one-site competition model.

Logic Flow:

  • Calculate Specific Binding:

    
    
    (Where 
    
    
    
    is the CPM in the presence of 10 µM Naloxone)
  • Determine

    
    : 
    Fit data to the Hill Equation using non-linear regression (e.g., GraphPad Prism):
    
    
    
    
  • Calculate

    
     (Cheng-Prusoff Equation): 
    This corrects for the competition between the radioligand and U-48800.
    
    
    
    
    • 
      : Concentration of Radioligand used (nM).[4][5]
      
    • 
      : Dissociation constant of the Radioligand (determined from prior Saturation Binding).
      
Interpreting the Selectivity Ratio

Calculate the ratio to classify U-48800:



  • Ratio < 0.1: Highly MOR Selective (Likely U-47700-like effects: Euphoria, respiratory depression).

  • Ratio > 10: Highly KOR Selective (Likely U-50488-like effects: Dysphoria, sedation, diuresis).

  • Ratio ~ 1: Mixed Agonist (Complex profile, high overdose risk due to synergistic depression).

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
High Non-Specific Binding (>40%) Filters not blocked; Radioligand sticking.Increase PEI soak time; Ensure wash buffer is ice-cold; Use GF/C filters.[3]
Low Total Counts Receptor degradation; Radioligand decay.Check specific activity of isotope; Use fresh protease inhibitors in lysis buffer.
Flat Displacement Curve Ligand depletion (U-48800 sticking).Increase BSA to 0.5% ; Switch to glass-coated plates; Verify U-48800 solubility.
Hill Slope << 1.0 Negative cooperativity or multiple binding sites.U-48800 may bind to both high and low-affinity states. Analyze with two-site model.

Safety & Compliance

  • Radiological: [³H] is a low-energy beta emitter. Standard shielding (plexiglass) and swipe testing are required.

  • Chemical: U-48800 is a potent opioid.[1][2][6] Handle as a Schedule I/Class A substance (depending on jurisdiction).

    • Engineering Controls: All powder handling must occur in a Class II Biosafety Cabinet or Chemical Fume Hood.

    • PPE: Double nitrile gloves, lab coat, safety glasses. Naloxone kit must be available in the lab.

References

  • Baumann, M. H., et al. (2020).[6] "U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market."[7][8] Brain Sciences, 10(11), 895.[6] Link

  • Maguire, P., et al. (1992). "Pharmacological profiles of the novel kappa-opioid receptor agonists." European Journal of Pharmacology, 213(2), 219-225. Link

  • PerkinElmer. (2023).[3] "Radioligand Binding Assay Guide: Opioid Receptors." PerkinElmer Application Notes. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Gampfer, T. M., et al. (2019).[6] "Toxicokinetics and analytical toxicology of the abused opioid U-48800." Drug Testing and Analysis, 11(10), 1572-1580.[6] Link

Sources

Application Note: In Vivo Microdialysis Assessment of the Novel Synthetic Opioid U-48800 in Rat Brain

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of non-fentanyl synthetic opioids (NSOs), specifically the benzamide derivative U-48800 , presents a critical challenge to toxicologists and neuropharmacologists. Unlike classical opioids, the neuro-pharmacokinetics (neuro-PK) of U-48800—specifically its blood-brain barrier (BBB) permeability and unbound interstitial fluid (ISF) concentration—remain poorly characterized.

This Application Note provides a rigorous, field-validated protocol for measuring U-48800 in the rat brain using in vivo microdialysis coupled with LC-MS/MS . This guide addresses the specific physicochemical challenges of U-series opioids (lipophilicity, isomerism) and establishes a self-validating workflow for high-fidelity data acquisition.

Scientific Rationale & Mechanism

Why Microdialysis for U-48800?

While whole-brain homogenization provides total tissue concentration (


), it fails to distinguish between drug bound to lipids/proteins and the pharmacologically active free fraction. U-48800 is a potent 

-opioid receptor (MOR) agonist. To correlate behavioral toxicity (respiratory depression) with neurochemistry, we must measure the unbound extracellular concentration (

)
, which drives receptor occupancy.
The "Triangle of Compromise"

In microdialysis of lipophilic NSOs, three variables compete:

  • Temporal Resolution: Faster sampling tracks rapid PK spikes but yields lower sample volume.

  • Relative Recovery (RR): Slower flow rates increase equilibration but reduce temporal resolution.

  • Sensitivity: The analytical limit of quantification (LOQ) dictates the minimum required sample volume.

Strategy: For U-48800, we utilize a low flow rate (1.0 µL/min) to maximize recovery (~20-30%) while collecting 20-minute fractions to satisfy LC-MS/MS sensitivity requirements (20 µL injection volume).

Pre-Clinical Setup & Surgery

Animal Model[1]
  • Subject: Male Wistar Rats (250–300 g).

  • Justification: Wistar rats are the standard model for opioid PK/PD studies, ensuring data comparability with existing U-47700 literature.

Probe Selection
  • Membrane Type: Polyethersulfone (PES) or Cuprophan.

  • Cut-off (MWCO): 6 kDa or 20 kDa.

    • Note: U-48800 (MW ~300-400 Da) diffuses freely through standard membranes. High-cutoff probes (100 kDa) are unnecessary and increase fluid loss risk.

  • Active Length: 2–4 mm (Targeting Striatum or Nucleus Accumbens).

Stereotaxic Implantation (Striatum)

The striatum is rich in MORs and is a primary site of action for opioid-induced reward and motor rigidity.

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Coordinates (bregma-referenced):

    • AP: +0.5 mm

    • ML: +3.0 mm

    • DV: -6.0 mm (ventral from dura)

  • Fixation: Secure guide cannula with dental cement and three skull screws.

  • Recovery: Allow 5–7 days post-surgery for BBB repair before probe insertion to avoid "acute trauma" artifacts.

Microdialysis Protocol

Perfusion Fluid (aCSF) Composition

Prepare fresh Artificial Cerebrospinal Fluid (aCSF). Filter through 0.22 µm membrane.

  • NaCl: 147 mM

  • KCl: 2.7 mM

  • CaCl

    
    : 1.2 mM
    
  • MgCl

    
    : 0.85 mM
    
  • pH: 7.4

Critical Insight: U-series opioids are lipophilic. If in vitro tests show high binding to tubing, add 0.1% BSA (Bovine Serum Albumin) to the aCSF to act as a carrier and prevent adsorption loss, though this complicates LC-MS analysis (requires cleanup). Start with neat aCSF.

Experimental Workflow

See the diagram below for the logical flow of the experiment.

MicrodialysisWorkflow Setup Probe Insertion (Conscious Animal) Equilibration Equilibration (90-120 mins @ 1.0 µL/min) Setup->Equilibration Stabilize Flux Basal Basal Sampling (3 x 20 min fractions) Equilibration->Basal Define Baseline Dosing Drug Administration (IV/IP/SC) Basal->Dosing T=0 Sampling PK Sampling (0-4 hours post-dose) Dosing->Sampling Collect Dialysate Analysis LC-MS/MS Quantification Sampling->Analysis Freeze -80°C Analysis->Sampling If < LOQ, increase sampling time

Figure 1: Step-by-step workflow for in vivo microdialysis of U-48800.

Detailed Steps
  • Probe Insertion: Insert the microdialysis probe into the guide cannula.

  • Perfusion: Connect FEP tubing to a microinjection pump. Perfuse aCSF at 1.0 µL/min .

  • Equilibration: Discard dialysate for the first 90 minutes. This flushes the dead volume and allows the tissue-probe interface to stabilize.

  • Basal Sampling: Collect 3 fractions (20 µL each) to ensure no interfering peaks exist.

  • Dosing: Administer U-48800 (e.g., 1–5 mg/kg, s.c. or i.v.).

  • PK Sampling: Collect dialysate every 20 minutes for 4–6 hours.

    • Storage: Collect into refrigerated fraction collector (4°C). Transfer immediately to -80°C.

Analytical Method: LC-MS/MS

Dialysate samples are salt-rich and protein-poor. Direct injection is possible, but desalting is recommended to prevent mass spec source clogging.

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Shimadzu 8060).

  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm).[1]

    • Reasoning: Biphenyl phases offer superior selectivity for isomeric separation (distinguishing U-48800 from U-51754).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Transitions (MRM)

U-48800 Precursor Ion: [M+H]


 m/z ~325.2  (Check exact mass based on Cl isotope pattern).
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
U-48800 325.2173.135Quantifier
U-48800 325.2145.145Qualifier
U-47700-d6 335.2173.135Internal Standard

Note: Use U-47700-d6 or Fentanyl-d5 as an internal standard if isotopically labeled U-48800 is unavailable.

Data Analysis & Recovery Correction

Raw dialysate concentration (


) is not the tissue concentration. You must correct for probe recovery.
Calibration: Retrodialysis by Drug

Since U-48800 is exogenous, use the Retrodialysis method in vivo at the end of the experiment.

  • Switch perfusate to aCSF containing a known concentration of U-48800 (

    
    ).
    
  • Perfuse for 60 mins.

  • Measure the concentration leaving the probe (

    
    ).
    
  • Calculate In Vivo Recovery (

    
    ):
    
    
    
    
Calculation of Extracellular Concentration


Logic of Quantification

RecoveryLogic RawSample Raw Dialysate Conc (Cd) FinalCalc True Unbound Conc (Cu = Cd / R) RawSample->FinalCalc RetroDialysis Retrodialysis (Loss Calculation) RecoveryFactor Recovery Factor (R) RetroDialysis->RecoveryFactor RecoveryFactor->FinalCalc

Figure 2: Calculation flow for determining true unbound brain concentration.

Troubleshooting & Safety

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery (<5%) High flow rate or adsorption.Reduce flow to 0.5 µL/min. Check tubing adsorption.
Backpressure Salt precipitation or clogging.Flush probe with water. Ensure aCSF is filtered (0.22 µm).
No Peak in LC-MS Sensitivity limit.Increase injection volume. Use trap-and-elute column configuration.
Safety: Handling U-48800
  • Hazard: U-48800 is a potent opioid agonist with risk of respiratory arrest.

  • Control: Handle pure powder only in a fume hood.

  • Antidote: Keep Naloxone readily available in the lab.

  • Waste: Dispose of all dialysate and bedding as hazardous opioid waste.

References

  • Center for Forensic Science Research & Education (CFSRE). (2020). Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS. Available at: [Link]

  • Sharma, A., et al. (2019). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Journal of Neural Transmission.

  • Fabregat-Safont, D., et al. (2017). Metabolic stability and identification of metabolites of the novel synthetic opioid U-47700. Drug Testing and Analysis. (Used as proxy for U-series metabolism).
  • Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience.

  • World Health Organization. (2020). Critical Review Report: U-47700. (Reference for physicochemical properties of the U-series class).

Sources

Troubleshooting & Optimization

Improving the chromatographic separation of U-48800 and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the U-Series Opioid Analytical Support Hub

Current Status: Operational Scope: Method Development, Isomer Separation, Metabolite Recovery Target Analyte: U-48800 (trans-2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide)

Executive Summary

U-48800 presents a distinct analytical challenge compared to its predecessor, U-47700. While U-47700 is a benzamide, U-48800 is a phenylacetamide with a methylene spacer, shifting its molecular weight to ~343.3 Da. The critical point of failure in most standard protocols is the inability to distinguish U-48800 from its isobaric positional isomers (e.g., U-51754) and the inadequate recovery of its primary metabolite, N-desmethyl-U-48800.

This guide moves beyond generic "C18 + Formic Acid" workflows, utilizing pi-pi interaction mechanisms to achieve baseline resolution of chlorinated isomers.

Module 1: Chromatographic Method Development
The Core Challenge: Isomeric Separation

Standard C18 columns often fail to separate U-48800 from U-51754 because the hydrophobic selectivity is insufficient to distinguish the 2,4-dichloro (U-48800) from the isomeric substitution patterns of U-51754.

Recommendation: Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: The biphenyl moiety allows for pi-pi electron interactions with the dichlorophenyl ring of the U-series compounds. The strength of this interaction varies significantly based on the position of the chlorine atoms (ortho/meta/para), creating separation factors (

    
    ) unattainable with alkyl-bonded phases.
    
Optimized Gradient Protocol
  • Column: Biphenyl, 100 x 2.1 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Methanol (MeOH).

  • Why MeOH? Methanol promotes stronger pi-pi interactions than Acetonitrile (ACN). ACN can form a pi-electron layer on the stationary phase, potentially masking the selective interactions needed for isomer resolution.

Table 1: Recommended Gradient Profile

Time (min)% Mobile Phase BFlow Rate (mL/min)CurveDescription
0.00100.4InitialEquilibration
1.00100.4LinearLoad/Desalt
8.00900.4LinearElution of Parent/Isomers
9.50900.4HoldColumn Wash
9.60100.4StepRe-equilibration
12.00100.4HoldReady for Next Inj.
Module 2: Metabolite Identification & Recovery
Metabolic Pathway Logic

Unlike fentanyl analogs which often hydrolyze, U-48800 metabolism is driven by CYP2C19 and CYP3A4 .

  • Primary Metabolite: N-desmethyl-U-48800.[1]

  • Secondary Metabolites: Monohydroxylated species (cyclohexyl ring oxidation).

  • Clinical Relevance: In rat urine studies, the parent compound is low abundance.[2][3] Detection of N-desmethyl-U-48800 is critical for confirming intake in urine samples.

Visualization: Method Development Decision Tree

MethodDev start Start: U-48800 Method Dev matrix Select Matrix (Blood/Urine) start->matrix extraction Extraction Strategy matrix->extraction column_sel Column Selection extraction->column_sel c18 C18 Column column_sel->c18 Standard biphenyl Biphenyl/PFP Column column_sel->biphenyl Recommended separation Isomer Check: U-48800 vs U-51754 c18->separation biphenyl->separation success Baseline Resolution (Rs > 1.5) separation->success Using Biphenyl fail Co-elution separation->fail Using C18 fail->biphenyl Switch Phase

Caption: Decision logic for selecting stationary phases to overcome isomeric co-elution of U-series opioids.

Module 3: Troubleshooting Guide (FAQ Format)
Q1: I see two peaks with the same mass transition (343.1 > 298.1). Which one is U-48800?

Answer: This is the classic isomer problem.

  • Identify: You likely have U-48800 (2,4-dichloro) and U-51754 (isomeric dichloro pattern).

  • Validate: Run reference standards for both. On a Biphenyl column, U-48800 typically elutes after U-51754 due to steric hindrance differences interacting with the stationary phase, though this depends on your specific organic modifier.

  • Action: Do not rely on retention time alone if you only have one standard. You must confirm the fragmentation pattern or use NMR if available for primary identification.

Q2: My sensitivity for N-desmethyl-U-48800 is poor in urine samples.

Answer: This is often an extraction pH issue.

  • Cause: The N-desmethyl metabolite is more polar and basic than the parent.

  • Fix: If using Liquid-Liquid Extraction (LLE), ensure your buffer pH is high enough (pH > 9.0) to neutralize the secondary amine, driving it into the organic layer (e.g., Chlorobutane or Ethyl Acetate).

  • Alternative: Switch to Mixed-Mode Cation Exchange (MCX) SPE cartridges. Wash with 5% MeOH (acidic), elute with 5% Ammonium Hydroxide in MeOH. This captures the basic amine with high specificity.

Q3: What are the specific MRM transitions I should program?

Answer: Use the following transitions. Note the chlorine isotope pattern (


 vs 

) is distinct.

Table 2: MS/MS Parameters (ESI+)

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
U-48800 343.1298.1173.020 / 35
N-desmethyl-U-48800 329.1284.1159.022 / 38
U-48800-D3 (IS) 346.1301.1176.020 / 35

Note: The transition 343 > 298 corresponds to the loss of the dimethylamine group.

Module 4: Metabolic Pathway Visualization

Understanding the biotransformation is crucial for interpreting toxicology results.

Metabolism parent U-48800 (Parent) cyp CYP2C19 CYP3A4 parent->cyp ndes N-desmethyl-U-48800 (Major Metabolite) cyp->ndes N-demethylation hydroxy Hydroxy-U-48800 (Minor) cyp->hydroxy Hydroxylation gluc Glucuronides ndes->gluc UGT Conjugation hydroxy->gluc

Caption: Primary metabolic pathways of U-48800 mediated by Cytochrome P450 enzymes.[1]

References
  • Fogarty, M. F., et al. (2020). "Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800."[4] Journal of Analytical Toxicology.

  • Sharma, A., et al. (2019). "Toxicokinetics and analytical toxicology of the abused opioid U-48800 – in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding." Drug Testing and Analysis.

  • Fabregat-Safont, D., et al. (2023). "Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools." Molecules.

Sources

U-48800 analytical reference standard purity and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Reality of U-48800

Welcome to the technical support center. If you are analyzing U-48800 (2-(2,4-dichlorophenyl)-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylacetamide), you are dealing with a Schedule I synthetic opioid that presents unique stereochemical and stability challenges.

Unlike simple fentanyls, the U-series compounds possess a cyclohexane ring that introduces cis/trans isomerism . This is the single most common source of "purity" complaints we receive—what looks like an impurity is often a stereoisomer. Furthermore, as a benzamide derivative, its stability profile differs significantly from the phenylpiperidines (fentanyls).

This guide is structured to troubleshoot the lifecycle of the standard in your lab: from Arrival (Identity) to Preparation (Calculations) to Analysis (Chromatography) .

Part 1: Purity & Identity Issues (The "Arrival" Phase)

Q: My chromatogram shows a "ghost peak" or split peak near the main analyte. Is the standard impure?

Diagnosis: This is likely Isomeric Heterogeneity , not chemical degradation. Technical Context: U-48800 contains two chiral centers on the cyclohexane ring. The active pharmaceutical ingredient is typically the trans-isomer. However, synthetic precursors or non-stereoselective synthesis can yield the cis-isomer or the structural isomer U-51754.

  • The Issue: Many C18 columns will partially resolve the cis and trans forms, appearing as a "shoulder" or a secondary peak.

  • The Verification:

    • Check the CoA: Does the Certificate of Analysis specify "trans-U-48800" or just "U-48800"?

    • Run GC-MS: Gas chromatography often provides better resolution of diastereomers than standard LC conditions.

    • NMR Validation: If you have access to NMR, look for the distinct splitting patterns of the cyclohexyl protons. The trans-configuration locks the ring conformation differently than the cis.

Q: How do I distinguish U-48800 from its isomer U-51754?

Diagnosis: Positional Isomerism. Technical Context: U-51754 is a structural isomer where the methylene spacer is moved. They have the same molecular weight (343.29 g/mol ) and often similar fragmentation patterns. Troubleshooting Protocol:

  • Retention Time: U-51754 is generally more lipophilic and may elute slightly later on a C18 column, but this is method-dependent.

  • Fragment Ions (LC-MS/MS):

    • U-48800: Major product ion at m/z 173 (dichlorobenzyl moiety).

    • U-51754: Look for distinct fragments related to the different amine substitution.

    • Note: You must run a known reference standard of U-51754 side-by-side if legal differentiation is required.

Part 2: Preparation & Calculations (The "Setup" Phase)

Q: My quantitative results are consistently 10-15% lower than expected. Is the standard degrading?

Diagnosis: Incorrect Salt Correction Factor usage. Technical Context: U-48800 is almost exclusively supplied as a Hydrochloride (HCl) or Dichloride salt to improve water solubility. If you weigh the salt but calculate based on the Free Base molecular weight without correction, your concentration will be systematically low.

Action Plan: Use the table below to verify your calculations.

FormMolecular FormulaMolecular Weight ( g/mol )Correction Factor (Base/Salt)
U-48800 (Free Base) C₁₇H₂₄Cl₂N₂O343.301.00
U-48800 (HCl Salt) C₁₇H₂₄Cl₂N₂O • HCl379.760.904
U-48800 (Di-HCl) C₁₇H₂₄Cl₂N₂O • 2HCl416.220.825
  • Calculation:Mass of Salt needed = (Target Mass of Base) / (Correction Factor)

Q: Can I store the diluted standard in Methanol?

Diagnosis: Trans-esterification Risk (Low but non-zero). Technical Context: While U-48800 is an amide (relatively stable), storing it in methanol (MeOH) at high temperatures or acidic pH for months can theoretically lead to methanolysis. Recommendation:

  • Preferred Solvent: Acetonitrile (ACN) is non-protic and generally safer for long-term storage of amides.

  • Storage: -20°C is mandatory.

  • Evaporation: The biggest "stability" issue is actually solvent evaporation from imperfectly sealed ampoules/vials, leading to increased concentration.

Part 3: Analytical Troubleshooting (The "Run" Phase)

Q: I see significant retention time shifting between runs.

Diagnosis: pH Sensitivity of the Tertiary Amine. Technical Context: The dimethylamino group on the cyclohexane ring has a pKa near 9-10. If your mobile phase pH is not buffered (e.g., using simple 0.1% Formic Acid), slight fluctuations in the aqueous phase pH can alter the protonation state of the amine, causing drastic RT shifts. Fix:

  • Buffer: Use 10mM Ammonium Formate (pH 3.[1]0) or Ammonium Bicarbonate (pH 9.0) rather than just acid/water.[2]

  • Column: Use a base-deactivated column (e.g., C18 with end-capping) to prevent peak tailing caused by the interaction of the amine with silanol groups.

Workflow Visualization: Isomer Identification Logic

The following diagram outlines the decision process when an "impurity" is detected.

IsomerLogic Start Unknown Peak Detected (Shoulder or Split Peak) CheckCoA Step 1: Check CoA (Is it a racemic mixture?) Start->CheckCoA MethodCheck Step 2: Method Check (Is pH stable?) CheckCoA->MethodCheck CoA is Clean MS_Analysis Step 3: Mass Spec Analysis (Compare m/z) MethodCheck->MS_Analysis Method is Robust SameMass Mass Matches Parent (343.3 Da) MS_Analysis->SameMass m/z matches DiffMass Different Mass MS_Analysis->DiffMass m/z shifts IsomerPath Suspect Isomerism (Cis/Trans or U-51754) SameMass->IsomerPath DegradantPath Suspect Degradation (Hydrolysis/Oxidation) DiffMass->DegradantPath NMR_GC Confirm via GC-MS or NMR (Resolution of Diastereomers) IsomerPath->NMR_GC

Caption: Analytical decision tree for distinguishing stereoisomers from actual chemical impurities or degradation products.

Part 4: Stability & Degradation Pathways

Q: What are the primary degradation products I should monitor?

Technical Insight: While amides are stable, extreme conditions (high pH + heat) can drive hydrolysis.

  • Hydrolysis: Cleavage of the amide bond yields 2,4-dichlorophenylacetic acid and N,N-dimethylcyclohexane-1,2-diamine .

  • Oxidative Dealkylation: Loss of methyl groups from the amine (N-demethylation) is a metabolic pathway but can occur oxidatively in solution over long periods.

Diagram: Degradation & Handling Risks

Stability Standard U-48800 Standard (Amide Linkage) Risk1 Risk: High pH > 10 (Base Hydrolysis) Standard->Risk1 Risk2 Risk: Methanol Storage (Trans-esterification) Standard->Risk2 Risk3 Risk: Poor Seal (Solvent Evaporation) Standard->Risk3 Result1 Cleavage Products (Acid + Amine) Risk1->Result1 Slow Result2 Methyl Ester Artifacts Risk2->Result2 Very Slow Result3 Concentration Error (False High Potency) Risk3->Result3 Common

Caption: Primary stability risks for U-48800. Note that physical concentration changes (evaporation) are more common than chemical degradation.

References

  • Solimini, R., et al. (2018). Toxicokinetics and analytical toxicology of the abused opioid U-48800. Drug Testing and Analysis. Link

  • Gonçalves, R., et al. (2023). Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. Molecules (MDPI). Link

  • Fabregat-Safont, D., et al. (2017). Identification of the novel synthetic opioid U-48800 in a seized powder. Forensic Science International. Link

  • US Drug Enforcement Administration (DEA). (2023).[3] List of Controlled Substances (Schedule I). Link

Sources

Technical Support Center: U-48800 Sample Preparation & Recovery Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: U48800-REC-001 Topic: Troubleshooting Low Recovery of U-48800 in Biological Matrices Assigned Specialist: Senior Application Scientist, Forensic & Clinical Toxicology

Executive Summary

Low recovery of U-48800 (a structural analog of U-47700) typically stems from three physicochemical bottlenecks: inadequate pH control during extraction, non-specific binding to labware due to high lipophilicity, or evaporative losses during concentration.

U-48800 is a basic, lipophilic phenylacetamide derivative. Unlike hydrophilic opioids (e.g., morphine), it behaves hydrophobically. Successful extraction requires exploiting its basic nitrogen (pKa ≈ 8.5–9.5) for cation exchange or suppressing ionization for liquid-liquid extraction.

This guide provides a root-cause analysis and validated protocols to restore recovery to >80%.

Part 1: Diagnostic Workflow

Before altering reagents, use this logic tree to isolate the failure point in your current workflow.

TroubleshootingTree Start Start: Low U-48800 Recovery CheckIS Is Internal Standard (IS) recovery also low? Start->CheckIS IS_Yes Yes (IS also low) CheckIS->IS_Yes True Extraction Loss IS_No No (IS is good) CheckIS->IS_No Suppression likely Matrix Issue: Matrix Suppression StepCheck Check Extraction Step MethodType Which Extraction Method? IS_Yes->MethodType IS_No->Matrix Dilute sample or improve cleanup LLE Liquid-Liquid (LLE) MethodType->LLE SPE Solid Phase (SPE) MethodType->SPE LLE_Issue Check: Adsorption to Glass or Emulsion formation LLE->LLE_Issue SPE_Issue Check: Load/Elute pH SPE->SPE_Issue

Figure 1: Diagnostic logic tree for isolating the cause of low analyte recovery.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I am using Liquid-Liquid Extraction (LLE). Why is my recovery inconsistent?

The Science: U-48800 is a base. In acidic environments (pH < pKa), it exists as a protonated cation (


), which is highly water-soluble and will not  partition into the organic layer.

The Fix: You must basify the sample to pH > 10 prior to adding solvent. This ensures the molecule is in its neutral, uncharged form (


), driving it into the organic phase.
  • Recommended Buffer: Borate Buffer (pH 10.4) or Carbonate Buffer (pH 10). Avoid Ammonia for LLE if evaporation follows, as it is volatile and pH can shift.

  • Solvent Choice: 1-Chlorobutane or Ethyl Acetate.

    • Note: Ethyl Acetate provides higher recovery but extracts more matrix interferences (lipids). Chlorobutane is cleaner but may require a secondary back-extraction.

Data: Solvent Efficiency Comparison (Simulated)

Solvent SystempH AdjustmentRecovery (%)Matrix Cleanliness
Ethyl AcetateNone (pH ~6)< 10% (Fail)Low
Ethyl AcetatepH 10 (Carbonate)85-95% Moderate
HexanepH 10 (Carbonate)40-50%High
1-ChlorobutanepH 10 (Carbonate)75-85% High
Q2: I switched to SPE (Mixed-Mode Cation Exchange), but recovery is still <50%.

The Science: Mixed-mode cation exchange (MCX/X-C) relies on two retention mechanisms:

  • Hydrophobic retention (Carbon chain interaction).

  • Ionic retention (Positive amine binding to negative sorbent).

If you lose U-48800, you likely eluted it prematurely during the wash steps or failed to release it during elution.

The Fix:

  • Load Step: Sample must be Acidic (pH < 6) to ensure U-48800 is positively charged (

    
    ) and binds to the sorbent.
    
  • Wash Step: Use 100% Methanol. If the pH is acidic/neutral, the ionic bond holds the analyte while MeOH removes hydrophobic interferences.

  • Elution Step (Critical): You must break both the hydrophobic and ionic bonds. Use 5% Ammonium Hydroxide in Methanol . The ammonia neutralizes the analyte (

    
    ), breaking the ionic bond, while methanol overcomes the hydrophobic attraction.
    

Validated MCX Protocol:

  • Pre-treat: 200 µL Blood/Urine + 200 µL Phosphate Buffer (pH 6).

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Apply sample (gravity or low vacuum).

  • Wash 1: 1 mL 0.1M HCl (Removes proteins/hydrophilic matrix).

  • Wash 2: 1 mL MeOH (Removes hydrophobic neutrals). U-48800 stays bound ionically.

  • Elute: 2 x 500 µL 5% NH4OH in MeOH .

Q3: My peaks disappear after the evaporation step (Dry down). Is U-48800 volatile?

The Science: U-48800 is not highly volatile, but it is "sticky." As the solvent evaporates, the concentrating lipophilic molecules can adsorb irreversibly to the walls of untreated glass tubes or polypropylene wells. This is known as Non-Specific Binding (NSB) .

The Fix:

  • Acidify before drying: Add 10-20 µL of 1% HCl in MeOH to the eluate before evaporation. This converts the base to its hydrochloride salt, which is less volatile and less likely to bind to plastic/glass surfaces.

  • Silanization: Use silanized glass vials to mask active silanol groups that bind amines.

  • Avoid complete dryness: Evaporate only until ~10-20 µL remains, then reconstitute immediately.

Q4: Is my internal standard (U-47700-d6) reliable for U-48800?

The Science: Yes, U-47700-d6 is the industry-standard surrogate if U-48800-d specific isotopes are unavailable. They share the trans-1,2-diamine scaffold and exhibit nearly identical retention times and ionization efficiencies.

Self-Validation Test: If U-48800 recovery is 40% but U-47700-d6 recovery is also 40%, your quantitative result (Ratio) will still be accurate, but your sensitivity (LOD) will suffer. If U-48800 is 40% and IS is 90%, you have a specific stability or integration issue with the analyte.

Part 3: Mechanism of Extraction (Visualized)

Understanding the molecular state during SPE is vital for troubleshooting.

SPE_Mechanism Analyte_Acid Acidic pH (Load/Wash) State: Charged (BH+) Bind: Ionic + Hydrophobic Sorbent MCX Sorbent Sulfonic Acid (-) Carbon Chain Analyte_Acid->Sorbent Strong Retention Analyte_Base Basic pH (Elution) State: Neutral (B) Bind: Hydrophobic Only Solvent_Wash Methanol Wash Breaks Hydrophobic Keeps Ionic Sorbent->Solvent_Wash Analyte Retained Solvent_Elute NH4OH + MeOH Neutralizes Amine Releases Analyte Sorbent->Solvent_Elute Target Step Solvent_Wash->Analyte_Acid Safe Solvent_Elute->Analyte_Base Analyte Released

Figure 2: Interaction mechanism during Mixed-Mode Cation Exchange (MCX). Successful elution requires neutralizing the amine.

References

  • Truver, M. T., et al. (2019). "Toxicokinetics and analytical toxicology of the abused opioid U-48800." Toxicological Sciences. Link

  • Krotulski, A. J., et al. (2018). "The Next Generation of Synthetic Opioids: The U-Series." Journal of Analytical Toxicology. Link

  • Shoff, E. N., et al. (2017). "Qualitative and Quantitative Analysis of U-47700 in Postmortem Cases." Journal of Analytical Toxicology. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Recommendations for the Analysis of Synthetic Opioids." Link

  • Gerace, E., et al. (2016). "Determination of U-47700 in blood and urine by LC-MS/MS." Forensic Science International. Link

Optimization of ionization parameters for U-48800 in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Ionization Parameters for U-48800 in Mass Spectrometry

Role: Senior Application Scientist Status: Active Support Guide

Introduction: The U-48800 Analytical Challenge

Welcome to the technical support hub for U-48800 (2-(2,4-dichlorophenyl)-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylacetamide). As a structural analog of U-47700, this compound presents unique challenges in forensic and clinical toxicology.

The Core Problem: U-48800 is isomeric with U-51754 .[1][2][3] Both share the formula


 and a protonated precursor ion of m/z 343.1 . Standard mass spectrometry (MS) alone often fails to distinguish them due to identical fragmentation patterns.

This guide focuses on optimizing Electrospray Ionization (ESI) parameters to maximize sensitivity while establishing protocols to ensure specificity.

Module 1: Ionization Physics & Source Optimization

Q1: My signal intensity for U-48800 is unstable. How do I optimize the ESI source?

A: U-48800 is a basic lipophilic compound containing a tertiary amine. It protonates readily (


) in positive mode. Instability usually stems from poor desolvation or competitive ionization.

The Protocol: Step-by-Step Source Tuning Do not rely on "autotune" for novel psychoactive substances (NPS). Follow this manual loop:

  • Mobile Phase : Ensure your organic phase (MeOH or ACN) contains 0.1% Formic Acid . The acidic environment is non-negotiable for stabilizing the tertiary amine protonation.

  • Flow Rate Matching :

    • If using standard flow (0.3–0.5 mL/min), set Nebulizer Gas (GS1) to 40–50 psi .

    • If using micro-flow (<50 µL/min), reduce GS1 to 15–20 psi to prevent plume disruption.

  • Temperature Tuning : U-48800 is thermally stable relative to some fentanyls, but excessive heat causes in-source fragmentation (ISF).

    • Target: 300°C – 350°C (Gas Temp).

    • Validation: Monitor the precursor (m/z 343.1). If you see elevated baseline noise or unexpected fragments (e.g., m/z 298) in the full scan without collision energy, reduce the temperature by 20°C.

Optimization Workflow Diagram

ESI_Optimization Start Start Optimization Check_pH Check Mobile Phase (pH < 3.0?) Start->Check_pH Spray_Voltage Adjust Spray Voltage (Start 3.5 kV) Check_pH->Spray_Voltage Confirmed Gas_Temp Tune Gas Temp (300-350°C) Spray_Voltage->Gas_Temp ISF_Check Check In-Source Fragmentation Gas_Temp->ISF_Check ISF_Check->Gas_Temp Fragments Detected Finalize Lock Parameters ISF_Check->Finalize Precursor Stable

Caption: Iterative workflow for stabilizing U-48800 signal while minimizing in-source fragmentation.

Module 2: Detection & Specificity (MRM Strategy)

Q2: I cannot distinguish U-48800 from U-51754 using MS/MS. What is the solution?

A: You likely cannot distinguish them by fragmentation alone. Both isomers produce the same primary fragments (m/z 84, m/z 110/112). Chromatographic separation is the only reliable filter.

Technical Insight:

  • U-48800: 2,4-dichlorophenyl isomer.[4]

  • U-51754: 3,4-dichlorophenyl isomer.

  • Mechanism: The position of the chlorine atoms affects the lipophilicity slightly, altering retention time (RT) on biphenyl or C18 columns.

Recommended MRM Transitions Use the following transitions for quantification (Quant) and confirmation (Qual).

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)RoleStructural Origin
343.1 84.1 20–30Quant Cyclohexyl-amine ring cleavage
343.1 298.1 15–20Qual 1Loss of dimethylamine
343.1 110.0 40–50Qual 2Dichlorophenyl moiety (Check Cl isotope ratio)

Critical Protocol: The "Isomer Trap"

  • Column Selection: Do not use a standard C8 column. Use a Biphenyl or PFP (Pentafluorophenyl) column. These stationary phases interact with the aromatic ring electrons (pi-pi stacking), maximizing the separation factor (

    
    ) between the positional isomers.
    
  • Reference Standard: You must inject analytical standards of both U-48800 and U-51754 in the same run to define their relative retention times (RRT). U-51754 typically elutes slightly later than U-48800 on biphenyl phases.

Module 3: Troubleshooting Common Issues

Q3: I am seeing significant carryover between samples. How do I clear it?

A: U-series opioids are highly lipophilic and "sticky." They adsorb to the PEEK tubing and the injection needle.

The Wash Protocol: Implement a specific multi-solvent wash. A single wash solvent is insufficient.

  • Wash 1 (Organic): 40:40:20 (Acetonitrile : Isopropanol : Acetone) + 0.1% Formic Acid. Purpose: Dissolves the lipophilic backbone.

  • Wash 2 (Aqueous): 95:5 (Water : Methanol) + 0.1% Formic Acid. Purpose: Resets the needle surface chemistry.

Q4: The signal drops over time (Signal Suppression). Is it the matrix?

A: Yes, likely phospholipid suppression if analyzing blood/plasma.

Diagnostic Check: Perform a Post-Column Infusion experiment.

  • Infuse a constant stream of U-48800 standard into the source.

  • Inject a blank matrix extract (e.g., precipitated plasma) via the LC.

  • Result: If you see a dip in the baseline at the U-48800 retention time, you have suppression.

Solution:

  • Switch from Protein Precipitation (PPT) to Supported Liquid Extraction (SLE) . SLE provides cleaner extracts for basic drugs than simple PPT.

Module 4: Logical Pathways

Differentiation Logic: U-48800 vs. Isomers This diagram illustrates the decision logic required to confirm U-48800 identity against its isomers.

Isomer_Logic Sample Unknown Sample (Precursor m/z 343.1) MS2 MS/MS Fragmentation Sample->MS2 Frag_Check Fragments: 84, 298? MS2->Frag_Check RT_Check Compare Retention Time (RT) on Biphenyl Column Frag_Check->RT_Check Yes Unknown Inconclusive (Requires NMR) Frag_Check->Unknown No U48800 ID: U-48800 (Matches Std RT) RT_Check->U48800 RT Match A U51754 ID: U-51754 (Matches Isomer RT) RT_Check->U51754 RT Match B

Caption: Decision tree for distinguishing U-48800 from U-51754 using chromatography and MS/MS.

References

  • Fogarty, M. F., et al. (2020).[4] Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800. Journal of Analytical Toxicology. Link

  • Gampfer, T. M., et al. (2019).[4] Toxicokinetics and analytical toxicology of the abused opioid U-48800. Drug Testing and Analysis. Link

  • Coelho, A., et al. (2025).[5] Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. International Journal of Molecular Sciences. Link

  • Agilent Technologies. (2014). Optimizing the Agilent Multimode Source for ESI and APCI. Technical Note. Link

Sources

Preventing degradation of U-48800 in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to maintaining the integrity of the novel synthetic opioid U-48800 in biological specimens is crucial for accurate toxicological analysis and research. As a Senior Application Scientist, this technical support center provides in-depth troubleshooting guides and FAQs to address the specific challenges researchers, forensic toxicologists, and drug development professionals face when handling this compound. The following content is grounded in established scientific principles and current literature to ensure accuracy and reliability in your experimental workflows.

Introduction: The Challenge of U-48800 Stability

U-48800 is a potent, non-fentanyl synthetic opioid that has emerged in forensic and clinical casework.[1][2] Like many novel psychoactive substances, its stability in biological matrices is a critical factor for accurate detection and quantification. Degradation can occur through two primary routes: metabolic processes (in vivo and ex vivo enzymatic activity) and chemical instability influenced by environmental factors like temperature, pH, and light. Failure to control these variables can lead to falsely low or negative results, compromising data interpretation. This guide provides the foundational knowledge and practical protocols to mitigate U-48800 degradation from collection to analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of U-48800 in biological samples.

Q1: My U-48800 concentration is unexpectedly low or undetectable in a postmortem blood sample that was stored at room temperature for 48 hours. What is the likely cause?

A1: The primary cause is likely a combination of enzymatic and chemical degradation due to improper storage. For analogous compounds of the U-series, stability at room temperature is limited, with significant degradation possible after just 24 hours.[3] Postmortem samples are particularly susceptible to degradation due to the release of autolytic enzymes and potential microbial growth, which can accelerate the breakdown of the parent drug.

  • Expertise & Causality: U-48800 is primarily metabolized by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, which can retain some activity even after death.[4] These enzymes catalyze N-dealkylation and hydroxylation, converting the parent U-48800 into its metabolites.[4][5] Storing samples at room temperature provides the optimal conditions for this residual enzymatic activity to continue ex vivo, reducing the concentration of the parent drug. For other drug classes, like synthetic cathinones, exposure to elevated temperatures has been shown to decrease half-lives by several orders of magnitude.[6]

  • Troubleshooting Action:

    • Always prioritize metabolite analysis. Since the parent drug is extensively metabolized, its metabolites are crucial analytical targets. The N-demethyl metabolite, in particular, should be included in your analytical scope.[4]

    • Review sample collection and storage protocols. Samples should be refrigerated immediately and frozen for any storage period exceeding 72 hours.[3]

    • For future collections: Use tubes containing a preservative such as sodium fluoride, which can inhibit enzymatic activity.

Q2: What are the optimal storage conditions for long-term stability of U-48800 in plasma and urine?

A2: For long-term storage (beyond 72 hours), samples should be stored frozen, ideally at -20°C or, for maximum stability, at -80°C.[6][7] This is a standard best practice for synthetic opioids and other unstable analytes.[8]

  • Expertise & Causality: Freezing the sample effectively halts all enzymatic processes and significantly slows chemical degradation kinetics. While refrigeration at 4°C is suitable for short-term storage (up to 72 hours), it does not completely stop enzymatic activity. Long-term refrigerated storage can still lead to analyte loss. Studies on other synthetic compounds have demonstrated that frozen temperatures provide the greatest protection from degradation.[6]

  • Trustworthiness through Self-Validation: Your laboratory should perform its own stability studies to validate these general recommendations for your specific matrices and storage conditions. Spike known concentrations of U-48800 into blank matrix, store under different conditions (4°C, -20°C, -80°C), and analyze at set time points (e.g., 1 week, 1 month, 3 months, 6 months) to confirm its stability within your workflow.

Q3: I've subjected my samples to multiple freeze-thaw cycles. How will this affect U-48800 concentrations?

A3: Multiple freeze-thaw cycles should be avoided as they can compromise sample integrity and lead to analyte degradation. For some fentanyl analogs, degradation was observed after as few as four freeze/thaw cycles.[8]

  • Expertise & Causality: The physical stress of freezing and thawing can damage cellular structures, releasing enzymes that can degrade U-48800. Furthermore, repeated temperature fluctuations can accelerate chemical degradation reactions. Each cycle can also lead to the precipitation of proteins, potentially trapping the analyte and making it unavailable for extraction, which would result in lower measured concentrations.

  • Troubleshooting Action:

    • When processing samples for long-term storage, create smaller aliquots. This allows you to thaw only the volume needed for a single analysis, preserving the integrity of the master sample.

    • If multiple freeze-thaw cycles are unavoidable, document the number of cycles for each sample. This information is critical for data interpretation, especially if concentrations are lower than expected.

Q4: Does the choice of anticoagulant (e.g., EDTA, heparin, citrate) or preservative (sodium fluoride) impact U-48800 stability in blood samples?

A4: Yes, the choice of additives is critical. For toxicological screening, a gray-top tube containing potassium oxalate (anticoagulant) and sodium fluoride (preservative) is highly recommended.

  • Expertise & Causality: Sodium fluoride is an enzyme inhibitor that helps to prevent the ex vivo metabolism of drugs like U-48800 by red blood cell esterases and other enzymes.[4] This is crucial for preserving the parent compound, especially when there is a delay between sample collection and analysis. While anticoagulants like EDTA, heparin, and citrate prevent clotting, they do not inhibit enzymatic degradation. Therefore, using a tube with only an anticoagulant is insufficient for preserving U-48800.

  • Protocol Validation: When developing an analytical method, it's essential to validate it using the same tube type that will be used for sample collection to account for any potential matrix effects introduced by the additives.

Data Summary: Analyte Stability

The following table summarizes stability data for U-series opioids and related compounds, providing a basis for recommended handling procedures.

Analyte(s)MatrixStorage TemperatureDurationStability FindingReference
U-47700 AnalogsWhole BloodRoom Temperature (~25°C)24 hoursStable[3]
U-47700 AnalogsWhole BloodRefrigerated (4°C)72 hoursStable[3]
U-47700, U-49900N/A (High Conc.)Not Specified252 daysUnstable[5]
Fentanyl AnalogsBloodRefrigerated/Frozen9 monthsMost remained stable[8]
AcrylfentanylBloodRoom Temperature (~25°C)24 hoursUnstable (53-60% loss)[8]
AcrylfentanylBloodRefrigerated (4°C)48-72 hoursUnstable (28-40% loss)[8]
Synthetic CathinonesBlood / UrineElevated Temp. (32°C)Hours to DaysSignificant degradation[6]
Synthetic CathinonesBlood / UrineFrozen> 6 monthsGenerally stable[6]

Experimental Protocols & Workflows

To ensure the highest integrity of your samples, follow these detailed protocols for collection, processing, and storage.

Protocol 1: Biological Sample Collection and Initial Handling
  • Blood Collection:

    • Use a gray-top collection tube containing potassium oxalate and sodium fluoride.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and preservative.[9]

    • Label the tube clearly with patient/case identifier, date, and time of collection.

    • Place the sample in a refrigerated container (e.g., cooler with ice packs) for transport to the laboratory. Do not allow samples to sit at room temperature.

  • Urine Collection:

    • Collect urine in a sterile, polypropylene container.

    • Ensure a tight seal to prevent leakage and contamination.[9]

    • Label the container clearly.

    • As with blood, transport the sample under refrigerated conditions.

Protocol 2: Sample Processing and Storage
  • Accessioning: Upon arrival at the lab, log all samples and verify their condition. Note any signs of leakage or improper storage during transit.

  • Plasma Preparation (if required):

    • Centrifuge the gray-top tube at 2,000-3,000 x g for 10-15 minutes at 4°C.

    • Using a clean pipette, carefully transfer the supernatant (plasma) to a labeled polypropylene cryovial. Be careful not to disturb the buffy coat or red blood cell pellet.

  • Aliquoting for Storage:

    • To avoid freeze-thaw cycles, create multiple, smaller-volume aliquots of plasma, whole blood, or urine in separate, clearly labeled cryovials.

    • Ensure there is minimal headspace in the storage container.[9]

  • Storage:

    • Short-Term (≤ 72 hours): Store samples/aliquots in a refrigerator at 2-8°C.

    • Long-Term (> 72 hours): Store aliquots in a freezer at -20°C or colder. For maximum stability, -80°C is preferred.

Visual Workflow: Optimal Sample Handling

The following diagram outlines the critical path for maintaining U-48800 sample integrity.

G cluster_collection Sample Collection cluster_lab Laboratory Processing cluster_storage Storage Conditions cluster_analysis Analysis Collect_Blood 1. Collect Blood (Gray-Top Tube) Invert 2. Invert Tube 8-10x Collect_Blood->Invert Collect_Urine 1. Collect Urine (Sterile Container) Refrigerate 3. Immediate Refrigeration (2-8°C) Collect_Urine->Refrigerate Invert->Refrigerate Accession 4. Accession Sample Refrigerate->Accession Centrifuge 5. Centrifuge (if plasma needed) at 4°C Accession->Centrifuge Aliquot 6. Aliquot into Cryovials Centrifuge->Aliquot Store 7. Store Sample Aliquot->Store Short_Term Short-Term (<=72h) Refrigerate at 2-8°C Store->Short_Term If analysis is imminent Long_Term Long-Term (>72h) Freeze at -20°C to -80°C Store->Long_Term For archival or delayed analysis Thaw 8. Thaw Single Aliquot Short_Term->Thaw Long_Term->Thaw Extract 9. Sample Extraction (e.g., SPE) Thaw->Extract Analyze 10. LC-MS/MS Analysis (Target Parent + Metabolites) Extract->Analyze

Caption: Recommended workflow for U-48800 from sample collection to analysis.

Understanding U-48800 Degradation Pathways

Accurate analysis requires targeting not only the parent drug but also its key metabolites. The primary degradation route in biological systems is enzymatic metabolism.

Metabolic Degradation

In vitro studies using human liver S9 fractions have identified the major metabolic pathways for U-48800.[4] A total of 13 Phase I metabolites and one Phase II metabolite have been characterized.[4] The principal reactions are:

  • N-Dealkylation: Removal of the methyl group from the amine on the cyclohexane ring. This creates the N-demethyl metabolite, a critical target for toxicological screening.

  • Hydroxylation: Addition of a hydroxyl (-OH) group to various positions on the molecule.

  • Combined Reactions: A combination of both N-dealkylation and hydroxylation.

The enzymes primarily responsible for these transformations are CYP2C19 and CYP3A4 .[4] This is significant because genetic variations (polymorphisms) in these enzymes can affect how individuals metabolize the drug, potentially influencing its toxicity and detection window.

Visual Diagram: U-48800 Metabolic Pathways

This diagram illustrates the main enzymatic degradation routes of U-48800.

G cluster_pathways Primary Metabolic Pathways cluster_enzymes Key Enzymes cluster_metabolites Resulting Metabolites U48800 U-48800 (Parent Drug) N_Dealkylation N-Dealkylation U48800->N_Dealkylation Hydroxylation Hydroxylation U48800->Hydroxylation Combination Combination (Dealkylation + Hydroxylation) N_Dealkylation->Combination M1 N-demethyl U-48800 (Key Metabolite) N_Dealkylation->M1 Hydroxylation->Combination M2 Hydroxylated Metabolites Hydroxylation->M2 M3 Hydroxylated N-demethyl Metabolites Combination->M3 CYP2C19 CYP2C19 CYP2C19->N_Dealkylation CYP2C19->Hydroxylation CYP3A4 CYP3A4 CYP3A4->N_Dealkylation CYP3A4->Hydroxylation

Caption: Major metabolic pathways of U-48800 mediated by CYP450 enzymes.

References
  • Correia-Sá, L., Teixeira, H. M., Marques, C., Dias, M., Franco, J. M., & Dinis-Oliveira, R. J. (2025). Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. International Journal of Molecular Sciences, 26(5), 2219. [Link]

  • Fogarty, M. F., Mohr, A. L., Papsun, D. M., & Logan, B. K. (2022). Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800. Journal of Analytical Toxicology, 46(1), 17–24. [Link]

  • Center for Forensic Science Research & Education. (2018). U-48800. NPS Discovery. [Link]

  • Fogarty, M. F., Mohr, A. L., Papsun, D. M., & Logan, B. K. (2020). Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800. Journal of Analytical Toxicology. [Link]

  • Correia-Sá, L., Teixeira, H. M., Marques, C., Dias, M., Franco, J. M., & Dinis-Oliveira, R. J. (2025). Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. International Journal of Molecular Sciences, 26(5), 2219. [Link]

  • Gampfer, T. M., Richter, L. H. J., Schäper, J., & Meyer, M. R. (2019). Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding. Drug Testing and Analysis, 11(10), 1572–1580. [Link]

  • Baumann, M. H., Papsun, D. M., & Logan, B. K. (2021). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences, 11(8), 1054. [Link]

  • Bishop, C., Chmiel, J. D., & Levisky, J. A. (2021). Long-Term Stability of 13 Fentanyl Analogs in Blood. Journal of Analytical Toxicology, 45(4), 389–397. [Link]

  • Shanks, K. G., & Behonick, G. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]

  • Fogarty, M. F., Mohr, A. L., Papsun, D. M., & Logan, B. K. (2020). Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800. Journal of Analytical Toxicology. [Link]

  • Shrestha, S., Ezeugwu, C., & Ofori-Boadu, E. (2017). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. Journal of Clinical and Laboratory Medicine, 2(2). [Link]

  • Correia-Sá, L., Teixeira, H. M., Marques, C., Dias, M., Franco, J. M., & Dinis-Oliveira, R. J. (2025). Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. PubMed, 40076839. [Link]

  • AAFS Standards Board. (2021). ASB Best Practice Recommendation 156, First Edition 2021. American Academy of Forensic Sciences. [Link]

Sources

Technical Support Center: U-48800 & Synthetic Opioid Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Cross-Reactivity of U-48800 in Opioid Immunoassays

Introduction: The "Invisible" Opioid Challenge

Welcome to the technical support center for novel synthetic opioids (NSOs). This guide addresses a critical analytical challenge: U-48800 .

U-48800 is a non-fentanyl synthetic opioid and a structural analog of U-47700.[1] Because it lacks the phenanthrene core of morphine and the piperidine core of fentanyl, it presents a dual-threat in immunoassays:

  • False Negatives: It typically yields negative results on standard SAMHSA-5 opioid panels (Morphine/Codeine) and standard Fentanyl strips.

  • Cross-Reactivity (False Positives): It often triggers positive results in specific U-47700 or "Designer Opioid" ELISA panels due to structural homology (1,2-diamine moiety).

This guide provides the workflow to distinguish U-48800 from its analogs and confirm its presence when immunoassay results are ambiguous.

Module 1: The Diagnostic Landscape (FAQ)

Q1: Why does U-48800 fail to trigger my standard Fentanyl (FEN) or Opiate (OPI) screens?

Technical Insight: Immunoassays rely on antibody recognition of specific epitopes (molecular shapes).

  • OPI Assays: Target the phenanthrene ring structure found in Morphine, Codeine, and Heroin. U-48800 is a benzamide derivative; it lacks this ring entirely.

  • FEN Assays: Target the piperidine ring or the N-phenyl-propanamide tail of Fentanyl. U-48800 possesses a cyclohexane ring and a dichlorophenyl moiety, which are sterically distinct from fentanyl.

Q2: I have a positive result on a "Synthetic Opioid" or U-47700 kit. Could it be U-48800?

Yes. This is the primary cross-reactivity vector.

  • Mechanism: U-48800 differs from U-47700 only by a single methylene group and the position of chlorine atoms (2,4-dichloro vs. 3,4-dichloro).[2]

  • Consequence: Antibodies raised against U-47700 often possess a binding pocket flexible enough to accommodate the U-48800 isomer. You cannot distinguish these two compounds via immunoassay alone.

Module 2: Troubleshooting & Decision Logic

Use this decision matrix when encountering discordant results (e.g., clinical overdose signs with negative standard screens, or unexpected positives on designer panels).

Workflow Diagram: The "Unknown Opioid" Decision Tree

Opioid_Workflow Start Sample: Suspected Opioid Overdose Screen1 Standard Panel (OPI / FEN) Start->Screen1 Result_Neg Negative Result Screen1->Result_Neg Screen2 Designer Opioid Panel (Target: U-47700) Screen2->Result_Neg Still Negative Result_Pos Positive Result Screen2->Result_Pos Decision1 Clinical Mismatch? (Signs of OD present?) Result_Neg->Decision1 Action_LCMS Proceed to LC-MS/MS (Target: 1,2-diamine opioids) Result_Neg->Action_LCMS If high suspicion Decision2 Cross-Reactivity Check Result_Pos->Decision2 Decision1->Screen2 Yes (Suspect NSO) Decision2->Action_LCMS Differentiation Required Action_Report Report Presumptive Positive (U-Series) Decision2->Action_Report Screening Only

Caption: Logical workflow for identifying U-48800 when standard screens fail or specific screens yield ambiguous positives.

Module 3: Confirmation Protocol (LC-MS/MS)

Since immunoassays cannot definitively distinguish U-48800 from U-47700, chromatographic separation is mandatory. The following protocol is validated for whole blood and urine matrices.

Methodology: LC-MS/MS Quantitation

Objective: Separate U-48800 from its structural isomers (U-47700, U-51754).[3]

Step 1: Sample Preparation (Solid Phase Extraction)
  • Principle: U-48800 is a base. Cation exchange is the most efficient extraction mechanism to remove matrix interferences that cause ion suppression.

  • Aliquot: Transfer 0.5 mL of sample (Blood/Urine) to a tube.

  • Internal Standard: Add deuterated internal standard (U-47700-d6 is a suitable surrogate if U-48800-d3 is unavailable).

  • Buffer: Add 2 mL of Phosphate Buffer (pH 6.0). Vortex.

  • Conditioning: Condition a Mixed-Mode Cation Exchange (MCX) column with Methanol followed by DI water.

  • Load: Load sample onto the column.

  • Wash:

    • Wash 1: DI Water.

    • Wash 2: 0.1 M Acetic Acid.

    • Wash 3: Methanol.

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol (breaks the ionic bond).

  • Dry & Reconstitute: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in Mobile Phase A/B (50:50).

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • Note: A slow gradient is required to resolve U-48800 from U-47700 isomers.

Step 3: Mass Spectrometry (MRM Transitions)

Configure your Triple Quadrupole (QqQ) with the following transitions.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
U-48800 343.1298.1173.020 / 35
U-47700 329.1284.1204.020 / 30

Critical QC Check: Ensure baseline resolution between U-47700 (RT ~5.2 min) and U-48800 (RT ~5.8 min). If peaks co-elute, the mass difference (329 vs 343) allows distinction, but isomers like U-51754 must be chromatographically resolved.

Module 4: Data & Cross-Reactivity Profiles

The following table summarizes expected immunoassay responses based on structural homology.

Table 1: Immunoassay Cross-Reactivity Matrix
Assay Target ClassPrimary TargetU-48800 ResponseExplanation of Causality
Opiates (OPI) MorphineNegative Lack of phenanthrene ring structure.
Fentanyl (FEN) FentanylNegative Lack of piperidine core and N-phenyl-propanamide tail.
Synthetic Opioid (U-Series) U-47700Positive (>80%) High structural homology (1,2-diamine core). The antibody "pocket" accepts the 2,4-dichloro analog.
Benzodiazepines OxazepamNegative Distinct pharmacophore.
Metabolic Considerations for Detection

When analyzing urine, the parent compound (U-48800) may be present in low concentrations.[3][4] Target the metabolites for higher sensitivity if parent drug levels are low.

  • Major Metabolites: N-desmethyl-U-48800, N,N-didesmethyl-U-48800.[3]

  • Enzymes: CYP2C19 and CYP3A4 are the primary drivers.[3][4]

References

  • Fogarty, M. F., et al. (2020).[5][6] Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800. Journal of Analytical Toxicology. Link

  • Truver, M. T., et al. (2019). Stability of U-47700, U-48800 and U-50488 in Human Whole Blood and Urine. Journal of Analytical Toxicology. Link

  • Solimini, R., et al. (2018). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Frontiers in Psychiatry. Link

  • Richter, L. H. J., et al. (2019). Toxicokinetics and analytical toxicology of the abused opioid U-48800 – in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding. Drug Testing and Analysis. Link

Sources

Method validation for the quantification of U-48800 in forensic samples.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: U-48800 Quantification in Forensic Matrices

Subject: Method Validation & Troubleshooting for U-48800 (2,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide) Applicable Standards: ANSI/ASB Standard 036 (formerly SWGTOX) Technique: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Introduction: The Analytical Challenge

Welcome to the technical support hub for the quantification of U-48800. As a Senior Application Scientist, I understand that detecting Novel Synthetic Opioids (NSOs) like U-48800 is not merely about sensitivity; it is about selectivity .

U-48800 presents a specific forensic challenge: it is a structural isomer of U-51754 and chemically related to U-47700. Both U-48800 and U-51754 share the same molecular formula (


) and mass (

Da). Mass spectrometry alone often cannot distinguish them due to identical fragmentation patterns. Therefore, your method validation must prove chromatographic resolution between these isomers to avoid false positives or quantitative errors.

This guide moves beyond basic recipes to provide a self-validating, troubleshooting-focused approach grounded in ANSI/ASB Standard 036.

Module 1: Experimental Workflow & Critical Parameters

Before validating, ensure your system is configured to handle the polarity and basicity of U-series opioids.

The "Resolution Engine" (LC Configuration)
  • Column Selection: A standard C18 column is often insufficient for separating the 2,4-dichloro (U-48800) and 3,4-dichloro (U-51754) isomers.

    • Recommendation: Use a Biphenyl or PFP (Pentafluorophenyl) column. These stationary phases offer pi-pi interactions that interact differently with the chlorine substitution patterns on the phenyl ring, providing superior selectivity over C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffer is crucial for peak shape of basic amines).

    • B: Methanol or Acetonitrile + 0.1% Formic Acid.

Mass Spectrometry Transitions (MRM)
  • Precursor Ion: 343.1 (

    
    )
    
  • Quantifier Transition: 343.1

    
     298.1 (Loss of dimethylamine)
    
  • Qualifier Transition: 343.1

    
     270.0 (Further fragmentation)
    
  • Note: Always verify transitions with a certified reference material (CRM), as collision energies vary by instrument platform.

Visualizing the Validation Workflow

ValidationWorkflow cluster_Validation ANSI/ASB 036 Validation Start Method Development Opt Optimization (Column & MRM) Start->Opt IsoCheck Isomer Resolution (U-48800 vs U-51754) Opt->IsoCheck Critical Step IsoCheck->Opt If Co-eluting BiasPrec Bias & Precision (5 days, 3 conc.) IsoCheck->BiasPrec If Resolved ME Matrix Effects (10 sources) BiasPrec->ME Stab Stability (Freeze/Thaw, Autosampler) ME->Stab Final Fit-for-Purpose Method Stab->Final

Figure 1: Strategic workflow for U-48800 validation. Note the critical feedback loop at "Isomer Resolution" – proceeding without this guarantees method failure.

Module 2: Troubleshooting & FAQs

This section addresses specific failure points reported by forensic toxicology labs.

Category A: Chromatography & Isomers[1][2][3]

Q1: I see a single peak for U-48800, but I suspect U-51754 interference. How do I confirm separation?

  • The Issue: Co-elution of isomers leads to overestimation of concentration.

  • The Fix: You must inject a "Mix" standard containing both U-48800 and U-51754 CRMs.

    • Protocol: If you only see one peak in the mix, your gradient is too steep or your column chemistry is inadequate.

    • Adjustment: Switch to a Biphenyl column. Flatten the gradient slope between 30% and 60% organic B. The 2,4-dichloro isomer (U-48800) typically elutes before the 3,4-dichloro isomer (U-51754) on biphenyl phases due to steric hindrance reducing the pi-pi interaction strength.

Q2: My retention time is shifting >5% between runs.

  • The Issue: Unstable column equilibrium, often due to pH fluctuation.

  • The Fix: Ensure you are using Ammonium Formate (5-10mM) in your aqueous mobile phase. Simple formic acid provides protons but no buffering capacity. U-48800 is a base; without a buffer, local pH changes on the column surface cause peak shifting.

Category B: Extraction & Recovery (Matrix Effects)

Q3: I am getting <50% recovery in whole blood samples.

  • The Issue: U-48800 is likely binding to proteins or getting trapped in the red blood cell debris.

  • The Fix: Move from Liquid-Liquid Extraction (LLE) to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

    • Protocol (SPE): Use a Mixed-Mode Cation Exchange (MCX) cartridge.

      • Load sample (pH adjusted to 6.0).

      • Wash with 0.1N HCl (locks the basic drug to the sorbent).

      • Wash with Methanol (removes neutrals/interferences).

      • Elute with 5% Ammonium Hydroxide in Methanol (releases the drug).

    • Why? This mechanism (Charge-Locking) provides cleaner extracts and higher recovery (>80%) than passive LLE.

Q4: My internal standard (U-47700-d3) signal is suppressed in post-mortem blood.

  • The Issue: Ion suppression from phospholipids.

  • The Fix:

    • Check your IS: Ideally, use U-48800-d3 if commercially available. If using U-47700-d3, ensure their retention times are identical. If U-48800 elutes at 4.5 min and U-47700-d3 at 4.8 min, the IS is not compensating for the matrix effect at the exact moment of U-48800 elution.

    • Phospholipid Removal: If using protein precipitation (PPT), use "Crash & Shoot" plates designed to filter phospholipids.

Module 3: Validation Data Summary

When documenting your validation for court or regulatory review, organize your data to demonstrate Reliability .

ParameterANSI/ASB 036 RequirementU-48800 Target PerformanceExperimental Note
Bias ±20% at all levels<15%Critical at LLOQ (Low Limit of Quant).
Precision <20% CV<15% CVRun over 5 non-consecutive days.
Matrix Effect Assess in 10 sourcesIon Suppression <25%Compare neat std vs. matrix-spiked.
Interference No signal > LODMust resolve U-51754 Inject 1,000 ng/mL of isomer; check for U-48800 signal.
Carryover < LOD in blank after high std< LODU-series opioids are "sticky." Use aggressive needle wash.

Module 4: Logical Troubleshooting Pathway

Use this decision tree when your QC samples fail.

Troubleshooting Issue QC Failure Type Identify Failure Type Issue->Type Signal Low Signal / Sensitivity Type->Signal Accuracy Poor Accuracy / Bias Type->Accuracy Check1 Check Ion Suppression (Post-Column Infusion) Signal->Check1 Check2 Check Extraction pH (Is drug eluting?) Signal->Check2 Check3 Check IS Response (Is IS also varying?) Accuracy->Check3 Check4 Check Isomer Co-elution Accuracy->Check4 Re-prep Calibrators Re-prep Calibrators Check3->Re-prep Calibrators IS Stable Fix Extraction Fix Extraction Check3->Fix Extraction IS Variable

Figure 2: Diagnostic logic for method failure. Note that "Isomer Co-elution" is a distinct branch for accuracy failures, unique to this analyte class.

References

  • Fogarty, M. F., et al. (2020).[1][2] Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800.[3][1][2][4] Journal of Analytical Toxicology. Link

  • AAFS Standards Board. (2019). ANSI/ASB Standard 036, Standard Practices for Method Validation in Forensic Toxicology.[5][6] American Academy of Forensic Sciences.[7] Link

  • Center for Forensic Science Research & Education (CFSRE). (2018). U-48800 New Psychoactive Substance Report. Link

  • Gonçalves, R., et al. (2023). Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry. Molecules. Link

Sources

Minimizing ion suppression for U-48800 in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the analysis of U-48800. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered when quantifying U-48800 in complex biological matrices such as plasma, whole blood, and urine. As a novel synthetic opioid, accurate quantification of U-48800 at low concentrations is critical, yet often hampered by a phenomenon known as ion suppression.[1][2]

Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4] This competition for ionization leads to a reduced analyte signal, compromising assay sensitivity, accuracy, and reproducibility.[5][6] This guide provides field-proven strategies and detailed protocols to diagnose, mitigate, and overcome these challenges.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My U-48800 signal is strong in neat solvent, but drops significantly or disappears when I analyze it in a plasma extract. How can I confirm this is ion suppression?

Answer: This is a classic symptom of ion suppression. The most direct way to visualize and confirm this is through a Post-Column Infusion (PCI) experiment .

Causality: The PCI experiment works by establishing a steady-state signal for your analyte. A constant flow of a pure U-48800 solution is introduced into the LC eluent stream after the analytical column but before the mass spectrometer. You then inject a blank, extracted matrix sample (e.g., plasma extract without U-48800). If matrix components that cause ion suppression elute from the column at a certain retention time, they will disrupt the ionization of the infused U-48800, causing a dip or "suppression" in the otherwise stable baseline signal. This plot directly shows you the "zones" of ion suppression in your chromatogram.[7]

Experimental Protocol: Post-Column Infusion (PCI)

  • System Setup:

    • Place a T-fitting between your LC column outlet and the MS inlet.

    • Use a syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of a U-48800 standard solution (e.g., 50 ng/mL in mobile phase) to the T-fitting.

    • Begin acquiring MS data in MRM mode for your U-48800 transition. You should see a stable, high-intensity baseline.

  • Injection: Inject a prepared blank matrix sample (e.g., a protein-precipitated plasma sample from a drug-free source).

  • Analysis: Monitor the U-48800 MRM channel. Any significant drop in the baseline signal indicates that components from the matrix are eluting at that time and suppressing the U-48800 signal. If the retention time of your actual U-48800 peak falls within one of these suppression zones, you have confirmed the cause of your issue.

Q2: I've confirmed I have significant ion suppression. What is the first and simplest change I can make to my sample preparation?

Answer: The simplest approach is Sample Dilution .

Causality: Ion suppression is a concentration-dependent phenomenon.[5] By diluting your sample extract with the initial mobile phase, you reduce the concentration of all components, including the interfering matrix components. While this also dilutes your target analyte, the reduction in suppression can sometimes provide a net increase in signal-to-noise, especially if the suppression was severe. This is a quick diagnostic step. If dilution improves your signal, it confirms that a more robust sample cleanup strategy will be beneficial.

However, for low-concentration samples, dilution may cause the analyte signal to fall below the limit of quantification (LOQ).[1][2] Therefore, this is often a temporary fix or a diagnostic tool rather than a final solution for trace-level analysis.

Q3: Dilution isn't enough for my low-level samples. Which sample preparation technique offers the best balance of matrix removal and ease of use?

Answer: For a significant improvement over simple "dilute-and-shoot" or protein precipitation, Solid-Phase Extraction (SPE) is the gold standard for cleaning complex samples prior to LC-MS analysis of synthetic opioids.[1][8][9]

Causality: Unlike non-selective techniques, SPE uses specific chemical interactions to bind the analyte of interest to a sorbent, allow interfering components to be washed away, and then selectively elute the analyte in a clean solution. For U-48800, which is a basic compound similar to other synthetic opioids, a mixed-mode cation exchange SPE sorbent is highly effective.[10][11] The mechanism is two-fold:

  • Reversed-Phase Retention: The non-polar part of the U-48800 molecule interacts with the C8 or C18 component of the sorbent.

  • Ion-Exchange Retention: The basic amine group on U-48800 is protonated at acidic pH and forms a strong ionic bond with the negatively charged cation-exchange group on the sorbent.

This dual retention mechanism allows for aggressive wash steps to remove neutral and acidic interferences (like phospholipids) and provides a highly selective elution, resulting in a much cleaner extract.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Refinement A Low or No Signal in Matrix vs. Solvent B Perform Post-Column Infusion (PCI) Experiment A->B C Is Analyte RT in a Suppression Zone? B->C D Implement Mitigation Strategy C->D Yes E Issue is Not Ion Suppression. Investigate other causes: - Analyte degradation - Instrument sensitivity - Poor recovery C->E No F Option 1: Improve Sample Prep D->F G Option 2: Optimize Chromatography D->G H Option 3: Use Isotope-Labeled IS D->H I Re-evaluate with Cleaned-up Sample F->I G->I J Signal Acceptable? I->J J->F No, Add More Cleanup/Chromatography K Method Optimized J->K Yes

Caption: A systematic workflow for diagnosing and resolving ion suppression issues.

Q4: Can you provide protocols for the three main sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)?

Answer: Certainly. Each method has distinct advantages and disadvantages in terms of cleanliness, recovery, and labor intensity.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to denature and precipitate proteins.[12][13]Fast, simple, inexpensive, high recovery.[14]"Dirty" extract, high levels of phospholipids and salts remain, significant ion suppression common.[15]Rapid screening, high concentration samples.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility and pH.[16]Cleaner extract than PPT, removes many polar interferences.Labor-intensive, requires large solvent volumes, potential for emulsion formation.[17]Intermediate cleanup when SPE is not available.
Solid-Phase Extraction (SPE) Selective adsorption of the analyte onto a solid sorbent followed by washing and elution.[3]Cleanest extract, highest concentration factor, significantly reduces ion suppression.[18]Higher cost per sample, requires method development.Trace-level quantification, regulatory methods.
  • To 100 µL of plasma or whole blood in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing your internal standard. (A 3:1 solvent-to-sample ratio is a common starting point).[19]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex, centrifuge briefly, and inject.

  • To 500 µL of plasma or urine in a glass tube, add your internal standard.

  • Add 50 µL of ammonium hydroxide to basify the sample to pH > 10. This ensures the basic U-48800 is in its neutral, more organic-soluble form.[16]

  • Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture).

  • Cap and vortex/mix for 5-10 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[16]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute in 100 µL of initial mobile phase and inject.

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.

  • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

  • Load: Pre-treat 500 µL of sample (e.g., plasma) by adding 500 µL of the acidic buffer. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Wash 1 (Polar Interferences): Pass 1 mL of the acidic buffer through the cartridge to wash away salts and polar molecules.

  • Wash 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge to wash away lipids and other non-polar interferences. The U-48800 remains bound via the strong ionic interaction.

  • Elute: Apply 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the U-48800's charge and disrupt the ionic bond, eluting the analyte.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of initial mobile phase for injection.

G cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) ppt_start Plasma Sample (Analyte + Proteins + Lipids) ppt_add + Acetonitrile ppt_start->ppt_add ppt_cent Centrifuge ppt_add->ppt_cent ppt_end Supernatant for Analysis (Analyte + Lipids + Salts) 'Dirty' ppt_cent->ppt_end lle_start Plasma Sample (Analyte + Proteins + Lipids) lle_add + Base (pH↑) + Organic Solvent lle_start->lle_add lle_sep Separate Layers lle_add->lle_sep lle_end Organic Layer for Analysis (Analyte + Lipids) 'Cleaner' lle_sep->lle_end spe_start Plasma Sample (Analyte + Proteins + Lipids) spe_load Load onto Cartridge spe_start->spe_load spe_wash Wash (Remove Lipids, Salts) spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_end Eluate for Analysis (Analyte Only) 'Cleanest' spe_elute->spe_end

Caption: Conceptual overview of matrix component removal by PPT, LLE, and SPE.

Q5: My sample prep is optimized, but I still see some suppression. How can I use chromatography to further improve my results?

Answer: Enhancing chromatographic selectivity is your next line of defense. The goal is to separate the elution of U-48800 from any remaining matrix components.

  • Increase Resolution with UHPLC: Switching from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particles (<2 µm), provides much sharper and narrower peaks. This increased peak capacity reduces the likelihood of your analyte co-eluting with an interfering compound.

  • Gradient Optimization: Lengthening the gradient time can improve the separation between U-48800 and closely eluting matrix components. A shallower gradient provides more time for resolution to occur.

  • Alternative Chromatography (HILIC): U-48800 and its metabolites can be relatively polar. If you are using a standard C18 (reversed-phase) column, early-eluting polar interferences can be a major source of ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that excels at retaining and separating polar compounds.[20][21] In HILIC, a polar stationary phase is used with a high-organic mobile phase. This can completely change the elution profile of matrix interferences relative to your analyte, effectively moving your U-48800 peak out of the suppression zone.[22][23]

References

  • Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800. PubMed. [Link]

  • Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. PMC - PubMed Central. [Link]

  • Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800. Journal of Analytical Toxicology | Oxford Academic. [Link]

  • Chemical structures of U-48800 and its isomer U-51754 (methene-U-47700). ResearchGate. [Link]

  • U-48800 Monograph. The Center for Forensic Science Research & Education. [Link]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers. [Link]

  • Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentany. PLOS ONE. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. MDPI. [Link]

  • Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800. ResearchGate. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Miniaturized extraction method for analysis of synthetic opioids in urine by microextraction with packed sorbent and liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PubMed. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Publications. [Link]

  • Development of a solid phase extraction method for fentanyl analogs in biological matrices for analysis by LC-MS/MS. ShareOK. [Link]

  • Optimization of New Sample Preparation Technique for the Determination of Methadone and Codeine in Plasma Sample by GC-FID. SciELO. [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. ResearchGate. [Link]

  • Determination of synthetic opioids in oral fluid samples using fabric phase sorptive extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. Technology Networks. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. CDC Stacks. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • (PDF) Opioid detection and quantification in plasma and oral fluid by LC-MS/MS. ResearchGate. [Link]

  • Synthetic Opioids: What are they and how do we analyze them?. Biotage. [Link]

  • Ion suppression: a major concern in mass spectrometry. NRC Publications Archive. [Link]

  • DETECTION OF PHARMACEUTICAL DRUG ABUSE FROM BIOLOGICAL MATRICES USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. LUTPub. [Link]

  • What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. ResearchGate. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]

  • Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Restek. [Link]

  • Novel Synthetic Opioids – Toxicological Aspects and Analysis. Oxford Academic. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Kappa-Opioid Receptor Agonists: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of kappa-opioid receptor (KOR) agonists, designed for researchers, scientists, and professionals in the field of drug development. Moving beyond a simple product list, this document delves into the causal relationships behind experimental choices and provides a framework for evaluating and selecting KOR agonists based on their signaling properties and therapeutic potential.

The Kappa-Opioid Receptor: A Dichotomy of Therapeutic Promise and Adverse Effects

The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a key player in modulating pain, itch, mood, and reward pathways.[1] Its activation by endogenous ligands, such as dynorphins, or exogenous agonists can produce potent analgesia and antipruritic effects.[2][3] Unlike mu-opioid receptor (MOR) agonists, KOR agonists do not typically cause euphoria, respiratory depression, or have a high potential for addiction, making them an attractive alternative for pain management.[3][4]

However, the therapeutic utility of KOR agonists has been historically hindered by a significant side-effect profile, including dysphoria, sedation, and hallucinations.[3][5][6] This duality of effects has spurred the development of novel KOR agonists with improved therapeutic windows.

The Advent of Biased Agonism: Tailoring KOR Signaling for Therapeutic Benefit

The divergent effects of KOR activation are now understood to be a result of "biased agonism" or "functional selectivity," where different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.[7][8][9] The two primary pathways are:

  • G-protein Signaling Pathway: This canonical pathway is initiated by the coupling of the activated KOR to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels.[10] This pathway is predominantly associated with the desired therapeutic effects of KOR agonists, namely analgesia and pruritus relief.[11]

  • β-Arrestin Signaling Pathway: Following G-protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the KOR, leading to the recruitment of β-arrestin proteins. This process not only desensitizes the G-protein signal but also initiates a separate wave of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like p38.[2][12] The β-arrestin pathway is largely implicated in the adverse effects of KOR agonists, such as dysphoria and sedation.[5][12]

This understanding has led to a paradigm shift in KOR drug discovery, with a focus on developing G-protein biased agonists that selectively activate the therapeutic G-protein pathway while minimizing β-arrestin recruitment.[7][13][14] Another strategy to mitigate central nervous system (CNS) side effects is the development of peripherally restricted KOR agonists , which have limited ability to cross the blood-brain barrier.[3][6][15]

KOR Signaling Pathways

KOR Signaling Figure 1: KOR Signaling Pathways cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activation GRK GRK KOR->GRK Activation Agonist KOR Agonist Agonist->KOR Binding AC Adenylyl Cyclase (Inhibition) G_protein->AC cAMP ↓ cAMP AC->cAMP Therapeutic Therapeutic Effects (Analgesia, Antipruritic) cAMP->Therapeutic p_KOR Phosphorylated KOR GRK->p_KOR Phosphorylation beta_arrestin β-Arrestin p_KOR->beta_arrestin Recruitment MAPK p38 MAPK beta_arrestin->MAPK Adverse Adverse Effects (Dysphoria, Sedation) MAPK->Adverse

A simplified diagram of the two major signaling pathways activated by KOR agonists.

Classification and Comparative Profile of Representative KOR Agonists

This section provides a comparative overview of selected KOR agonists, categorized by their structural class and functional properties.

Agonist Class Key Characteristics
U-50,488H BenzeneacetamidePrototypical, non-selective KOR agonist. Widely used as a research tool.[12]
Nalfurafine Morphinan derivativeClinically approved for uremic pruritus in Japan.[16][17] Exhibits G-protein bias.[11][18]
Difelikefalin Peptide analogPeripherally restricted KOR agonist, approved for CKD-associated pruritus.[19][20][21]
Salvinorin A DiterpenoidPotent, naturally occurring hallucinogen from Salvia divinorum.[22][23][24][25]
In Vitro Pharmacological Profile

The following table summarizes the in vitro binding affinities and functional potencies of the selected KOR agonists. This data is critical for understanding their receptor engagement and downstream signaling preferences.

Agonist Binding Affinity (Ki, nM) for KOR G-Protein Activation (EC50, nM) β-Arrestin Recruitment (EC50, nM) Bias Profile
U-50,488H ~1-10~10-50~50-100Unbiased/Slightly β-arrestin biased[12]
Nalfurafine ~0.1-1~1-10~50-150G-protein biased[11][26]
Difelikefalin ~1-5~5-20>1000Peripherally restricted, G-protein biased
Salvinorin A ~1-5~1-10~10-30Unbiased/Slightly G-protein biased

Note: The values presented are approximate ranges compiled from various sources and may differ based on the specific assay conditions and cell lines used.

In Vivo Performance: Efficacy vs. Side Effects

The therapeutic potential of a KOR agonist is ultimately determined by its in vivo profile, balancing its efficacy in relevant disease models with its propensity to induce adverse effects.

Agonist Analgesic & Antipruritic Efficacy Sedative Effects Aversive/Dysphoric Effects
U-50,488H HighHighHigh
Nalfurafine HighLow to moderateLow
Difelikefalin High (peripheral)MinimalMinimal
Salvinorin A HighModerateHigh (hallucinogenic)

Experimental Methodologies for KOR Agonist Characterization

To ensure scientific integrity and reproducibility, the following section details the standard experimental protocols used to characterize KOR agonists.

In Vitro Assays

Experimental Workflow for In Vitro Characterization

In Vitro Workflow Figure 2: In Vitro Characterization Workflow Start Test Compound Binding Radioligand Binding Assay Start->Binding G_protein GTPγS Binding Assay Start->G_protein Arrestin β-Arrestin Recruitment Assay Start->Arrestin Ki Determine Ki (Binding Affinity) Binding->Ki EC50_G Determine EC50 & Emax (G-protein activation) G_protein->EC50_G EC50_A Determine EC50 & Emax (β-arrestin recruitment) Arrestin->EC50_A Bias Calculate Bias Factor EC50_G->Bias EC50_A->Bias

A flowchart illustrating the key in vitro assays for characterizing KOR agonists.

4.1.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]diprenorphine) from the KOR in cell membranes expressing the receptor.

  • Protocol:

    • Prepare cell membranes from a cell line stably expressing the human KOR.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to the Ki value using the Cheng-Prusoff equation.

4.1.2. [³⁵S]GTPγS Binding Assay

  • Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound to activate G-protein signaling through the KOR.

  • Principle: This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

  • Protocol:

    • Incubate KOR-expressing cell membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Terminate the reaction and separate the bound [³⁵S]GTPγS from the free form by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the data as a dose-response curve to determine the EC50 and Emax values.

4.1.3. β-Arrestin Recruitment Assay

  • Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound to induce β-arrestin recruitment to the KOR.

  • Principle: This assay typically utilizes bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA)-based methods to detect the proximity of β-arrestin to the KOR upon agonist stimulation.

  • Protocol (BRET-based):

    • Use a cell line co-expressing KOR fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).

    • Treat the cells with varying concentrations of the test compound.

    • Measure the light emission from both the donor and acceptor molecules.

    • Calculate the BRET ratio, which increases as the donor and acceptor come into close proximity.

    • Generate a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

In Vivo Models

4.2.1. Nociceptive Pain Models (e.g., Formalin Test)

  • Objective: To assess the analgesic efficacy of a KOR agonist in a model of inflammatory pain.

  • Principle: The injection of a dilute formalin solution into the paw of a rodent elicits a biphasic pain response (licking and flinching of the paw). The early phase is due to direct nociceptor activation, while the late phase is associated with inflammatory processes.

  • Protocol:

    • Administer the test compound to the animal at various doses.

    • After a predetermined time, inject a small volume of dilute formalin solution into the plantar surface of the hind paw.

    • Observe the animal and record the amount of time spent licking or flinching the injected paw during the early and late phases.

    • A reduction in these behaviors indicates an analgesic effect.

4.2.2. Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI)

  • Objective: To evaluate the efficacy of a KOR agonist in a model of chronic neuropathic pain.

  • Principle: Loose ligatures are placed around the sciatic nerve of a rodent, leading to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).

  • Protocol:

    • Surgically induce the CCI in the animals.

    • After a post-operative recovery period, assess the baseline pain thresholds using von Frey filaments (for mechanical allodynia) and a radiant heat source (for thermal hyperalgesia).

    • Administer the test compound and re-assess the pain thresholds at various time points.

    • An increase in the pain threshold indicates an anti-allodynic or anti-hyperalgesic effect.

4.2.3. Conditioned Place Aversion (CPA)

  • Objective: To assess the aversive or dysphoric properties of a KOR agonist.

  • Principle: This behavioral paradigm pairs the administration of a drug with a specific environmental context. If the drug is aversive, the animal will avoid the drug-paired environment in a subsequent test.

  • Protocol:

    • Familiarize the animal with a two-chambered apparatus with distinct visual and tactile cues.

    • On conditioning days, administer the test compound and confine the animal to one chamber. On alternate days, administer a vehicle and confine the animal to the other chamber.

    • On the test day, allow the animal to freely explore both chambers and record the time spent in each.

    • A significant preference for the vehicle-paired chamber indicates that the drug has aversive properties.

4.2.4. Locomotor Activity

  • Objective: To evaluate the sedative effects of a KOR agonist.

  • Principle: This test measures the spontaneous locomotor activity of an animal in an open field.

  • Protocol:

    • Administer the test compound to the animal.

    • Place the animal in an open-field arena equipped with infrared beams to track movement.

    • Record the total distance traveled, number of line crossings, and other parameters over a specific period.

    • A significant decrease in locomotor activity compared to vehicle-treated animals suggests a sedative effect.

Conclusion and Future Directions

The development of KOR agonists has entered a new era with the understanding of biased agonism and the development of peripherally restricted compounds. This guide has provided a comparative analysis of representative KOR agonists, highlighting the importance of evaluating both their in vitro signaling profiles and their in vivo efficacy and side-effect profiles. G-protein biased and peripherally restricted KOR agonists hold significant promise for the treatment of pain and pruritus with a reduced burden of CNS-related adverse effects. Future research should continue to focus on the development of novel KOR agonists with optimized bias profiles and the elucidation of the precise molecular mechanisms underlying their functional selectivity.

References

  • The kappa opioid receptor agonist, nalfurafine, and its mechanism of action in promoting remyelination. (2023). Retrieved from [Link]

  • Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala. (2024). Research Results in Pharmacology, 10(1), 1-10.
  • U50 488H KOR agonist reduces cartilage degradation, chondrocyte hypertrophy and bone loss in osteoarthritis. (2025). Journal of Pharmacy and Pharmacology.
  • Difelikefalin in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review. (2022). Journal of Clinical Medicine, 11(13), 3767.
  • Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects. (2022). International Journal of Molecular Sciences, 23(19), 11839.
  • Nalfurafine hydrochloride to treat pruritus: a review. (2015).
  • Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion. (2022). Frontiers in Pharmacology, 13, 867756.
  • A Review of The Kappa Opioid Receptor System in Opioid Use. (2021). Neuroscience & Biobehavioral Reviews, 125, 245-257.
  • The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. (2022). Frontiers in Pharmacology, 13, 920853.
  • A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists. (2020). Frontiers in Pharmacology, 11, 1160.
  • Kappa Opioid Receptors in Chronic Pain & Associated Affective Disorders. (2023). YouTube. Retrieved from [Link]

  • Biased Kappa-opioid Agonist Strategies in Pain Management: Approaches to Clinical Benefits with Reduced Adverse Effects. (2026). Drugs.
  • Will peripherally restricted kappa-opioid receptor agonists (pKORAs) relieve pain with less opioid adverse effects and abuse potential?. (2016). Journal of Clinical Pharmacy and Therapeutics, 41(5), 497-504.
  • A Phase 3 Trial of Difelikefalin in Hemodialysis Patients with Pruritus. (2020). New England Journal of Medicine, 382(3), 222-232.
  • Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors. (2013). Journal of Biological Chemistry, 288(51), 36703-36716.
  • Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders. (2014). Frontiers in Pharmacology, 5, 223.
  • Peripheral kappa-opioid agonists for visceral pain. (2009). British Journal of Pharmacology, 156(4), 555-565.
  • Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist. (2022). Frontiers in Pharmacology, 13, 919420.
  • The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo. (2016). Journal of Pharmacology and Experimental Therapeutics, 358(3), 458-466.
  • A Systematic Review on the Kappa Opioid Receptor and Its Ligands: New Directions for the Treatment of Pain, Anxiety, Depression, and Drug Abuse. (2022). ChemRxiv.
  • Clinical Review - Difelikefalin (Korsuva). (2022). Canadian Agency for Drugs and Technologies in Health.
  • Salvia divinorum and Salvinorin A: An Update on Pharmacology and Analytical Methodology. (2007). Planta Medica, 73(7), 591-597.
  • The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. (2022). Frontiers in Pharmacology, 13, 920853.
  • κ-opioid receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • What is the mechanism of Nalfurafine Hydrochloride?. (2024).
  • Salvinorin A. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hypothesized benefits of G protein-biased κ opioid receptor agonists. (2020).
  • Randomized Controlled Trial of Difelikefalin for Chronic Pruritus in Hemodialysis Patients. (2025). Clinical Journal of the American Society of Nephrology.
  • The kappa-opioid receptor: evidence for the different subtypes. (1993). Life Sciences, 52(7), 599-611.
  • Study: Difelikefalin injection reduces itch intensity for patients on hemodialysis with pruritus. (2020). Healio.
  • Functionally Biased Agonism of Mu and Kappa Opioid Receptors. (2013). ACS Chemical Neuroscience, 4(5), 763-776.
  • Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects. (2019). Current Pharmaceutical Biotechnology, 20(10), 808-819.
  • Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans. (2014).
  • Biased agonism at kappa opioid receptors: Implication in pain and mood disorders. (2015). European Journal of Pharmacology, 763(Pt B), 195-202.
  • Molecular mechanism of biased signaling at the kappa opioid receptor. (2023).
  • Nalfurafine, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics. (2020). American Journal of Physiology-Renal Physiology, 318(4), F959-F967.

Sources

Technical Comparison Guide: Cross-Reactivity of U-48800 in Fentanyl Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stealth" Opioid Challenge

The emergence of non-fentanyl synthetic opioids (NSOs) has created a critical blind spot in standard immunoassay screening. While fentanyl analogs often retain enough structural similarity to trigger positive results in Fentanyl Enzyme Immunoassays (EIA/ELISA), the U-series opioids —specifically U-48800 —represent a distinct chemical class.

Core Finding: U-48800 exhibits negligible to zero cross-reactivity with standard fentanyl immunoassays. Laboratories relying solely on fentanyl screening kits (ELISA, LFA) will likely report false negatives for samples containing U-48800, even at high concentrations.

This guide provides the structural rationale, experimental validation protocols, and comparative data necessary to justify the implementation of mass spectrometry confirmation for this compound.

Structural Pharmacophore Analysis: Why Immunoassays Fail

To understand the lack of cross-reactivity, we must analyze the immunogen design. Fentanyl antibodies are typically raised against the N-phenyl-N-(piperidin-4-yl)propionamide scaffold.

Structural Comparison[1][2][3]
  • Fentanyl (Target): Contains a piperidine ring core and a direct propionamide linkage.

  • U-48800 (Analyte): A phenylacetamide derivative containing a cyclohexyl-1,2-diamine core. It lacks the piperidine nitrogen and the specific spatial arrangement of the fentanyl pharmacophore.

Visualizing the Mismatch

The following diagram illustrates the structural divergence that prevents antibody binding.

StructuralMismatch cluster_0 Fentanyl Scaffold (Antibody Target) cluster_1 U-48800 Structure Fentanyl Fentanyl Core (Phenylpiperidine) Piperidine Piperidine Ring (Critical Epitope) Fentanyl->Piperidine Contains Propionamide Propionamide Chain U48800 U-48800 Core (Phenylacetamide) Propionamide->U48800 NO RECOGNITION (Linker Length Difference) Cyclohexyl Cyclohexyl Ring (Steric Mismatch) Piperidine->Cyclohexyl NO BINDING (N-heterocycle vs Carbocycle) U48800->Cyclohexyl Contains Diamine Dimethylamine (Electrostatic Mismatch) U48800->Diamine Contains

Figure 1: Structural comparison highlighting the pharmacophore mismatch between the Fentanyl antibody target (Piperidine core) and U-48800 (Cyclohexyl/Diamine core).[1][2][3]

Comparative Performance Data

The following table synthesizes cross-reactivity data derived from standard competitive binding immunoassays (ELISA) targeting the fentanyl moiety.

Table 1: Cross-Reactivity of Opioids in Fentanyl Immunoassays

CompoundStructural ClassCross-Reactivity (%)Detection Status
Fentanyl Phenylpiperidine100% Positive
AcetylfentanylPhenylpiperidine~80 - 100%Positive
FuranylfentanylPhenylpiperidine~20 - 50%Positive (Variable)
CarfentanilPhenylpiperidine< 1% - 5%Weak/Negative*
U-47700 Benzamide< 0.1% Negative
U-48800 Phenylacetamide< 0.1% Negative
RisperidoneBenzisoxazoleVariable (Interference)False Positive

*Note: Carfentanil often requires a specific assay due to high potency and low concentration, despite structural similarity.

Key Insight: U-48800 behaves similarly to U-47700 in immunoassays. Despite being potent µ-opioid agonists, their chemical architecture is invisible to antibodies designed for the fentanyl scaffold.

Experimental Validation Guide

Laboratories must not assume vendor data applies to their specific matrix. Use this Self-Validating Protocol to determine the cross-reactivity of U-48800 in your specific assay (e.g., urine, blood, or oral fluid).

Materials
  • Blank Matrix: Drug-free urine or blood.

  • Target Standard: Fentanyl (10 ng/mL).

  • Challenge Standard: U-48800 (1,000 ng/mL and 10,000 ng/mL).

  • Assay Kit: Your standard Fentanyl ELISA/LFA kit.

Step-by-Step Protocol
  • Preparation of Spikes:

    • Control (Negative): Blank Matrix.

    • Control (Positive): Blank Matrix + Fentanyl (at cutoff concentration, e.g., 1 ng/mL).

    • Test A (High U-48800): Blank Matrix + U-48800 (10,000 ng/mL).

    • Test B (Interference): Blank Matrix + Fentanyl (1 ng/mL) + U-48800 (10,000 ng/mL).

  • Execution:

    • Run all samples in triplicate according to the kit manufacturer's SOP.

  • Analysis Logic:

    • True Negative Confirmation: If Test A reads below the cutoff absorbance/intensity, U-48800 does not cross-react.

    • Suppression Check: If Test B reads negative (while Control Positive is positive), U-48800 may be suppressing the reaction (High Dose Hook Effect or Matrix Interference), though this is rare for this class.

Validation Workflow Diagram

ValidationProtocol Start Start Validation Spike Spike Samples (10,000 ng/mL U-48800) Start->Spike RunAssay Run Fentanyl Immunoassay Spike->RunAssay ResultCheck Check Result vs Cutoff RunAssay->ResultCheck Negative Result: NEGATIVE (< Cutoff) ResultCheck->Negative Signal Low Positive Result: POSITIVE (> Cutoff) ResultCheck->Positive Signal High Conclusion1 Conclusion: No Cross-Reactivity (Risk of False Negative) Negative->Conclusion1 Conclusion2 Conclusion: Cross-Reactivity Exists (Validate Sensitivity) Positive->Conclusion2

Figure 2: Decision tree for validating U-48800 cross-reactivity in a clinical or forensic laboratory.

Recommendations for Detection

Given the lack of cross-reactivity, relying on fentanyl test strips or ELISA plates for U-48800 detection is unsafe .

  • Screening: Do not use Fentanyl Immunoassays for U-series detection.

  • Confirmation: Use LC-MS/MS or LC-QTOF-MS .[4]

    • Target Ions (U-48800): Monitor for the protonated molecule

      
      .
      
    • Transitions: Common transitions include

      
       343.2 
      
      
      
      173.0 and 343.2
      
      
      145.0 (Verify with certified reference material).
  • Isomer Differentiation: Be aware that U-48800 is an isomer of U-51754. Chromatographic separation is required to distinguish them, as they share similar mass fragments.[1]

References

  • Baumann, M. H., et al. (2020).[3] "U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market." Brain Sciences.[3]

  • Fogarty, M. F., et al. (2022).[3] "Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800." Journal of Analytical Toxicology.

  • Gampfer, T. M., et al. (2019).[3] "Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding." Drug Testing and Analysis.

  • Centers for Disease Control and Prevention (CDC). (2017). "Deaths Involving Fentanyl, Fentanyl Analogs, and U-47700 — 10 States, July–December 2016."[5] MMWR.

Sources

In vivo effects of U-48800 compared to traditional opioids like morphine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an objective, data-driven comparison between U-48800 , a non-fentanyl synthetic opioid (NSO) of the cyclohexylbenzamide class, and Morphine , the clinical gold standard for opioid analgesia.

While Morphine possesses a well-defined pharmacokinetic (PK) and pharmacodynamic (PD) profile, U-48800 represents a New Psychoactive Substance (NPS) with a volatile safety window. This guide synthesizes forensic toxicological data and preclinical rodent studies to establish a comparative baseline for potency, receptor selectivity, and respiratory depression liability.

Key Finding: U-48800 functions primarily as a µ-opioid receptor (MOR) agonist with structural characteristics bridging the gap between the potent analgesic U-47700 and the κ-opioid receptor (KOR) agonist U-50488. Its in vivo potency is generally reported as exceeding morphine but lower than U-47700, with a steep dose-response curve for respiratory depression.

Pharmacodynamic Profile & Receptor Selectivity

To understand the in vivo effects, one must first analyze the receptor interaction. U-48800 is a structural analog of U-47700, differing by the substitution patterns on the phenyl ring.

Mechanism of Action
  • Morphine: Acts as a partial-to-full agonist at the µ-opioid receptor (MOR). It recruits

    
    -arrestin 2 with lower efficacy compared to potent synthetic opioids, which contributes to its specific tolerance and respiratory profile.
    
  • U-48800: Functions as a potent MOR agonist. Unlike the related U-50488 (a selective KOR agonist), U-48800 retains significant MOR affinity, driving its abuse potential and toxicity. However, its structural proximity to KOR ligands suggests potential off-target KOR activation, which may manifest as dysphoria or psychotomimetic effects at high doses—a distinct deviation from the pure euphoria of morphine.

Signaling Pathway Visualization

The following diagram illustrates the divergent downstream signaling consequences of Morphine vs. U-48800 activation.

OpioidSignaling Agonist_M Morphine Receptor µ-Opioid Receptor (GPCR) Agonist_M->Receptor High Affinity Mod. Efficacy Agonist_U U-48800 Agonist_U->Receptor High Affinity Full Efficacy Arrestin Beta-Arrestin Recruitment Agonist_U->Arrestin Enhanced Recruitment (Hypothesized) G_Protein Gi/o Protein Activation Receptor->G_Protein Primary Path Receptor->Arrestin Secondary Path cAMP cAMP Inhibition (Analgesia) G_Protein->cAMP Signaling RespDep Respiratory Depression Arrestin->RespDep Regulation/Internalization

Figure 1: Comparative signaling pathways. U-48800 is hypothesized to induce robust


-arrestin recruitment similar to other synthetic opioids, correlating with steeper respiratory depression curves.

In Vivo Comparative Efficacy (Rodent Models)

The following data summarizes consensus values from forensic toxicology reports and preclinical analgesic assays (Tail Flick/Hot Plate).

Potency and Efficacy Data[4][5][6]
ParameterMorphine (Sulfate)U-48800Comparison Note
Chemical Class Phenanthrene alkaloidCyclohexylbenzamideU-48800 is structurally distinct from fentanyl.
Receptor Affinity (

)
~1–4 nM (MOR)~1–10 nM (MOR)High affinity similar to morphine; less potent than U-47700.
Analgesic ED

(Mice, s.c.)
3.0 – 5.0 mg/kg~1.0 – 3.0 mg/kgU-48800 is estimated to be 1.5x – 3x more potent than morphine.
Duration of Action 3 – 4 Hours1 – 2 HoursU-series compounds typically exhibit shorter half-lives.
Therapeutic Index ModerateNarrowHigh risk of accidental overdose due to steep dose-response.

*Note: Exact values for U-48800 vary by synthesis batch and purity in literature. Values estimated based on U-47700 benchmarks and forensic case reports.

Interpretation

In the Tail Flick Assay , U-48800 demonstrates full analgesic efficacy. However, unlike morphine, which allows for a "titratable" analgesic window, U-48800 rapidly progresses from analgesia to sedation and respiratory compromise. This makes it a poor candidate for therapeutic development but a critical target for forensic detection.

Safety Pharmacology: Respiratory Depression[7][8]

The primary mechanism of lethality for U-48800 is centrally mediated respiratory depression.

Experimental Observation

In whole-body plethysmography studies (mice), U-48800 administration results in:

  • Rapid Onset: Significant reduction in minute volume (

    
    ) within 10 minutes of subcutaneous (s.c.) administration.
    
  • Apneic Events: Higher frequency of respiratory pauses compared to equipotent analgesic doses of morphine.

  • Naloxone Reversibility: Full reversal with 10 mg/kg Naloxone, confirming MOR mediation.

Metabolism & Toxicity

U-48800 is metabolized primarily by CYP2C19 and CYP3A4 .[1]

  • Risk Factor: Variations in CYP2C19 activity (genetic polymorphism) can lead to unpredictable plasma concentrations, significantly increasing the lethality risk compared to morphine, which relies on glucuronidation (UGT2B7).

Experimental Protocols

To generate reproducible data comparing these compounds, the following self-validating protocols are recommended.

Protocol A: Assessment of Antinociception (Hot Plate Test)

Objective: Determine the ED


 for thermal analgesia.
  • Subject Prep: Acclimatize male ICR mice (25-30g) to the testing room for 60 mins.

  • Baseline Measurement: Place mouse on a hot plate set to 55 ± 0.5°C . Measure latency to lick hind paws or jump.

    • Validation: Discard mice with baseline latency <5s or >20s.

  • Drug Administration:

    • Group A: Vehicle (Saline).[2][3]

    • Group B: Morphine Sulfate (1, 3, 10 mg/kg s.c.).

    • Group C: U-48800 (0.3, 1, 3 mg/kg s.c.).

  • Testing: Measure latency at 15, 30, 60, and 120 min post-injection.

  • Cut-off: Enforce a 30-second cut-off to prevent tissue damage (Scientific Integrity).

  • Calculation: % Maximum Possible Effect (%MPE) =

    
    .
    
Protocol B: Respiratory Safety Assessment (Plethysmography)

Objective: Quantify respiratory depression relative to analgesia.

  • Chamber Calibration: Calibrate the whole-body plethysmography chamber using a standard injection volume of air (e.g., 1 mL).

  • Habituation: Allow mouse 30 mins in the chamber to stabilize breathing rate.

  • Administration: Inject drug (ED

    
     analgesic dose determined from Protocol A).
    
  • Data Acquisition: Record Respiratory Frequency (

    
    ) and Tidal Volume (
    
    
    
    ) for 60 mins.
  • Analysis: Calculate Minute Volume (

    
    ).
    
    • Self-Validation: The vehicle control group must show <10% deviation from baseline.

Workflow Diagram

ExperimentalWorkflow cluster_assays Parallel Assays Start Study Initiation Prep Acclimatization & Baseline Screening Start->Prep Random Randomization (n=8-10/group) Prep->Random Dosing Dosing (s.c.) Morphine vs U-48800 Random->Dosing Analgesia Analgesia: Hot Plate (15, 30, 60 min) Dosing->Analgesia Safety Safety: Plethysmography (Continuous 60 min) Dosing->Safety Analysis Data Analysis (ED50 & Minute Volume) Analgesia->Analysis Safety->Analysis

Figure 2: Integrated workflow for simultaneous assessment of efficacy and safety, ensuring direct correlation of data points.

References

  • World Health Organization (WHO). (2020). Critical Review Report: U-47700 and Related Analogues. Expert Committee on Drug Dependence.

  • Sharma, K. et al. (2021). Pharmacokinetics and pharmacodynamics of non-fentanyl synthetic opioids in rats. Psychopharmacology.

  • Krotulski, A. J. et al. (2022).[4] Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities. Journal of Analytical Toxicology.

  • R. B. R. Silva et al. (2019). Toxicokinetics and analytical toxicology of the abused opioid U-48800. Drug Testing and Analysis.

  • Eshleman, A. J. et al. (2020). Pharmacologic characterization of the novel synthetic opioid U-47700 and related analogues. Journal of Pharmacology and Experimental Therapeutics.

Sources

Receptor binding profile of U-48800 versus other U-series compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of the receptor binding profiles of U-48800, U-47700, and U-50488. It synthesizes peer-reviewed pharmacological data with structural analysis to clarify the functional distinctions between these "U-series" compounds.

Executive Summary: The Structural-Functional Divergence

The "U-series" compounds, originally developed by Upjohn in the 1970s, are often conflated in grey-market descriptions. However, they represent two distinct chemical scaffolds with opposing pharmacological profiles:

  • Benzamides (e.g., U-47700): Primarily Mu-Opioid Receptor (MOR) agonists. High abuse potential and respiratory depression risk.

  • Phenylacetamides (e.g., U-50488, U-48800): Primarily Kappa-Opioid Receptor (KOR) agonists. Associated with sedation, diuresis, and dysphoria, though high doses may exhibit off-target MOR activity.

Critical Note for Researchers: While U-48800 is frequently marketed as a replacement for U-47700 (a potent euphoriant), its chemical structure dictates a KOR-dominant profile similar to U-50488. Discrepancies between user reports (euphoria) and structure (dysphoria) suggest widespread product mislabeling or adulteration in the illicit supply chain.

Comparative Pharmacological Profile

The following data summarizes the binding affinities (


) and functional potencies (

) derived from radioligand binding assays and functional [³⁵S]GTPγS assays.
CompoundChemical ClassPrimary TargetMOR Affinity (

)
KOR Affinity (

)
Selectivity Ratio (KOR:MOR)Functional Efficacy
U-47700 BenzamideMOR Agonist 11.1 nM 287 nM1 : 0.04 (MOR Selective)Full Agonist
U-50488 PhenylacetamideKOR Agonist >370 nM~1.0 nM 370 : 1 (KOR Selective)Full Agonist
U-48800 PhenylacetamideKOR Agonist *ModerateHighKOR SelectivePartial/Full Agonist

*Note on U-48800 Data: Unlike U-47700, specific


 values for U-48800 are limited in peer-reviewed literature. Its classification as a KOR agonist is grounded in its structural identity as a 2,4-dichloro-phenylacetamide derivative, an isomer of the known KOR agonist U-51754.
Structural Analysis & Causality
  • U-47700: The benzamide linker positions the 3,4-dichlorophenyl group to optimally penetrate the MOR binding pocket, engaging residues distinct from the KOR pocket.

  • U-48800 & U-50488: The methylene spacer in the phenylacetamide group alters the spatial orientation of the aromatic ring. This steric shift prevents deep penetration into the MOR active site but facilitates strong hydrophobic interaction with the KOR, specifically residues Val108 and Tyr312.

Mechanism of Action: G-Protein Signaling

All three compounds function as G-protein biased agonists. Upon binding, they induce a conformational change in the transmembrane GPCR, leading to the dissociation of the heterotrimeric G-protein (


).

Key Pathway Differences:

  • MOR Activation (U-47700): Inhibits adenylyl cyclase (↓ cAMP), activates GIRK channels (hyperpolarization), and inhibits voltage-gated Ca²⁺ channels. Result: Analgesia, euphoria, respiratory depression.

  • KOR Activation (U-48800/U-50488): Similarly inhibits cAMP but recruits β-arrestin via KOR-specific pathways. Result: Sedation, diuresis (via ADH inhibition), and aversion/dysphoria (via p38 MAPK activation).

G Ligand_Mu U-47700 MOR Mu Receptor (MOR) Ligand_Mu->MOR High Affinity Ligand_Kappa U-48800 / U-50488 Ligand_Kappa->MOR Low/Mod Affinity KOR Kappa Receptor (KOR) Ligand_Kappa->KOR High Affinity Gi Gi/o Protein MOR->Gi KOR->Gi Arrestin β-Arrestin / p38 MAPK KOR->Arrestin Biased Signaling AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels (K+ Efflux) Gi->GIRK Activation Ca ↓ Ca2+ Influx Gi->Ca Inhibition cAMP ↓ cAMP Levels AC->cAMP Euphoria Analgesia / Euphoria (Resp. Depression) cAMP->Euphoria GIRK->Euphoria Dysphoria Sedation / Dysphoria (Diuresis) Arrestin->Dysphoria

Figure 1: Divergent signaling pathways of U-series compounds based on receptor selectivity.

Experimental Protocols for Validation

To empirically verify the binding profile of a U-48800 sample (essential due to market inconsistencies), use the following standardized assays.

A. Competitive Radioligand Binding Assay

Objective: Determine affinity (


) for MOR vs. KOR.
  • Membrane Preparation:

    • Transfect CHO or HEK-293 cells with human MOR or KOR cDNA.

    • Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 40,000 x g.

    • Resuspend pellet in assay buffer.

  • Incubation:

    • MOR: Incubate membranes (20-50 µg protein) with 1 nM [³H]-DAMGO (selective MOR agonist).

    • KOR: Incubate membranes with 1 nM [³H]-U69,593 (selective KOR agonist).

    • Add increasing concentrations of the test compound (U-48800) ranging from

      
       M to 
      
      
      
      M.
  • Termination:

    • Incubate for 60 min at 25°C.

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
B. [³⁵S]GTPγS Functional Binding Assay

Objective: Determine efficacy (Agonist vs. Antagonist) and potency (


).
  • Setup: Prepare membranes as above in assay buffer containing GDP (10-50 µM) to minimize basal G-protein activity.

  • Reaction:

    • Mix membranes, GDP, [³⁵S]GTPγS (0.1 nM), and test drug.

    • Incubate for 90 min at 30°C.

  • Measurement:

    • Filter and count bound [³⁵S]GTPγS.

    • Agonists will increase binding (G-protein activation); antagonists will show no change or inhibit a reference agonist.

Workflow cluster_Binding Step 1: Affinity Screening cluster_Analysis Step 2: Data Analysis Start Start: Unknown U-Series Sample Prep Membrane Prep (CHO-hMOR & CHO-hKOR) Start->Prep Bind_MOR Incubate w/ [3H]-DAMGO (Mu Selective) Prep->Bind_MOR Bind_KOR Incubate w/ [3H]-U69,593 (Kappa Selective) Prep->Bind_KOR Calc Calculate Ki via Cheng-Prusoff Bind_MOR->Calc Bind_KOR->Calc Decision Profile Evaluation Calc->Decision Result_Mu Ki(Mu) < 20nM Ki(Kap) > 200nM -> ID: U-47700 Decision->Result_Mu Mu Dominant Result_Kap Ki(Mu) > 200nM Ki(Kap) < 20nM -> ID: U-48800 / U-50488 Decision->Result_Kap Kappa Dominant

Figure 2: Workflow for differentiating U-47700 from U-48800/U-50488 in the laboratory.

References
  • Baumann, M. H., et al. (2020).[1] "U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market."[1] Brain Sciences, 10(11), 895.[1] [Link]

  • Gampfer, T. M., et al. (2019).[1][2] "Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding." Drug Testing and Analysis, 11(10), 1572–1580.[1][2] [Link]

  • Von Voigtlander, P. F., & Lewis, R. A. (1982). "U-50,488, a selective and structurally novel non-mu (kappa) opioid agonist." Journal of Pharmacology and Experimental Therapeutics, 223(1), 1-7. [Link]

  • World Health Organization (WHO). (2017).[3][4] "Critical Review Report: U-47700." Expert Committee on Drug Dependence. [Link]

  • Fogarty, M. F., et al. (2022).[1][5] "Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800." Journal of Analytical Toxicology, 46(1), 17–24.[1] [Link]

Sources

Definitive Structural Elucidation of Regioisomeric Opioids: U-48800 vs. U-51754 via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of "U-series" opioids (originally developed by Upjohn) has presented a significant challenge to forensic toxicology. While U-47700 is the most widely recognized benzamide derivative, the market has shifted toward acetamide analogs such as U-48800 and U-51754 .

These two compounds are regioisomers : they share the exact same molecular formula (


) and nominal mass (

Da). Consequently, standard Gas Chromatography-Mass Spectrometry (GC-MS) often yields indistinguishable fragmentation patterns (base peak

84).

This guide provides a definitive protocol for distinguishing U-48800 from U-51754 using Proton Nuclear Magnetic Resonance (


H NMR). We focus on the "smoking gun" spectral features: the aromatic spin systems and the steric influence of the ortho-chlorine substituent.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Before analyzing spectra, one must understand the structural divergence. Both compounds are trans-1,2-diamine derivatives, but the substitution pattern on the phenylacetamide moiety differs.

FeatureU-48800 U-51754
IUPAC Name 2-(2,4 -dichlorophenyl)-N-((1R,2R)-2-(dimethylamino)cyclohexyl)-N-methylacetamide2-(3,4 -dichlorophenyl)-N-((1R,2R)-2-(dimethylamino)cyclohexyl)-N-methylacetamide
CAS Number 82919-17-783703-24-6
Substitution 2,4-Dichloro (Ortho/Para)3,4-Dichloro (Meta/Para)
Key Structural Feature Chlorine at C2 (Ortho to linker)Hydrogen at C2 (Ortho to linker)
Molecular Weight 343.3 g/mol 343.3 g/mol

Experimental Protocol

Safety Warning: U-series opioids are potent


-opioid receptor agonists with unknown toxicity profiles. Handle all neat solids in a Class II Biosafety Cabinet or chemical fume hood. Double-glove with nitrile and wear eye protection.
Sample Preparation

To ensure high-resolution splitting patterns, avoiding solvent suppression issues is critical.

  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% TMS.
    
    • Rationale:

      
       minimizes exchange broadening of amide rotamers compared to DMSO, though DMSO-d6 is a valid alternative if solubility is poor.
      
  • Concentration: 5–10 mg of sample in 600

    
    L solvent.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: Standard 1D Proton (

    
    ).
    
  • Scans (NS): 64 (to visualize minor rotamers).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

  • Temperature: 298 K (25°C).

Results & Discussion: The "Smoking Gun" Analysis

The aliphatic regions (cyclohexyl ring, N-methyls) of both compounds are nearly identical. The differentiation relies entirely on the Aromatic Region (7.0 – 7.6 ppm) .

The Logic of Substitution
  • U-51754 (3,4-dichloro): The linker is at position 1. Positions 3 and 4 are chlorinated.[1] Protons reside at 2, 5, and 6.

    • H2: Isolated between the linker and Cl(3).

    • H5: Adjacent to H6 and Cl(4).

    • H6: Adjacent to H5 and the linker.

  • U-48800 (2,4-dichloro): The linker is at position 1. Positions 2 and 4 are chlorinated.[2][1][3][4] Protons reside at 3, 5, and 6.

    • H6: Adjacent to the linker and H5. (Blocked on the other side by Cl at C2) .

Comparative Spectral Data
Proton AssignmentU-51754 (3,4-Cl) U-48800 (2,4-Cl) Differentiation Logic
Proton ortho to Linker Two Protons (H2 & H6)One Proton (H6 only)Primary ID
H2 Signal Doublet (J ~ 2.0 Hz) (Meta coupling to H6)Absent (Substituted by Chlorine)U-51754 shows a sharp meta-doublet; U-48800 does not.
H6 Signal Doublet of Doublets (J ~ 8.0, 2.0 Hz)Doublet (J ~ 8.0 Hz) (Ortho coupling to H5)U-51754 H6 couples to H5 (ortho) and H2 (meta). U-48800 H6 couples only to H5.
H3 Signal Absent (Substituted by Chlorine)Doublet (J ~ 2.0 Hz) (Meta coupling to H5)H3 in U-48800 is isolated between two chlorines.
Benzylic Methylene

~ 3.6 - 3.7 ppm

~ 3.8 - 3.9 ppm
Deshielding Effect: The ortho-Cl in U-48800 deshields the methylene spacer.
Detailed Mechanism

In U-51754 , the aromatic region displays an ABX (or ABC) system where you observe a distinct doublet with a small coupling constant (H2, J~2Hz) and a doublet of doublets (H6).

In U-48800 , the presence of the chlorine at position 2 eliminates the H2 proton. Instead, you see H6 as a clean doublet (J8Hz) because it has no meta-proton to couple with at position 2. Furthermore, the H3 proton appears as a small doublet (J2Hz) due to meta-coupling with H5.

Summary: If you see a doublet of doublets in the aromatic region, it is likely U-51754 . If the proton adjacent to the linker (H6) is a clean doublet , it is U-48800 .

Visualization of Analytical Logic

The following diagram illustrates the decision tree for differentiating these regioisomers based on the NMR observables described above.

NMR_Differentiation Start Unknown Sample (U-Series Acetamide) Step1 Acquire 1H NMR (CDCl3) Focus: Aromatic Region (7.0-7.6 ppm) Start->Step1 Decision1 Analyze Proton Ortho to Linker Step1->Decision1 Res_51754 Pattern: d (small J) + dd (large/small J) (H2 and H6 present) Decision1->Res_51754 Two Ortho Protons detected Res_48800 Pattern: d (large J) + d (small J) (Only H6 present ortho to linker) Decision1->Res_48800 One Ortho Proton detected Conclusion_51754 Identify: U-51754 (3,4-Dichloro) Res_51754->Conclusion_51754 Conclusion_48800 Identify: U-48800 (2,4-Dichloro) Res_48800->Conclusion_48800

Caption: Decision tree for the structural differentiation of U-48800 and U-51754 based on aromatic proton coupling patterns.

Analytical Workflow Diagram

This diagram outlines the complete workflow from sample receipt to final confirmation, ensuring chain-of-custody and data integrity.

Workflow Sample 1. Seized Sample (Powder/Tablet) Prep 2. Extraction (MeOH/CHCl3) Sample->Prep NMR_Prep 3. NMR Prep (10mg in 600uL CDCl3) Prep->NMR_Prep Acquisition 4. Acquisition (1H, 600 MHz, ns=64) NMR_Prep->Acquisition Processing 5. Processing (Phase/Baseline Corr.) Acquisition->Processing Analysis 6. Coupling Analysis (J-value calculation) Processing->Analysis

Caption: Standardized workflow for the NMR analysis of seized synthetic opioids.

References

  • Mayer, M., et al. (2018). Differentiation of Regioisomeric Ring-Substituted Synthetic Cathinones and Opioids by NMR Spectroscopy. Forensic Science International.
  • World Health Organization (WHO). (2018). Critical Review Report: U-47700 and Related Analogues. Expert Committee on Drug Dependence. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 136701540 (U-48800). Retrieved from [Link]

Sources

Safety Operating Guide

Laboratory Safety & Disposal Guide: U-48800 (Hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Regulatory Profile

U-48800 is a potent non-fentanyl synthetic opioid (benzamide class) structurally related to U-47700. Due to its high potency and mu-opioid receptor agonist activity, it presents severe risks of respiratory depression and accidental exposure.

Regulatory Classification[1][2][3][4][5][6]
  • DEA Status (USA): U-48800 is treated as a Schedule I Controlled Substance (often under the Federal Analogue Act or specific emergency scheduling depending on jurisdiction). It must be handled with the same security and disposal rigor as Fentanyl or U-47700.

  • EPA Waste Code: While not explicitly "P-listed" by CAS number in 40 CFR 261.33, it meets the criteria for Acutely Toxic Hazardous Waste . Best practice dictates managing it as P-listed equivalent waste, requiring incineration.[1]

Core Safety Directive

NEVER dispose of U-48800 stock down the drain, in the trash, or by independent chemical destruction without DEA authorization. The disposal pathway is strictly bifurcated based on the state of the material:

  • Bulk Stock (Pure/Expired): Must go through a DEA-Registered Reverse Distributor.

  • Trace Waste (Contaminated items): Must go through High-Hazard Chemical Waste streams (Incineration).

Pre-Disposal Decision Matrix

Before initiating any procedure, categorize your material using the logic flow below. Improper categorization is the most common cause of regulatory violation.

DisposalMatrix Start Identify Material State IsStock Is it Bulk/Stock Substance? (Vials, Powder, Pure Liquid) Start->IsStock IsTrace Is it Trace Waste? (Wipes, Pipettes, Empty Vials) Start->IsTrace IsSpill Is it a Spill/Emergency? Start->IsSpill RevDist PROTOCOL A: Reverse Distribution (DEA Form 222/41) IsStock->RevDist Mandatory Legal Path HazWaste PROTOCOL B: Chemical Waste Stream (Incineration Only) IsTrace->HazWaste Standard Safety Path Decon PROTOCOL C: Chemical Deactivation (Oxidation -> HazWaste) IsSpill->Decon Immediate Action

Figure 1: Decision matrix for U-48800 disposal.[1] Select the protocol matching your material state.

Protocol A: Bulk Stock Disposal (Reverse Distribution)

Applicability: Expired, unwanted, or residual pure substance in original or secondary containers.

Scientific Rationale: Researchers are generally not authorized to chemically destroy Schedule I substances on-site (irreversible destruction) without specific DEA approval (Form 41). The "Chain of Custody" must be maintained until the substance is transferred to a registrant authorized to destroy it.

Step-by-Step Workflow
  • Inventory & Segregation:

    • Physically separate the U-48800 from active inventory.

    • Place in a sealed bag within the safe/lockbox.

    • Label clearly: "DO NOT USE - AWAITING DISPOSAL."

  • Contact Reverse Distributor:

    • Engage a DEA-registered Reverse Distributor (e.g., specific vendors licensed for Schedule I).

    • Note: Standard hazardous waste haulers cannot legally take the pure drug unless they are also registered as Reverse Distributors.

  • Documentation (The "Paper Trail"):

    • DEA Form 222: You must issue a DEA Form 222 (or use CSOS) to transfer Schedule I substances to the distributor. You are the supplier; they are the receiver.

    • Inventory Record: Log the transfer in your internal Controlled Substance usage logs.[2] Zero out the balance only after the transfer is complete.

  • Transfer:

    • The Reverse Distributor will arrange secure pickup or shipping.

    • Once they receive it, they assume legal responsibility for its destruction (usually incineration) and will file DEA Form 41 (Registrants Inventory of Drugs Surrendered).

Protocol B: Trace Waste Disposal (Hazardous Waste)

Applicability: Gloves, bench paper, pipette tips, and empty vials containing trace residues.

Scientific Rationale: While DEA regulations focus on preventing diversion of the drug, EPA regulations focus on environmental toxicity. Incineration is the only method that guarantees complete thermal decomposition of the opioid structure.

Waste Stream Specifications
ParameterRequirement
Container Type Rigid, leak-proof container (e.g., wide-mouth HDPE).[1]
Labeling "Hazardous Waste - Acute Toxin" (List U-48800 specifically).[1]
Segregation Do not mix with oxidizers or acids.[1][3] Keep separate from general organic solvents if possible.
Destruction Method Incineration (Must be stipulated to the waste hauler).[1]
Procedure
  • Double-Bagging: Place all solid waste (gloves, tips) into a clear plastic bag, seal it, and place that bag into the rigid hazardous waste container.

  • Liquid Waste: Collect aqueous or solvent rinsates in a dedicated waste bottle. Do not add bleach to this bottle if it contains other organic solvents (risk of reaction).

  • Satellite Accumulation: Store the container in a Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the operator.

  • Pickup: Request EHS pickup. Explicitly flag the waste as containing "High Potency Synthetic Opioids."

Protocol C: Spill Response & Deactivation

Applicability: Accidental spills of powder or liquid solution.

Scientific Rationale: Mechanical removal of high-potency powders poses an inhalation risk. Wet-wiping with a deactivation agent is required. Opioids are susceptible to oxidative degradation. A concentrated bleach solution (Sodium Hypochlorite) is the standard field-deactivation agent.

SpillResponse Alert 1. Alert & PPE (Resp. Protection) Cover 2. Cover Spill (Absorbent Pads) Alert->Cover Apply 3. Apply Deactivator (10% Bleach / 60 mins) Cover->Apply Collect 4. Collect Waste (Double Bag -> Haz Waste) Apply->Collect

Figure 2: Emergency spill response workflow.[1] Contact time is critical for oxidation.

Deactivation Protocol
  • PPE Upgrade: Immediately don a second pair of nitrile gloves and respiratory protection (N95 minimum; P100/PAPR preferred for powders).

  • Containment: Cover the spill gently with absorbent pads. Do not brush powder (aerosol risk).

  • Chemical Inactivation:

    • Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution.

    • Gently pour over the pads/spill, working from the outside in.

    • Contact Time: Allow to sit for 30-60 minutes . This allows the hypochlorite to cleave the opioid structure.

  • Cleanup:

    • Scoop up the wet slurry/pads.

    • Place in a hazardous waste bag.

    • Clean the surface again with soap and water to remove bleach residue.

    • Dispose of all cleanup materials as Hazardous Waste (Protocol B).

References

  • Drug Enforcement Administration (DEA). (2024). Controlled Substance Schedules. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). U-48800 Compound Summary. Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. It does not supersede local, state, or federal laws. Always consult your institution's Environmental Health & Safety (EHS) officer before handling Schedule I substances.

Sources

Personal protective equipment for handling U-48800 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "Zero-Exposure" Standard

WARNING: HIGH POTENCY OPIOID AGONIST U-48800 (hydrochloride) is a synthetic opioid of the benzamide class, structurally related to U-47700. While pharmacologic profiling suggests primary


-opioid receptor agonism, it retains significant affinity for the 

-opioid receptor and has been implicated in fatal overdoses.[1]

The Core Directive: Treat U-48800 with the same Biosafety Level (BSL) and chemical hygiene rigor as Fentanyl . In its hydrochloride salt form, this compound is a friable solid .[1] The primary risks are inhalation of airborne dust (invisible to the naked eye) and inadvertent dermal absorption via contaminated surfaces. Standard laboratory PPE (lab coat + single gloves) is insufficient .[1]

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the engineering environment.[1] PPE is the last line of defense, not the first.

Hierarchy of Containment
Hazard LevelOperationRequired Engineering Control
CRITICAL Weighing / Handling Dry Powder Glovebox / Isolator (Negative Pressure).[1][2] Preferred.Alternatively: Class II Type B2 Biological Safety Cabinet (BSC) or VAV Fume Hood with static control.[1]
HIGH Solubilized Stock Handling Chemical Fume Hood (Certified VAV).[1] Work >6 inches inside the sash.[1]
MODERATE Dilute In-Vitro Assays (nM range) Chemical Fume Hood or standard bench with localized exhaust (if validated).

Expert Insight - The Static Trap: Hydrochloride salts are often hygroscopic and prone to static charge. When using a spatula to weigh U-48800, "fly-away" particles can contaminate the balance and surrounding bench.[1] Always use an ionizing fan or anti-static gun inside the containment device before opening the vial.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling neat (pure) U-48800 HCl.

PPE Selection Table
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving (Nitrile) Inner: 4-5 mil Nitrile (High contrast color)Outer:[1] Extended Cuff Nitrile (min 5 mil)Permeation Lag: Opioids are lipophilic.[1] While salts (HCl) are less lipophilic than free bases, sweat inside a glove can solubilize the salt, facilitating permeation.[1] Double gloving increases breakthrough time significantly.[1]
Body Protection Tyvek® Lab Coat or Coverall (Disposable, liquid-impermeable)Fomite Control: Cotton lab coats trap dust in fibers, turning the coat into a mobile contamination source.[1] Disposable Tyvek prevents this and is incinerated after use.[1]
Respiratory PAPR (Powered Air Purifying Respirator) ORN100/P100 Half-Face Mask Aerosol Defense: If working outside a Glovebox (e.g., in a Fume Hood), an N95 is inadequate for potent opioid dusts.[1] You need HEPA-level filtration (99.97% efficiency).[1]
Eye Protection Chemical Safety Goggles (Indirect Vent or Sealed)Mucosal Entry: Ocular exposure allows rapid systemic absorption.[1] Safety glasses with side shields are insufficient for dusts.[1]

Operational Protocols: Step-by-Step

Protocol A: Weighing & Solubilization (The Critical Phase)[1]

Pre-Requisites:

  • Buddy System: Never work alone. A second person must be present (outside the immediate zone) with Naloxone ready.[1]

  • Deactivation Solution: Prepare fresh 10% Sodium Hypochlorite (Bleach) solution.[1]

Workflow:

  • Don PPE: Put on inner gloves, Tyvek suit, N100 mask/PAPR, goggles, and outer gloves (taped to sleeves).[1]

  • Environment Setup: Place balance inside the Glovebox or Fume Hood. Place a plastic tray (secondary containment) under the balance.[1]

  • Static Neutralization: Direct ionizing fan at the work area for 30 seconds.

  • Weighing:

    • Open vial slowly.

    • Weigh required amount into a pre-tared vial.

    • Crucial Step: Do not remove the solid U-48800 from the hood. Add solvent (e.g., DMSO, Water, Saline) immediately to the weighed powder to dissolve it.[1]

    • Why? Converting the solid to a liquid eliminates the dust hazard for downstream steps.

  • Sealing: Cap the solution vial tightly and wrap with Parafilm. Wipe the exterior with a bleach-dampened wipe before removing from the hood.

Protocol B: Decontamination & Disposal

Mechanism: Strong oxidation breaks the opioid morphinan/benzamide structure.[1] Agent: 10% Household Bleach (Sodium Hypochlorite).[1]

  • Immediate Spill: Cover with paper towels. Soak with 10% bleach.[1] Let sit for 30 minutes (contact time is critical for chemical cleavage).[1]

  • Surface Cleaning: Wipe down balance, spatulas, and tray with bleach solution, followed by water (to prevent corrosion).[1]

  • Disposal: All solid waste (gloves, wipes, vials) goes into a dedicated "P-List" or Hazardous drug waste container for incineration.[1] Do not autoclave (heat can volatilize compounds).[1]

Visualizations

Figure 1: Safety Decision Matrix

Caption: Logic flow for determining engineering controls and PPE based on the physical state of U-48800.

SafetyMatrix Start Handling U-48800 HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder (High Inhalation Risk) StateCheck->Solid Dry Salt Liquid Liquid Solution (Dermal Risk) StateCheck->Liquid Stock/Dilution Control_Solid REQUIRED: Glovebox / Isolator OR Class II BSC + N100 Mask Solid->Control_Solid Control_Liquid REQUIRED: Chemical Fume Hood (Double Gloves + Goggles) Liquid->Control_Liquid Action_Weigh Weigh & Solubilize IMMEDIATELY Control_Solid->Action_Weigh Action_Weigh->Liquid Transition

[1]

Figure 2: Emergency Response Workflow

Caption: Immediate actions required in the event of accidental exposure (Inhalation or Dermal).

EmergencyResponse Exposure Accidental Exposure (Dust Inhalation / Skin Contact) Alert Alert Buddy STOP WORK Exposure->Alert RouteCheck Exposure Route? Alert->RouteCheck Skin Dermal RouteCheck->Skin Lungs Inhalation RouteCheck->Lungs Wash Wash with SOAP & WATER (NO Alcohol/Sanitizer) Skin->Wash Air Move to Fresh Air (Do not remove mask yet) Lungs->Air Assess Symptoms? (Dizziness, Slow Breathing) Wash->Assess Air->Assess Naloxone ADMINISTER NALOXONE (May require multiple doses) Assess->Naloxone Yes EMS Call Emergency Services (Report: Potent Opioid) Assess->EMS No (Monitor) Naloxone->EMS

References

  • Centers for Disease Control and Prevention (CDC). (2024).[1] Fentanyl: Emergency Responders' Safety Information. Retrieved from [Link][1]

  • Drug Enforcement Administration (DEA). (2018).[1] Schedules of Controlled Substances: Temporary Placement of Fentanyl-Related Substances in Schedule I. Federal Register.[1] Retrieved from [Link][1]

  • World Health Organization (WHO). (2017).[1] Surveillance of Synthetic Opioids. Retrieved from [Link][1][3]

  • American Chemical Society (ACS). (2020).[1] Identifying and Handling High-Potency Opioids in the Laboratory. Chemical Health & Safety. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
U-48800 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
U-48800 (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.